molecular formula C4H3NO3 B1312753 3-Isoxazolecarboxylic acid CAS No. 3209-71-0

3-Isoxazolecarboxylic acid

Numéro de catalogue: B1312753
Numéro CAS: 3209-71-0
Poids moléculaire: 113.07 g/mol
Clé InChI: UXYRXGFUANQKTA-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-Isoxazolecarboxylic acid is a useful research compound. Its molecular formula is C4H3NO3 and its molecular weight is 113.07 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

1,2-oxazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3NO3/c6-4(7)3-1-2-8-5-3/h1-2H,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXYRXGFUANQKTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CON=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20461134
Record name 3-Isoxazolecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20461134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3209-71-0
Record name 3-Isoxazolecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3209-71-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Isoxazolecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20461134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2-oxazole-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

3-Isoxazolecarboxylic acid chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, structure, synthesis, and biological significance of 3-Isoxazolecarboxylic acid. This heterocyclic compound serves as a crucial building block in medicinal chemistry and drug development, forming the core of numerous biologically active molecules.

Chemical Properties and Structure

This compound is a white to light yellow crystalline solid. Its core structure consists of a five-membered isoxazole ring with a carboxylic acid substituent at the 3-position.

Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below for quick reference.

PropertyValueSource(s)
IUPAC Name Isoxazole-3-carboxylic acid[1]
CAS Number 3209-71-0[1][2]
Molecular Formula C₄H₃NO₃[1][2]
Molecular Weight 113.07 g/mol [1][2]
Melting Point 149 °C[3]
Boiling Point (Predicted) 321.2 ± 15.0 °C[3][4]
pKa (Predicted) 3.39 ± 0.10[3]
Appearance Light yellow solid[5]
Solubility Sparingly soluble in water.N/A
Structural Identifiers
IdentifierValueSource(s)
SMILES O=C(O)c1cnoc1[3]
InChI InChI=1S/C4H3NO3/c6-4(7)3-1-2-8-5-3/h1-2H,(H,6,7)[3]
InChIKey UXYRXGFUANQKTA-UHFFFAOYSA-N[3]

Experimental Protocols

Synthesis of this compound and Derivatives

Several synthetic routes to this compound and its derivatives have been reported. A general and regioselective method involves the cycloaddition of a nitrile oxide with an alkyne. One common precursor for the parent compound is ethyl propiolate.

Experimental Protocol: Synthesis of this compound from Ethyl Propiolate (General Procedure)

This protocol is a generalized representation of a common synthetic approach.

  • Generation of Nitrile Oxide: A suitable precursor, such as an aldoxime, is treated with an oxidizing agent (e.g., N-chlorosuccinimide or sodium hypochlorite) in an appropriate solvent (e.g., dichloromethane or ethyl acetate) to generate the nitrile oxide in situ.

  • Cycloaddition: Ethyl propiolate is added to the reaction mixture containing the in situ generated nitrile oxide. The reaction is typically stirred at room temperature or slightly elevated temperatures to facilitate the [3+2] cycloaddition.

  • Hydrolysis: The resulting ethyl 3-isoxazolecarboxylate is hydrolyzed to the corresponding carboxylic acid. This is typically achieved by treating the ester with a base, such as sodium hydroxide or lithium hydroxide, in a mixture of water and an organic solvent (e.g., methanol or THF).

  • Acidification and Isolation: After the hydrolysis is complete, the reaction mixture is acidified with a mineral acid (e.g., hydrochloric acid) to a pH of approximately 2-3. The precipitated this compound is then collected by filtration, washed with cold water, and dried under vacuum.

A patent describes a high-regioselectivity synthesis of 3-substituted-4-isoxazolecarboxylic acids starting from 3-substituted-3-oxopropionates[6]. Another approach involves the reaction of propargylic alcohols with N-iodosuccinimide and N-tert-butyl hydroxylamine hydrochloride[7].

Analytical Characterization

The characterization of this compound and its derivatives is typically performed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the isoxazole ring and the position of the substituents.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic functional groups, such as the C=O of the carboxylic acid and the C=N and N-O bonds of the isoxazole ring. The O-H stretch of the carboxylic acid will appear as a broad band, and the C=O stretch will be observed in the region of 1710-1760 cm⁻¹[8].

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to analyze its fragmentation pattern.

Biological Significance and Applications

While this compound itself is primarily a building block, its derivatives have garnered significant interest in drug discovery due to their wide range of biological activities.

Diagram of this compound as a Scaffold for Bioactive Molecules

G Role of this compound in Drug Discovery cluster_derivatives A This compound B Chemical Modification (e.g., Amidation, Esterification) A->B C Bioactive Derivatives B->C D Antitubercular Agents C->D E Anti-inflammatory Agents C->E F Anticancer Agents C->F

Caption: A diagram illustrating the central role of this compound as a scaffold in the synthesis of various bioactive derivatives.

Derivatives of this compound have been shown to exhibit a variety of pharmacological effects, including:

  • Antitubercular Activity: Ester derivatives of this compound have shown potent activity against Mycobacterium tuberculosis.

  • Anti-inflammatory and Analgesic Effects: Carboxamide derivatives have been investigated for their potential as anti-inflammatory and analgesic agents[9]. Some derivatives have shown inhibitory activity against cyclooxygenase (COX) enzymes[10].

  • Anticancer Properties: Certain isoxazole derivatives have demonstrated anticancer activity through various mechanisms, including the induction of apoptosis and inhibition of enzymes like topoisomerase and histone deacetylase[11].

  • Enzyme Inhibition: Derivatives have been synthesized as inhibitors of various enzymes, such as xanthine oxidase and bacterial serine acetyltransferase[12][13].

The mechanism of action for these derivatives is diverse and depends on the specific substitutions on the isoxazole ring and the nature of the appended functional groups[11][14].

Synthesis and Reactivity Workflow

The synthesis of functionalized isoxazoles often follows a convergent strategy where the core isoxazole ring is first constructed and then further modified. The following workflow illustrates a general approach to synthesizing bioactive isoxazole carboxamides.

General Synthetic Workflow for Bioactive Isoxazole Carboxamides

G General Synthetic Workflow for Isoxazole Carboxamides A Starting Materials (e.g., Alkyne, Nitrile Oxide Precursor) B [3+2] Cycloaddition A->B C 3-Isoxazolecarboxylic Acid Ester B->C D Hydrolysis C->D E This compound D->E F Amide Coupling E->F G Bioactive Isoxazole Carboxamide Derivative F->G H Amine H->F

Caption: A flowchart outlining the key steps in the synthesis of bioactive isoxazole carboxamide derivatives from simple starting materials.

This guide provides a foundational understanding of this compound for professionals in the fields of chemical research and drug development. The versatility of this scaffold continues to make it an attractive starting point for the discovery of novel therapeutic agents.

References

An In-depth Technical Guide to 3-Isoxazolecarboxylic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-isoxazolecarboxylic acid, a key heterocyclic compound, and its derivatives, which are of significant interest in medicinal chemistry and drug discovery. This document details its chemical properties, synthesis methodologies, and significant biological activities, with a focus on its anticancer and antitubercular applications.

Core Compound Identification and Properties

This compound and its derivatives are a class of organic compounds characterized by an isoxazole ring bearing a carboxylic acid group at the 3-position. The parent compound and its substituted analogues have distinct physicochemical properties.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
This compound3209-71-0C₄H₃NO₃113.07
5-(1H-indol-3-yl)-3-isoxazolecarboxylic acid67766-85-2C₁₂H₈N₂O₃228.20
3-Methyl-4-isoxazolecarboxylic acid17153-20-7C₅H₅NO₃127.10
5-Methyl-3-isoxazolecarboxylic acid4857-42-5C₅H₅NO₃127.10
3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxylic acid23598-72-3C₁₁H₈ClNO₃237.64

Synthetic Methodologies

The synthesis of this compound and its derivatives can be achieved through various chemical reactions. Below are representative experimental protocols for the synthesis of substituted isoxazolecarboxylic acids.

General Synthesis of 3-Substituted-4-Isoxazolecarboxylic Acid[1]

This method provides a high-purity, high-regioselectivity synthesis for 3-substituted-4-isoxazolecarboxylic acids.

Step 1: Synthesis of 3-substituted-isoxazol-5(4H)-one

  • A 3-substituted-3-oxopropionate is used as the starting material.

  • Cyclization is performed with hydroxylamine hydrochloride in the presence of an alkali (e.g., sodium carbonate) in water.

Step 2: Acetalization

  • The resulting 3-substituted-isoxazol-5(4H)-one is treated with N,N-dimethylformamide dimethyl acetal (DMF-DMA).

  • This reaction yields 4-(dimethylaminomethylene)-3-substituted-isoxazol-5(4H)-one.

Step 3: Ring Opening, Re-closure, and Acidification

  • The product from Step 2 undergoes lactone hydrolysis under alkaline conditions, leading to ring opening.

  • Subsequent re-closure of the ring and acidification yields the final 3-substituted-4-isoxazolecarboxylic acid.

Synthesis of Ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate[2]

This procedure illustrates a general method for preparing 3,5-disubstituted-4-isoxazolecarboxylic esters.

Step 1: Preparation of Ethyl β-pyrrolidinocrotonate

  • Ethyl acetoacetate and pyrrolidine are refluxed in benzene with a Dean-Stark trap to remove water.

  • The benzene is removed under reduced pressure to yield the product.

Step 2: Synthesis of Ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate

  • Ethyl β-pyrrolidinocrotonate, 1-nitropropane, and triethylamine are dissolved in chloroform and cooled in an ice bath under a nitrogen atmosphere.

  • A solution of phosphorus oxychloride in chloroform is added slowly.

  • The reaction mixture is stirred and allowed to warm to room temperature.

  • The product is isolated by washing the reaction mixture with water, hydrochloric acid, and sodium hydroxide solution, followed by drying and distillation under vacuum.

Synthesis of 5-Methyl-3-phenylisoxazole-4-carboxamide Derivatives[3]

This protocol describes the synthesis of carboxamide derivatives from a this compound precursor.

Step 1: Activation of the Carboxylic Acid

  • 5-Methyl-3-phenyl-1,2-isoxazole-4-carboxylic acid is dissolved in dichloromethane (DCM).

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and a catalytic amount of 4-dimethylaminopyridine (DMAP) are added.

  • The mixture is stirred at room temperature.

Step 2: Amide Coupling

  • The desired aniline derivative is added to the reaction mixture.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • The final product is purified by column chromatography.

Biological Activity and Mechanisms of Action

Derivatives of this compound exhibit a wide range of biological activities, with anticancer and antitubercular properties being particularly prominent.

Anticancer Activity

Isoxazole derivatives have demonstrated potent anticancer activity through various mechanisms of action.[1][2] These compounds can induce apoptosis and inhibit key enzymes and signaling pathways involved in cancer cell proliferation and survival.

anticancer_pathways cluster_isoxazole This compound Derivatives cluster_targets Cellular Targets cluster_effects Cellular Effects Isoxazole Isoxazole Derivatives Aromatase Aromatase Isoxazole->Aromatase Inhibition Tubulin Tubulin Polymerization Isoxazole->Tubulin Disruption Topoisomerase Topoisomerase Isoxazole->Topoisomerase Inhibition HDAC HDAC Isoxazole->HDAC Inhibition CellCycleArrest Cell Cycle Arrest Aromatase->CellCycleArrest Tubulin->CellCycleArrest Apoptosis Apoptosis Induction Topoisomerase->Apoptosis HDAC->Apoptosis

Caption: Mechanisms of anticancer activity of isoxazole derivatives.

Antitubercular Activity

Several this compound derivatives have shown significant activity against Mycobacterium tuberculosis, including drug-resistant strains. Their mechanism of action often involves the inhibition of enzymes crucial for the bacterium's survival.

antitubercular_pathway cluster_isoxazole This compound Derivatives cluster_mtb_targets Mycobacterium tuberculosis Targets cluster_mtb_effects Effect on M. tuberculosis Isoxazole Isoxazole Derivatives FadD32 FadD32 (Fatty Acyl-AMP Ligase) Isoxazole->FadD32 Inhibition InhA InhA (Enoyl-Acyl Carrier Protein Reductase) Isoxazole->InhA Inhibition MycolicAcid Mycolic Acid Synthesis Inhibition FadD32->MycolicAcid InhA->MycolicAcid CellWall Cell Wall Disruption MycolicAcid->CellWall BacterialDeath Bacterial Death CellWall->BacterialDeath

Caption: Antitubercular mechanism of isoxazole derivatives.

Experimental Workflow for Synthesis and Evaluation

The development of novel this compound derivatives as therapeutic agents follows a structured workflow, from initial synthesis to biological evaluation.

experimental_workflow Start Starting Materials (e.g., β-ketoesters, alkynes) Synthesis Chemical Synthesis (e.g., Cycloaddition, Condensation) Start->Synthesis Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, Mass Spectrometry, IR) Purification->Characterization BiologicalScreening In Vitro Biological Screening (e.g., Anticancer, Antitubercular assays) Characterization->BiologicalScreening HitIdentification Hit Identification (Active Compounds) BiologicalScreening->HitIdentification LeadOptimization Lead Optimization (Structure-Activity Relationship Studies) HitIdentification->LeadOptimization InVivo In Vivo Studies (Animal Models) LeadOptimization->InVivo ClinicalCandidate Preclinical/Clinical Candidate InVivo->ClinicalCandidate

Caption: Drug discovery workflow for isoxazole derivatives.

Conclusion

This compound and its derivatives represent a versatile and promising scaffold in medicinal chemistry. The synthetic accessibility of this core allows for the generation of diverse libraries of compounds for biological screening. The demonstrated efficacy against cancer and tuberculosis, coupled with well-defined mechanisms of action, positions these compounds as strong candidates for further drug development. This guide provides a foundational understanding for researchers and scientists to explore and innovate within this important class of heterocyclic compounds.

References

A Technical Guide to the Spectroscopic Characterization of 3-Isoxazolecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for 3-Isoxazolecarboxylic acid. It is intended for researchers, scientists, and professionals in the field of drug development who are working with or synthesizing this molecule. The document outlines predicted spectral data based on the compound's structure, detailed experimental protocols for data acquisition, and logical workflows for spectral analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules by providing information about the chemical environment of atomic nuclei.[1][2] For this compound, ¹H and ¹³C NMR are essential for confirming its structural integrity.

The following tables summarize the predicted ¹H and ¹³C NMR data for this compound. Chemical shifts (δ) are referenced to tetramethylsilane (TMS).

Table 1: Predicted ¹H NMR Data for this compound

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-4~7.0 - 7.2Doublet~1.5 - 2.0
H-5~8.8 - 9.0Doublet~1.5 - 2.0
COOH> 10 (broad)Singlet-

Table 2: Predicted ¹³C NMR Data for this compound

Carbon AtomChemical Shift (δ, ppm)
C-3~158 - 162
C-4~110 - 114
C-5~150 - 154
C=O (Carboxylic Acid)~165 - 175

A generalized protocol for obtaining NMR spectra of an organic compound like this compound is as follows.[1]

  • Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).[1]

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0 ppm.[3]

  • Transfer to NMR Tube: Filter the solution into a clean, dry NMR tube to a height of about 4-5 cm.[1]

  • Instrument Setup: Place the NMR tube into the spectrometer's probe. The instrument's magnetic field strength will determine the resonance frequencies.[4]

  • Data Acquisition:

    • ¹H NMR: Acquire a one-dimensional proton NMR spectrum. Key parameters to set include the number of scans, pulse width, and relaxation delay.

    • ¹³C NMR: Acquire a one-dimensional carbon NMR spectrum. Due to the low natural abundance of ¹³C, a greater number of scans is typically required.[2]

  • Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals to determine the relative number of protons.[4]

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis dissolve Dissolve 5-10 mg of This compound in deuterated solvent add_tms Add TMS as internal standard dissolve->add_tms transfer Filter into NMR tube add_tms->transfer instrument Place sample in NMR spectrometer transfer->instrument acquire_h1 Acquire ¹H NMR Spectrum instrument->acquire_h1 acquire_c13 Acquire ¹³C NMR Spectrum instrument->acquire_c13 process Fourier Transform and Phasing acquire_h1->process acquire_c13->process analyze Analyze Chemical Shifts, Splitting, and Integration process->analyze elucidate Structure Elucidation analyze->elucidate IR_Logic cluster_data Observed Spectroscopic Data cluster_interp Interpretation cluster_structure Molecular Structure ir_data Broad Peak at 2500-3300 cm⁻¹ Strong Peak at 1710-1760 cm⁻¹ Strong Peak at 1210-1320 cm⁻¹ Medium Peak at ~1600 cm⁻¹ oh_stretch O-H Stretch (Carboxylic Acid) ir_data->oh_stretch IR co_stretch_carbonyl C=O Stretch (Carboxylic Acid) ir_data->co_stretch_carbonyl IR co_stretch_single C-O Stretch (Carboxylic Acid) ir_data->co_stretch_single IR cn_stretch C=N Stretch (Isoxazole Ring) ir_data->cn_stretch IR nmr_data ¹H: Signals at ~7.1, ~8.9, >10 ppm ¹³C: Signals at ~112, ~152, ~160, ~170 ppm proton_signals Isoxazole Ring Protons Carboxylic Acid Proton nmr_data->proton_signals ¹H NMR carbon_signals Isoxazole Ring Carbons Carboxylic Acid Carbonyl nmr_data->carbon_signals ¹³C NMR mol_structure This compound oh_stretch->mol_structure co_stretch_carbonyl->mol_structure co_stretch_single->mol_structure cn_stretch->mol_structure proton_signals->mol_structure carbon_signals->mol_structure

References

An In-depth Technical Guide to the Physical and Chemical Properties of 3-Isoxazolecarboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 3-isoxazolecarboxylic acid and its derivatives. Isoxazole-based compounds are of significant interest in medicinal chemistry due to their diverse biological activities, serving as scaffolds for the development of novel therapeutic agents. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes complex biological interactions to support ongoing research and drug development efforts.

Physicochemical Properties

The physicochemical properties of this compound derivatives are crucial for their behavior in biological systems, influencing factors such as absorption, distribution, metabolism, and excretion (ADME). The following tables summarize key quantitative data for a selection of these compounds.

Table 1: General Physicochemical Data of Selected this compound Derivatives
Compound NameMolecular FormulaMolecular Weight ( g/mol )CAS Number
This compoundC₄H₃NO₃113.073209-71-0
5-Methylisoxazole-3-carboxylic acidC₅H₅NO₃127.103405-77-4
3-Methylisoxazole-4-carboxylic acidC₅H₅NO₃127.1017153-20-7
3-(2-Chlorophenyl)-5-methyl-4-isoxazolecarboxylic acidC₁₁H₈ClNO₃237.6423598-72-3
5-(1H-Indol-3-yl)-3-isoxazolecarboxylic acidC₁₂H₈N₂O₃228.2067766-85-2
3-Phenylisoxazole-5-carboxylic acidC₁₀H₇NO₃189.1714442-12-7

Data compiled from various chemical suppliers and databases.

Table 2: Physical Properties of Selected this compound Derivatives
Compound NameMelting Point (°C)Boiling Point (°C)pKa (Predicted)Solubility
5-Methylisoxazole-3-carboxylic acid106-110[1]---
3-Methylisoxazole-4-carboxylic acid184-190[2]-2.90 ± 0.25[3]DMSO (Slightly)[3]
Isoxazole-5-carboxylic acid144-148[4]211.74 (rough estimate)[4]2.29 ± 0.10[4]Slightly soluble in water[4]
5-(3-Fluorophenyl)isoxazole-3-carboxylic acid-434.1 ± 35.03.24 ± 0.10-

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to the synthesis, purification, and analysis of this compound derivatives.

Synthesis of 3-Substituted-4-Isoxazolecarboxylic Acids

This protocol outlines a general, high-regioselectivity method for the synthesis of 3-substituted-4-isoxazolecarboxylic acids.[5]

Step 1: Cyclization to form 3-substituted-isoxazol-5(4H)-one

  • Dissolve sodium carbonate (0.5 mol) in water (1.5 L) with stirring.

  • Add hydroxylamine hydrochloride (1 mol) in portions.

  • After gas evolution ceases, slowly add the respective 3-substituted-3-oxopropionate (1 mol) dropwise.

  • Stir the reaction mixture at room temperature overnight.

  • Extract the aqueous layer with ethyl acetate (3 x 500 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the 3-substituted-isoxazol-5(4H)-one.

Step 2: Formation of 4-(dimethylaminomethylene)-3-substituted-isoxazol-5(4H)-one

  • Dissolve the 3-substituted-isoxazol-5(4H)-one (0.5 mol) in tetrahydrofuran (500 mL).

  • Cool the solution to -5 °C.

  • Slowly add N,N-dimethylformamide dimethyl acetal (0.55 mol) dropwise, maintaining the temperature below 0 °C.

  • Allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC).

  • Remove the solvent under reduced pressure.

Step 3: Ring Opening, Recyclization, and Acidification

  • To the crude product from Step 2, add an aqueous solution of sodium hydroxide (10%).

  • Heat the mixture to induce hydrolysis of the lactone and subsequent ring opening and recyclization.

  • After the reaction is complete, cool the solution and concentrate it to obtain the sodium salt of the 3-substituted-4-isoxazolecarboxylic acid.

  • Acidify the aqueous solution with 6 N hydrochloric acid.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the final 3-substituted-4-isoxazolecarboxylic acid.

G start 3-Substituted-3-oxopropionate step1 Cyclization with Hydroxylamine HCl start->step1 intermediate1 3-Substituted-isoxazol-5(4H)-one step1->intermediate1 step2 Reaction with DMF-DMA intermediate1->step2 intermediate2 4-(Dimethylaminomethylene)- 3-substituted-isoxazol-5(4H)-one step2->intermediate2 step3 Alkaline Hydrolysis, Recyclization & Acidification intermediate2->step3 end 3-Substituted-4-isoxazolecarboxylic acid step3->end

Caption: Synthetic workflow for 3-substituted-4-isoxazolecarboxylic acids.

Purification of this compound Derivatives

A general protocol for the purification of this compound derivatives is outlined below, combining aqueous workup and column chromatography.[2]

Aqueous Workup and Extraction

  • Dissolve the crude reaction mixture in an organic solvent such as ethyl acetate.

  • Wash the organic solution with a dilute acid (e.g., 1 M HCl) to remove basic impurities.

  • Extract the organic layer with a basic aqueous solution (e.g., saturated sodium bicarbonate). The acidic this compound derivative will move to the aqueous layer.

  • Separate the aqueous layer and cool it in an ice bath.

  • Acidify the aqueous layer with a dilute acid (e.g., 1 M HCl) to precipitate the purified product.

  • Extract the acidified aqueous layer with an organic solvent.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate to yield the purified product.

Column Chromatography (if further purification is needed)

  • Normal Phase:

    • Stationary Phase: Silica gel.

    • Eluent: A mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol). The polarity of the eluent should be optimized based on the specific derivative. It is often beneficial to add a small amount of acetic or formic acid to the eluent to keep the carboxylic acid protonated and prevent tailing.

  • Reversed Phase:

    • Stationary Phase: C18-functionalized silica gel.

    • Eluent: A gradient of water and a polar organic solvent (e.g., acetonitrile or methanol), typically with an acidic modifier like 0.1% formic acid or trifluoroacetic acid.[6]

G start Crude Product aqueous_workup Aqueous Workup & Extraction start->aqueous_workup column_chromatography Column Chromatography aqueous_workup->column_chromatography purity_check Purity Analysis (HPLC, NMR) column_chromatography->purity_check end Purified Product purity_check->end

Caption: General purification workflow for this compound derivatives.

Analytical Characterization

High-Performance Liquid Chromatography (HPLC)

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a wavelength appropriate for the chromophore of the specific derivative (typically around 254 nm).

  • Injection Volume: 10 µL.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • ¹H NMR: Acquire a standard proton NMR spectrum to determine the chemical shifts, coupling constants, and integration of protons.

  • ¹³C NMR: Acquire a proton-decoupled carbon NMR spectrum to identify the number of unique carbon environments.

Biological Activity and Mechanisms of Action

This compound derivatives have shown promise as inhibitors of various enzymes, making them attractive candidates for drug development.

Inhibition of Xanthine Oxidase

Several 5-phenylisoxazole-3-carboxylic acid derivatives have been identified as potent inhibitors of xanthine oxidase, an enzyme involved in purine metabolism and linked to conditions like gout.[7] The catalytic mechanism of xanthine oxidase involves a molybdenum cofactor (MoCo) at the active site.[7][8]

The inhibition mechanism often involves the isoxazole derivative binding to the active site of the enzyme, preventing the substrate (xanthine) from accessing it. Molecular docking studies have suggested that these inhibitors can form key interactions with amino acid residues in the active site, such as π-π stacking with phenylalanine residues and polar interactions with glutamine and arginine residues.[9]

G cluster_XO Xanthine Oxidase Active Site MoCo Molybdenum Cofactor (MoCo) Glu1261 Glu1261 MoCo->Glu1261 H+ transfer Arg880 Arg880 MoCo->Arg880 protonation UricAcid Uric Acid MoCo->UricAcid catalyzes conversion Glu802 Glu802 Phe798 Phe798 Xanthine Xanthine Xanthine->MoCo binds Xanthine->Glu802 positioning Inhibitor 3-Isoxazolecarboxylic Acid Derivative Inhibitor->MoCo blocks binding Inhibitor->Phe798 π-π stacking

Caption: Proposed mechanism of Xanthine Oxidase inhibition.

Inhibition of Cyclooxygenase (COX) Enzymes

Certain isoxazole derivatives have demonstrated inhibitory activity against cyclooxygenase (COX) enzymes, which are key to the inflammatory pathway.[5][10] The two main isoforms, COX-1 and COX-2, have highly similar structures, but a key difference in their active sites—isoleucine 523 in COX-1 versus the smaller valine 523 in COX-2—creates a larger binding pocket in COX-2.[5] This structural difference allows for the design of selective COX-2 inhibitors, which can reduce inflammation with a lower risk of gastrointestinal side effects associated with non-selective NSAIDs.

Isoxazole-based inhibitors can be designed to exploit this difference, with specific substitutions on the isoxazole scaffold leading to preferential binding to the COX-2 active site.[5]

G cluster_COX1 COX-1 Active Site cluster_COX2 COX-2 Active Site ArachidonicAcid Arachidonic Acid COX1_site Binding Pocket (with Ile523) ArachidonicAcid->COX1_site COX2_site Larger Binding Pocket (with Val523) ArachidonicAcid->COX2_site Prostaglandins Prostaglandins (Inflammation) COX1_site->Prostaglandins COX2_site->Prostaglandins SelectiveInhibitor Selective 3-Isoxazolecarboxylic Acid Derivative SelectiveInhibitor->COX2_site selectively binds & inhibits

Caption: Selective inhibition of COX-2 by this compound derivatives.

This technical guide serves as a foundational resource for professionals engaged in the research and development of this compound derivatives. The provided data, protocols, and mechanistic insights are intended to facilitate further exploration and innovation in this promising area of medicinal chemistry.

References

The Isoxazole Scaffold: A Cornerstone in Medicinal Chemistry's Architectural History

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Discovery and Historical Development of Isoxazole Compounds in Drug Discovery

For researchers, scientists, and drug development professionals, the isoxazole ring represents a privileged scaffold in medicinal chemistry. This five-membered heterocycle, containing adjacent nitrogen and oxygen atoms, has been a recurring motif in a multitude of clinically significant drugs, demonstrating a remarkable versatility in biological activity. This technical guide delves into the historical discovery and evolution of isoxazole-containing compounds, providing a comprehensive overview of their synthesis, key experimental methodologies, and the signaling pathways they modulate.

A Glimpse into the Past: The Dawn of Isoxazole Chemistry

The journey of isoxazoles in chemistry began in the late 19th and early 20th centuries. The pioneering work of Claisen in 1903, who first synthesized the parent isoxazole, laid the foundational stone for this class of compounds. Subsequently, the extensive studies by Quilico and his contemporaries on the 1,3-dipolar cycloaddition of nitrile oxides with alkynes established the most fundamental and widely employed method for constructing the isoxazole ring. This reaction's robustness and regioselectivity have made it a cornerstone of isoxazole synthesis to this day.

The therapeutic potential of isoxazoles began to be realized with the advent of the sulfonamide antibiotics. Sulfamethoxazole, introduced in the United States in 1961, emerged as a key antibacterial agent, often used in combination with trimethoprim.[1] Its discovery marked a significant milestone, showcasing the isoxazole moiety's ability to be incorporated into established pharmacophores to enhance or modify their activity.

Further solidifying the isoxazole's place in the medicinal chemist's toolbox was the development of the selective cyclooxygenase-2 (COX-2) inhibitor, valdecoxib. Developed by Searle (now part of Pfizer), valdecoxib was designed to offer the anti-inflammatory and analgesic benefits of non-steroidal anti-inflammatory drugs (NSAIDs) with a reduced risk of gastrointestinal side effects.[2] Although later withdrawn from the market due to concerns about cardiovascular side effects, its development highlighted the isoxazole ring's utility in designing highly selective enzyme inhibitors.

Another landmark isoxazole-containing drug is leflunomide, an immunomodulatory agent used in the treatment of rheumatoid and psoriatic arthritis. Leflunomide functions as a prodrug, with its active metabolite inhibiting the enzyme dihydroorotate dehydrogenase (DHODH), a critical component of the de novo pyrimidine synthesis pathway.[3] This mechanism of action demonstrated the isoxazole scaffold's potential in targeting fundamental cellular processes for therapeutic intervention.

Quantitative Bioactivity of Key Isoxazole Compounds

The following tables summarize the quantitative biological data for representative isoxazole-containing drugs and experimental compounds, providing a comparative overview of their potency.

CompoundTargetAssay TypeIC50 / EC50 / MICReference
Antibacterial Agents
SulfamethoxazoleDihydropteroate SynthaseBacterial Growth InhibitionVaries by species[1]
Anti-inflammatory Agents
ValdecoxibCOX-2Enzyme Inhibition27 nM (Monocyte COX-2)[4]
ValdecoxibCOX-1Enzyme Inhibition0.57 µM (Platelet COX-1)[4]
Immunomodulatory Agents
Leflunomide (active metabolite A77 1726)Dihydroorotate Dehydrogenase (DHODH)Enzyme Inhibition~600 nM[3]
Anticancer Agents (Experimental)
Isoxazole Derivative 1HeLa cellsCytotoxicity15.48 ± 0.89 µg/mL[5]
Isoxazole Derivative 2Hep3B cellsCytotoxicity~23 µg/mL[5]

Key Experimental Protocols

This section provides detailed methodologies for the synthesis of seminal isoxazole drugs and the biological assays used to evaluate their activity.

Synthesis of Leflunomide

This protocol describes a common two-step synthesis of leflunomide from 5-methylisoxazole-4-carboxylic acid.[1][3][6][7][8]

Step 1: Preparation of 5-Methylisoxazole-4-carboxylic acid chloride

  • To a reaction vessel equipped with a reflux condenser and stirrer, add 5-methylisoxazole-4-carboxylic acid (1.0 equivalent) and toluene (12.5 mL per gram of the acid).

  • Heat the mixture to reflux to azeotropically remove any residual water.

  • Cool the solution to 25-30°C.

  • Optionally, add a catalytic amount of N,N-Dimethylformamide (~0.01 equivalents).

  • Slowly add thionyl chloride (1.1 equivalents) to the mixture at 25-30°C.

  • Stir the reaction mixture at this temperature for a specified time until the reaction is complete (monitored by TLC or other suitable methods).

  • The resulting solution of 5-methylisoxazole-4-carboxylic acid chloride is typically used in the next step without isolation.

Step 2: Synthesis of Leflunomide

  • In a separate reaction vessel, prepare a suspension of 4-(trifluoromethyl)aniline (1.05 equivalents) and an alkali metal bicarbonate (e.g., NaHCO3, 1.1 equivalents) in a suitable solvent such as toluene or a mixture of toluene and water.

  • Heat the suspension to 40-60°C with vigorous stirring.

  • Slowly add the previously prepared solution of 5-methylisoxazole-4-carboxylic acid chloride to the suspension over a period of 20-30 minutes, maintaining the temperature.

  • After the addition is complete, continue stirring the reaction mixture at the same temperature for 2-3 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature. Leflunomide will precipitate as a white solid.

  • Isolate the product by filtration, wash with water and a cold solvent (e.g., toluene), and dry under vacuum at 60-80°C.

Synthesis of Valdecoxib

The synthesis of valdecoxib can be achieved through various routes, with a common method involving the formation of the isoxazole ring from a diketone precursor.[2][9][10][11]

Step 1: Preparation of the Diketone

  • React deoxybenzoin with a suitable acetylating agent in the presence of a base to form the corresponding β-diketone.

Step 2: Cyclization to form the Isoxazole Ring

  • Treat the β-diketone with hydroxylamine hydrochloride in the presence of a base (e.g., sodium acetate) in a solvent like ethanol.

  • Reflux the reaction mixture until the cyclization is complete.

Step 3: Sulfonylation

  • Treat the resulting 3,4-diphenyl-5-methylisoxazole with chlorosulfonic acid at a controlled temperature.

Step 4: Amination

  • React the intermediate sulfonyl chloride with aqueous ammonia to afford valdecoxib.

Dihydroorotate Dehydrogenase (DHODH) Inhibition Assay

This spectrophotometric assay measures the ability of a compound to inhibit the enzymatic activity of DHODH.[12][13][14][15]

  • Reagents and Materials: Recombinant human DHODH, test compound (e.g., the active metabolite of leflunomide), assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM KCl, 0.1% Triton X-100), dihydroorotic acid (DHO), Coenzyme Q10 (CoQ10), and 2,6-dichloroindophenol (DCIP).

  • Procedure: a. Prepare a stock solution of the test compound in DMSO. b. In a 96-well plate, add the assay buffer and varying concentrations of the test compound. Include a DMSO-only control. c. Add recombinant human DHODH to each well and pre-incubate for 30 minutes at 25°C. d. Prepare a substrate solution containing DHO, CoQ10, and DCIP in the assay buffer. e. Initiate the reaction by adding the substrate solution to each well. f. Immediately measure the decrease in absorbance at 600-650 nm over time in kinetic mode. The rate of DCIP reduction is proportional to DHODH activity. g. Calculate the percentage of inhibition for each concentration of the test compound relative to the control and determine the IC50 value.

Cyclooxygenase-2 (COX-2) Inhibition Assay

This fluorometric assay is used to screen for COX-2 inhibitors.[4][16][17][18][19][20]

  • Reagents and Materials: Human recombinant COX-2 enzyme, COX assay buffer, COX probe, COX cofactor, arachidonic acid, and a known COX-2 inhibitor (e.g., celecoxib) as a positive control.

  • Procedure: a. Dissolve test inhibitors in a suitable solvent (e.g., DMSO). b. In a 96-well plate, add the test inhibitor or assay buffer (for enzyme control). c. Add the COX-2 enzyme to all wells except for a no-enzyme control. d. Prepare a reaction mix containing the COX assay buffer, COX probe, and COX cofactor. e. Add the reaction mix to each well. f. Initiate the reaction by adding arachidonic acid solution to all wells. g. Measure the fluorescence (Ex/Em = 535/587 nm) kinetically for 5-10 minutes at 25°C. h. Calculate the rate of the reaction and the percentage of inhibition for each test compound to determine the IC50 value.

Visualizing the Molecular Landscape: Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and a general workflow relevant to the discovery of isoxazole-based drugs.

drug_discovery_workflow cluster_discovery Discovery Phase cluster_optimization Optimization Phase cluster_preclinical Preclinical Phase Target Identification Target Identification High-Throughput Screening High-Throughput Screening Target Identification->High-Throughput Screening Assay Development Hit Identification Hit Identification High-Throughput Screening->Hit Identification Hit-to-Lead Hit-to-Lead Hit Identification->Hit-to-Lead Lead Optimization Lead Optimization Hit-to-Lead->Lead Optimization Improve Potency & PK SAR Studies SAR Studies Lead Optimization->SAR Studies In vivo Efficacy In vivo Efficacy Lead Optimization->In vivo Efficacy Toxicology Studies Toxicology Studies In vivo Efficacy->Toxicology Studies IND Submission IND Submission Toxicology Studies->IND Submission

A generalized workflow for the discovery and development of isoxazole-based drugs.

cox2_pathway Inflammatory Stimuli Inflammatory Stimuli Cell Membrane Phospholipids Cell Membrane Phospholipids Inflammatory Stimuli->Cell Membrane Phospholipids Activates Phospholipase A2 Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid COX-2 COX-2 Arachidonic Acid->COX-2 Prostaglandins Prostaglandins COX-2->Prostaglandins Inflammation & Pain Inflammation & Pain Prostaglandins->Inflammation & Pain Valdecoxib Valdecoxib Valdecoxib->COX-2 Inhibits

The cyclooxygenase-2 (COX-2) signaling pathway and the inhibitory action of valdecoxib.

dhodh_pathway Carbamoyl Phosphate + Aspartate Carbamoyl Phosphate + Aspartate Dihydroorotate Dihydroorotate Carbamoyl Phosphate + Aspartate->Dihydroorotate DHODH DHODH Dihydroorotate->DHODH Orotate Orotate DHODH->Orotate UMP UMP Orotate->UMP Pyrimidine Nucleotides Pyrimidine Nucleotides UMP->Pyrimidine Nucleotides DNA & RNA Synthesis DNA & RNA Synthesis Pyrimidine Nucleotides->DNA & RNA Synthesis Lymphocyte Proliferation Lymphocyte Proliferation DNA & RNA Synthesis->Lymphocyte Proliferation Leflunomide (active metabolite) Leflunomide (active metabolite) Leflunomide (active metabolite)->DHODH Inhibits

The de novo pyrimidine synthesis pathway and the inhibitory mechanism of leflunomide's active metabolite.

Conclusion

From their early discovery to their establishment as a versatile pharmacophore, isoxazole compounds have left an indelible mark on the landscape of medicinal chemistry. The historical journey of drugs like sulfamethoxazole, valdecoxib, and leflunomide underscores the isoxazole ring's remarkable ability to be tailored for a wide array of therapeutic targets. The synthetic accessibility of this scaffold, primarily through the robust 1,3-dipolar cycloaddition, continues to fuel the exploration of new isoxazole-based drug candidates. As our understanding of disease biology deepens, the isoxazole motif is poised to remain a critical architectural element in the design of future generations of innovative medicines.

References

Synthesis of 3,5-Disubstituted Isoxazoles: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isoxazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Its unique electronic properties and ability to participate in various non-covalent interactions have made it a focal point in the design of novel bioactive molecules.[2] This technical guide provides a comprehensive overview of the key synthetic strategies for accessing 3,5-disubstituted isoxazoles, complete with detailed experimental protocols, quantitative data, and visualizations of synthetic and biological pathways.

Core Synthetic Methodologies

The construction of the 3,5-disubstituted isoxazole ring can be efficiently achieved through several reliable synthetic routes. The two most prominent methods are the 1,3-dipolar cycloaddition of nitrile oxides with alkynes and the condensation of 1,3-dicarbonyl compounds with hydroxylamine.

1,3-Dipolar Cycloaddition of Alkynes and Nitrile Oxides

The [3+2] cycloaddition reaction between a nitrile oxide and an alkyne is the most versatile and widely employed method for the regioselective synthesis of 3,5-disubstituted isoxazoles.[3][4] The nitrile oxide intermediate is typically generated in situ from a stable precursor to circumvent its inherent instability.[5]

Common methods for in situ nitrile oxide generation include:

  • Oxidation of Aldoximes: Utilizing oxidizing agents such as N-chlorosuccinimide (NCS), hypervalent iodine reagents, or m-chloroperbenzoic acid (m-CPBA).[3][6]

  • Dehydrohalogenation of Hydroximoyl Chlorides: Treatment of hydroximoyl chlorides with a base.[7]

  • Dehydration of Nitroalkanes. [1]

The general workflow for this synthetic approach is depicted below.

G cluster_nitrile_oxide Nitrile Oxide Generation cluster_cycloaddition Cycloaddition Reaction Aldoxime Aldoxime (R1-CH=NOH) Oxidant Oxidizing Agent (e.g., NCS, PIFA) Aldoxime->Oxidant NitrileOxide Nitrile Oxide (R1-C≡N+-O-) Oxidant->NitrileOxide Oxidation Alkyne Terminal Alkyne (R2-C≡CH) NitrileOxide->Alkyne Isoxazole 3,5-Disubstituted Isoxazole Alkyne->Isoxazole [3+2] Cycloaddition

Figure 1: General workflow for the 1,3-dipolar cycloaddition synthesis of 3,5-disubstituted isoxazoles.
Condensation of 1,3-Diketones with Hydroxylamine

A classical and straightforward approach to isoxazole synthesis involves the reaction of a 1,3-dicarbonyl compound with hydroxylamine hydrochloride.[8] This method can, however, sometimes result in the formation of regioisomeric products. The reaction proceeds through the initial formation of a monoxime intermediate, which then undergoes cyclization and dehydration to yield the aromatic isoxazole ring.[9]

The logical flow of this condensation reaction is outlined below.

G Diketone 1,3-Diketone Hydroxylamine Hydroxylamine (NH2OH·HCl) Diketone->Hydroxylamine Monoxime Monoxime Intermediate Hydroxylamine->Monoxime Condensation Cyclization Cyclization Monoxime->Cyclization Dehydration Dehydration Cyclization->Dehydration Isoxazole 3,5-Disubstituted Isoxazole Dehydration->Isoxazole G cluster_drug cluster_cell Cancer Cell Isoxazole 3,5-Disubstituted Isoxazole Derivative ROS Increased Intracellular ROS Isoxazole->ROS Induces Mito Mitochondrial Stress ROS->Mito Caspase Caspase Activation Mito->Caspase Apoptosis Apoptosis (Programmed Cell Death) Caspase->Apoptosis

References

A Technical Guide to Natural Products Containing the Isoxazole Moiety

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a privileged scaffold in medicinal chemistry. Its presence in natural products often confers significant biological activity, making these compounds valuable leads for drug discovery. This technical guide provides an in-depth overview of key natural products containing the isoxazole moiety, their biological activities, associated signaling pathways, and detailed experimental protocols for their study.

Introduction to Isoxazole-Containing Natural Products

Natural products incorporating the isoxazole skeleton are a diverse group of compounds isolated from a wide range of sources, including mushrooms, bacteria, and marine sponges.[1][2] The isoxazole ring system is electron-rich and possesses a weak nitrogen-oxygen bond, making it a versatile intermediate for synthetic modifications aimed at enhancing biological properties.[3][4] These compounds exhibit a broad spectrum of pharmacological activities, including anticancer, antibacterial, anti-inflammatory, and neuroactive effects.[3][4][5][6]

Key Isoxazole-Containing Natural Products and Their Biological Activities

Several well-known natural products feature the isoxazole core. This section details their sources, structures, and primary biological effects.

2.1. From Fungi: Ibotenic Acid and Muscimol

Perhaps the most famous isoxazole-containing natural products are ibotenic acid and its decarboxylated derivative, muscimol, found in mushrooms of the Amanita genus, such as Amanita muscaria (fly agaric).[7][8][9]

  • Ibotenic Acid: A potent neurotoxin that acts as a non-selective agonist for glutamate receptors. It is considered a prodrug to the more psychoactive muscimol.[7]

  • Muscimol: A potent and selective agonist for the γ-aminobutyric acid (GABA) A receptor, the primary inhibitory neurotransmitter system in the brain.[7] This interaction leads to its sedative and hallucinogenic properties.[7] Muscimol is a superagonist of extrasynaptic α4β3δ subunit-containing GABAA receptors.[7]

2.2. From Fungi: Tricholomic Acid

Isolated from mushrooms like Tricholoma muscarium, tricholomic acid is a non-proteinogenic amino acid with a structure similar to glutamic acid.[10] It interacts with glutamate receptors and has been explored as a flavor enhancer due to its umami taste properties.[10]

2.3. From Bacteria: Cycloserine

Cycloserine, an antibiotic produced by Streptomyces species, is a simple isoxazole-containing compound.[1] It is used as a second-line treatment for tuberculosis.

2.4. From Marine Organisms

A vast number of isoxazole alkaloids have been isolated from marine sponges.[1] These compounds often possess complex structures and exhibit a range of bioactivities, including antimicrobial and cytotoxic effects.[11][12][13] For instance, homopseudopteroxazole and pseudopteroxazole, isolated from the coral P. rigida, have shown strong inhibition against Mycobacterium tuberculosis.[13]

Quantitative Biological Data

The following tables summarize key quantitative data for prominent isoxazole-containing compounds and their derivatives, providing a basis for comparison of their biological potency.

Table 1: Neuroreceptor Activity of Amanita Mushroom Alkaloids

Compound Receptor Target Activity Potency Source
Muscimol GABAA Potent Agonist High Amanita muscaria
Ibotenic Acid Glutamate Receptors Non-selective Agonist Moderate Amanita muscaria
(S)-Dihydromuscimol GABAA Potent Agonist Higher than Muscimol Synthetic Derivative

| (R)-Dihydromuscimol | GABA Reuptake | Inhibitor | Moderate | Synthetic Derivative |

Data compiled from multiple sources.[7][14]

Table 2: Cytotoxic and Antimicrobial Activities of Isoxazole Derivatives

Compound/Derivative Activity Type Cell Line / Organism IC50 / MIC Reference Compound
Curcumin Isoxazole Derivative (40) Anticancer MCF7 (Breast Cancer) 3.97 µM Curcumin (IC50 = 21.89 µM)
Sclareol Isoxazoline Derivative (34a) Anticancer HepG2, HuCCA-1, A549 13.20–21.16 µM Sclareol (IC50 = 49.89–70.40 µM)
Andrographolide Isoxazoline Derivatives (31a-d, 32) Anticancer HCT15, HeLa, DU145 < 40 µg/mL -
Cinchonic Acid Isoxazole Derivative (47a) Antitubercular M. tuberculosis H37Rv 0.5 µg/mL -
Sclareol Isoxazoline Derivative (34b) Antitubercular - 14.58 µM -

| Sclareol Isoxazoline Derivative (34b) | Antibacterial | Bacillus cereus | 29.16 µM | Sclareol (MIC = 162.07 µM) |

IC50 = Half maximal inhibitory concentration; MIC = Minimum inhibitory concentration. Data from a review of natural product derivatives.[3][4][6]

Signaling and Biosynthetic Pathways

4.1. Muscimol and GABAergic Signaling

Muscimol exerts its primary effects by directly binding to and activating GABAA receptors, which are ligand-gated ion channels. This activation leads to an influx of chloride ions, hyperpolarization of the neuron, and subsequent inhibition of neurotransmission. This mechanism is central to its sedative and hypnotic effects.

GABA_Signaling cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron GABA GABA GABA_R GABA-A Receptor (Chloride Channel) GABA->GABA_R Binds Vesicle Synaptic Vesicle Vesicle->GABA Release Cl_in Cl- Influx GABA_R->Cl_in Hyper Hyperpolarization (Inhibition) Cl_in->Hyper Muscimol Muscimol Muscimol->GABA_R Binds & Activates

Caption: Muscimol acts as a potent agonist at the postsynaptic GABA-A receptor.

4.2. Biosynthesis of Ibotenic Acid

Recent research has elucidated the genetic basis for the biosynthesis of ibotenic acid in Amanita muscaria.[9][15] The pathway is initiated by the stereoselective hydroxylation of glutamate. A proposed gene cluster, termed the ibo cluster, contains the necessary enzymes for the subsequent steps to form the isoxazole ring.[8][9]

Ibotenic_Acid_Biosynthesis cluster_pathway Proposed Biosynthetic Pathway Glu L-Glutamate OH_Glu 3-Hydroxyglutamate Glu->OH_Glu IboH (Hydroxylase) Intermediates Undetermined Intermediates OH_Glu->Intermediates Multiple Steps (Ibo Genes) Ibo_Acid Ibotenic Acid Intermediates->Ibo_Acid Ring Formation Muscimol Muscimol Ibo_Acid->Muscimol IboD (Decarboxylase)

Caption: Biosynthesis of Ibotenic Acid and Muscimol from L-Glutamate.

Experimental Protocols

This section provides generalized methodologies for the isolation, characterization, and bioassay of isoxazole-containing natural products, based on common practices in the field.

5.1. Protocol: General Isolation and Purification

This workflow outlines a typical procedure for extracting isoxazole alkaloids from fungal or marine sources.

Isolation_Workflow Start 1. Collection & Lyophilization of Biological Material Step2 2. Extraction (e.g., Methanol/Water, Dichloromethane) Start->Step2 Step3 3. Solvent Partitioning (e.g., Liquid-Liquid Extraction) Step2->Step3 Step4 4. Column Chromatography (e.g., Silica Gel, Sephadex) Step3->Step4 Step5 5. Preparative HPLC (e.g., C18 Reverse-Phase) Step4->Step5 End 6. Pure Isoxazole Compound Step5->End

Caption: General workflow for the isolation of isoxazole natural products.

Methodology Details:

  • Collection and Preparation: Fresh biological material (e.g., Amanita muscaria fruiting bodies, marine sponge tissue) is collected, flash-frozen in liquid nitrogen, and lyophilized (freeze-dried) to remove water. The dried material is then ground into a fine powder.

  • Extraction: The powdered material is subjected to exhaustive extraction with a suitable solvent system, such as methanol/water or a sequence of solvents with increasing polarity (e.g., hexane, ethyl acetate, methanol).

  • Solvent Partitioning: The crude extract is concentrated under reduced pressure and partitioned between two immiscible solvents (e.g., water and ethyl acetate) to separate compounds based on polarity. The isoxazole-containing fraction is identified using a preliminary bioassay or thin-layer chromatography (TLC).

  • Column Chromatography: The active fraction is subjected to column chromatography over a stationary phase like silica gel or Sephadex LH-20. Elution is performed with a solvent gradient to separate the components. Fractions are collected and monitored by TLC.

  • High-Performance Liquid Chromatography (HPLC): Fractions containing the target compound are pooled and purified to homogeneity using preparative reverse-phase HPLC (RP-HPLC) with a suitable mobile phase (e.g., acetonitrile/water gradient).

  • Structure Elucidation: The structure of the purified compound is determined using a combination of spectroscopic techniques, including Mass Spectrometry (MS), 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC), and comparison to literature data.

5.2. Protocol: In Vitro Antibacterial Assay (MIC Determination)

Objective: To determine the minimum inhibitory concentration (MIC) of a purified isoxazole compound against bacterial strains.

Methodology (Broth Microdilution):

  • Preparation of Inoculum: A fresh culture of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) is grown to the logarithmic phase in a suitable broth (e.g., Mueller-Hinton Broth). The culture is diluted to a standardized concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Compound Dilution: The purified isoxazole compound is dissolved in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution. A series of two-fold serial dilutions are prepared in a 96-well microtiter plate using the broth as the diluent.

  • Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension. Positive (broth + bacteria, no compound) and negative (broth only) controls are included.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀) with a plate reader. An optional viability indicator like resazurin can be added to aid visualization.

Conclusion and Future Directions

Natural products containing the isoxazole moiety represent a rich source of biologically active compounds with significant therapeutic potential. The neuroactive properties of muscimol and the antimicrobial activities of marine-derived alkaloids highlight the diverse applications of this heterocyclic core. Future research should focus on the isolation and characterization of novel isoxazole compounds from underexplored ecological niches, the complete elucidation of their biosynthetic pathways to enable synthetic biology approaches, and the rational design of semi-synthetic derivatives with improved potency, selectivity, and pharmacokinetic profiles. The methodologies and data presented in this guide serve as a foundational resource for professionals engaged in the discovery and development of next-generation therapeutics based on the isoxazole scaffold.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-Isoxazolecarboxylic Acid Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of 3-isoxazolecarboxylic acid esters, key heterocyclic scaffolds in medicinal chemistry and drug development. The following sections outline two primary synthetic strategies: the condensation of β-ketoesters with hydroxylamine and the [3+2] cycloaddition of nitrile oxides with alkynes. Each method is presented with a step-by-step experimental protocol, a summary of quantitative data, and a visual representation of the workflow.

Method 1: Synthesis from β-Ketoesters and Hydroxylamine

This classical and widely used method involves the reaction of a β-ketoester with hydroxylamine, typically in the presence of a base. The reaction proceeds via condensation and subsequent cyclization to form the isoxazole ring.

Experimental Protocol: Synthesis of Ethyl 5-methylisoxazole-3-carboxylate

This protocol is adapted from a general procedure for the synthesis of 3-substituted-5-methylisoxazoles.

Materials:

  • Ethyl acetoacetate (1.0 eq)

  • Hydroxylamine hydrochloride (1.2 eq)

  • Sodium acetate (1.2 eq)

  • Ethanol

  • Water

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask, dissolve hydroxylamine hydrochloride and sodium acetate in water.

  • Add an equal volume of ethanol to the flask.

  • To the stirred solution, add ethyl acetoacetate dropwise at room temperature.

  • Continue stirring the reaction mixture at room temperature for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the ethanol under reduced pressure.

  • Extract the aqueous residue with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash successively with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure ethyl 5-methylisoxazole-3-carboxylate.

Quantitative Data Summary: Synthesis from β-Ketoesters
Starting β-KetoesterProductReaction ConditionsYield (%)Reference
Methyl acetoacetate3-methyl-4-hydrogen-isoxazol-5-oneSodium carbonate, Hydroxylamine hydrochloride, Water, rt, overnight95.9[1]
3-(4-methoxyphenyl)-3-oxomethylpropionate3-(4-methoxyphenyl)-4-hydrogen-isoxazol-5-oneSodium carbonate, Hydroxylamine hydrochloride, Water, rt, overnight93.5[1]
3-(3-pyridyl)-3-oxomethylpropionate3-(3-pyridyl)-4-hydrogen-isoxazol-5-oneSodium carbonate, Hydroxylamine hydrochloride, Water, rt, overnight75.3[1]
Ethyl 2-hydroxy-3-methyl-4-oxo-pent-2-enoateEthyl 5-ethyl-3-methylisoxazole-4-carboxylateHydroxylamine hydrochloride, Sodium acetate, Ethanol, rt, 4h92[2]

Experimental Workflow: Synthesis from β-Ketoesters

workflow1 cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification beta_ketoester β-Ketoester mixing Mixing and Reaction (e.g., Ethanol, rt, 4-6h) beta_ketoester->mixing hydroxylamine Hydroxylamine Solution (Hydroxylamine HCl + Base) hydroxylamine->mixing solvent_removal Solvent Removal mixing->solvent_removal extraction Extraction (e.g., Diethyl Ether) solvent_removal->extraction washing Washing (Sat. NaHCO3, Brine) extraction->washing drying Drying (e.g., MgSO4) washing->drying purification_step Purification (Distillation or Chromatography) drying->purification_step final_product 3-Isoxazolecarboxylic Acid Ester purification_step->final_product

Caption: Workflow for the synthesis of this compound esters from β-ketoesters.

Method 2: 1,3-Dipolar Cycloaddition

This method involves the [3+2] cycloaddition of a nitrile oxide with an alkyne. Nitrile oxides are typically generated in situ from the corresponding hydroximoyl chlorides or by the dehydration of nitro compounds. This approach offers high regioselectivity.

Experimental Protocol: Synthesis of Ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate

This protocol is a well-established procedure for the synthesis of 3,5-disubstituted-4-isoxazolecarboxylic esters.[3]

Materials:

  • Ethyl β-pyrrolidinocrotonate (1.0 eq)

  • 1-Nitropropane (1.29 eq)

  • Triethylamine

  • Phosphorus oxychloride (1.11 eq)

  • Chloroform

  • 6 N Hydrochloric acid

  • 5% Aqueous sodium hydroxide

  • Saturated brine

  • Anhydrous magnesium sulfate

Procedure:

  • Preparation of Ethyl β-pyrrolidinocrotonate:

    • In a flask fitted with a Dean-Stark apparatus, dissolve ethyl acetoacetate and pyrrolidine in benzene.

    • Reflux the mixture under a nitrogen atmosphere for 45 minutes, collecting the water that forms.

    • Remove the benzene under reduced pressure to yield ethyl β-pyrrolidinocrotonate, which can be used without further purification.[3]

  • Cycloaddition Reaction:

    • In a three-necked flask cooled in an ice bath, dissolve ethyl β-pyrrolidinocrotonate, 1-nitropropane, and triethylamine in chloroform under a nitrogen atmosphere.

    • Slowly add a solution of phosphorus oxychloride in chloroform to the stirred reaction mixture.

    • After the addition is complete (approx. 3 hours), remove the ice bath and continue stirring at room temperature for an additional 15 hours.[3]

  • Work-up and Purification:

    • Pour the reaction mixture into a separatory funnel and wash with cold water.

    • Wash the chloroform layer with 6 N hydrochloric acid until the aqueous layer remains acidic.

    • Successively wash the chloroform layer with 5% aqueous sodium hydroxide and saturated brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

    • Distill the product under vacuum to yield pure ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate.[3]

Quantitative Data Summary: 1,3-Dipolar Cycloaddition
Nitrile Oxide PrecursorAlkyne/EnamineReaction ConditionsYield (%)Reference
1-NitropropaneEthyl β-pyrrolidinocrotonatePOCl3, Et3N, Chloroform, 0°C to rt, 18h68-71[3]
(E,Z)-N-hydroxy-4-nitrobenzimidoyl chloridePhenylacetyleneNa2CO3, ball-milling, 20 minHigh[4]
4-methylbenzaldoximePropargyl alcoholSodium hypochloriteHigh[5]

Experimental Workflow: 1,3-Dipolar Cycloaddition

workflow2 cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification alkyne Alkyne or Enamine cycloaddition In situ Nitrile Oxide Generation and [3+2] Cycloaddition alkyne->cycloaddition nitrile_oxide_precursor Nitrile Oxide Precursor (e.g., Nitroalkane, Hydroximoyl Chloride) nitrile_oxide_precursor->cycloaddition quenching Quenching/Washing cycloaddition->quenching extraction Extraction quenching->extraction drying Drying extraction->drying purification_step Purification (Distillation or Chromatography) drying->purification_step final_product 3-Isoxazolecarboxylic Acid Ester purification_step->final_product

Caption: Workflow for the 1,3-dipolar cycloaddition synthesis of this compound esters.

References

Application Note and Protocol: A High-Regioselectivity Synthesis of 3-Substituted-4-Isoxazole Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Substituted-4-isoxazole carboxylic acids are crucial heterocyclic scaffolds in medicinal chemistry and drug discovery. The isoxazole ring is a key pharmacophore found in numerous therapeutic agents, valued for its ability to participate in various biological interactions.[1] This document provides a detailed experimental protocol for a high-regioselectivity synthesis of 3-substituted-4-isoxazole carboxylic acids, adapted from a patented method.[2] This multi-step synthesis offers high yields and avoids the formation of isomers, which is a common challenge in other synthetic approaches.[2] The protocol is suitable for large-scale preparation.[2]

The synthetic strategy begins with a 3-substituted-3-oxopropionate, which undergoes cyclization with hydroxylamine hydrochloride. The resulting intermediate is then functionalized before a ring-opening and re-cyclization sequence to yield the target carboxylic acid. This method is advantageous due to its mild reaction conditions, high yields in each step, and straightforward work-up procedures.[2]

Overall Synthetic Scheme

The synthesis proceeds through three main steps starting from a β-ketoester (I).

Synthesis_Scheme I 3-Substituted-3-oxopropionate (I) II 3-Substituted-isoxazol-5(4H)-one (II) I->II Hydroxylamine HCl, Na2CO3, H2O III 4-(Dimethylaminomethylene)-3-substituted- isoxazol-5(4H)-one (III) II->III DMF-DMA, THF IV 3-Substituted-4-isoxazole carboxylic acid III->IV 1. NaOH, H2O 2. HCl

Caption: Overall synthetic workflow for 3-substituted-4-isoxazole carboxylic acid.

Experimental Protocols

This protocol provides methods for the synthesis of two representative compounds: 3-methyl-4-isoxazole carboxylic acid and 3-(4-methoxyphenyl)-4-isoxazole carboxylic acid.

Materials and Equipment:

  • Round-bottom flasks

  • Magnetic stirrer with heating plate

  • Reflux condenser

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • NMR spectrometer

  • Ethyl acetoacetate or methyl 3-(4-methoxyphenyl)-3-oxopropanoate

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium carbonate (Na₂CO₃)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl, 6N)

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

  • Ethyl acetate (EtOAc)

  • Tetrahydrofuran (THF)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Deionized water

Safety Precautions:

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Hydroxylamine hydrochloride and DMF-DMA are hazardous. Avoid inhalation, ingestion, and skin contact.

  • Use caution when working with acids and bases.

Protocol 1: Synthesis of 3-Methyl-4-isoxazole Carboxylic Acid

Step 1: Synthesis of 3-Methyl-4,5-dihydro-isoxazol-5-one (Intermediate IIa)

  • In a 2 L flask, dissolve sodium carbonate (53 g, 0.5 mol) in 1.5 L of water with stirring.

  • Once fully dissolved, add hydroxylamine hydrochloride (69.5 g, 1.0 mol) in portions. Stir for 30 minutes until gas evolution ceases.

  • Slowly add methyl acetoacetate (130 g, 1.0 mol) dropwise to the solution at room temperature.

  • Stir the reaction mixture overnight at room temperature.

  • After the reaction is complete, extract the aqueous solution with ethyl acetate (3 x 500 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3-methyl-4,5-dihydro-isoxazol-5-one as a colorless oil.[2]

Step 2: Synthesis of 4-(Dimethylaminomethylene)-3-methyl-4,5-dihydro-isoxazol-5-one (Intermediate IIIa)

  • Dissolve the crude 3-methyl-4,5-dihydro-isoxazol-5-one (49.5 g, 0.5 mol) in 500 mL of THF in a flask and stir.

  • Cool the reaction mixture to -5 °C using an ice-salt bath.

  • Slowly add N,N-dimethylformamide dimethyl acetal (65.5 g, 0.55 mol) dropwise, maintaining the temperature at or below 0 °C.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 3 hours.

  • Concentrate the reaction mixture under reduced pressure to obtain the crude product.

  • Recrystallize the crude product from an ethyl acetate/petroleum ether mixture to yield the pure intermediate as a yellow solid.[2]

Step 3: Synthesis of 3-Methyl-4-isoxazole Carboxylic Acid (Final Product)

  • Add the intermediate from Step 2 (50 g, 0.32 mol) and sodium hydroxide (12.8 g, 0.32 mol) to 500 mL of water in a flask.

  • Stir the mixture and heat to 40 °C for 1 hour.

  • After the reaction is complete, concentrate the solution to dryness to obtain the sodium salt of the product.

  • Redissolve the salt in water and slowly add 6N HCl dropwise with stirring until the pH reaches 2-3, at which point a precipitate will form.

  • Extract the acidic solution with ethyl acetate (3 x 500 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3-methyl-4-isoxazole carboxylic acid as a solid.[2]

Protocol 2: Synthesis of 3-(4-Methoxyphenyl)-4-isoxazole Carboxylic Acid

The procedure is analogous to Protocol 1, with variations in the starting material and reaction quantities.

Step 1: Synthesis of 3-(4-Methoxyphenyl)-4,5-dihydro-isoxazol-5-one (Intermediate IIb)

  • Starting Material: Methyl 3-(4-methoxyphenyl)-3-oxopropanoate (282 g, 1 mol).

  • Reagents: Sodium carbonate (53 g, 0.5 mol), hydroxylamine hydrochloride (69.5 g, 1 mol) in 1.5 L of water.

  • Procedure: Follow the steps outlined in Protocol 1, Step 1.[2]

Step 2: Synthesis of 4-(Dimethylaminomethylene)-3-(4-methoxyphenyl)-4,5-dihydro-isoxazol-5-one (Intermediate IIIb)

  • Starting Material: 3-(4-Methoxyphenyl)-4,5-dihydro-isoxazol-5-one from the previous step.

  • Reagents: N,N-dimethylformamide dimethyl acetal.

  • Procedure: Follow the steps outlined in Protocol 1, Step 2.[2]

Step 3: Synthesis of 3-(4-Methoxyphenyl)-4-isoxazole Carboxylic Acid (Final Product)

  • Starting Material: Intermediate from Step 2 (50 g, 0.19 mol).

  • Reagents: Sodium hydroxide (7.6 g, 0.19 mol) in 500 mL of water.

  • Procedure: Follow the steps outlined in Protocol 1, Step 3.[2]

Data Presentation

The following tables summarize the quantitative data for the synthesis of the two example compounds.

Table 1: Reaction Yields

CompoundStep 1 YieldStep 2 YieldStep 3 YieldOverall Yield (approx.)Reference
3-Methyl-4-isoxazole Carboxylic Acid95.9%-89.9%~60-70%[2]
3-(4-Methoxyphenyl)-4-isoxazole Carboxylic Acid93.5%-82.0%~60-70%[2]

Note: The patent provides an overall yield range of 60-70%. Yields for Step 2 were not explicitly stated for each example but are reported to be high.

Table 2: Characterization Data (¹H NMR)

CompoundIntermediate II (CDCl₃, 400 MHz) δ (ppm)Final Product (DMSO-d₆, 400 MHz) δ (ppm)Reference
3-Methyl Derivative 3.49 (s, 2H), 2.41 (s, 3H)9.02 (s, 1H), 2.52 (s, 3H)[2]
3-(4-Methoxyphenyl) Derivative 7.61-7.63 (d, J=8 Hz, 2H), 6.96-6.98 (d, J=8 Hz, 2H), 3.87 (s, 3H), 3.78 (s, 2H)-[2]

Reaction Mechanism Visualization

The final step of the synthesis involves a base-catalyzed ring-opening of the lactone followed by a rearrangement and re-cyclization to form the aromatic isoxazole ring.

Reaction_Mechanism cluster_step1 Ring Opening cluster_step2 Rearrangement & Cyclization cluster_step3 Acidification Start Intermediate III + OH⁻ Intermediate1 Acyclic Intermediate Start:f0->Intermediate1 Hydrolysis Intermediate2 Enolate Intermediate Intermediate1->Intermediate2 Elimination of NMe₂ Final_Salt Isoxazole Carboxylate Salt Intermediate2->Final_Salt Intramolecular Cyclization Final_Product 3-Substituted-4-isoxazole carboxylic acid Final_Salt->Final_Product + H⁺

Caption: Mechanism of the final hydrolysis and rearrangement step.

References

Applications of 3-Isoxazolecarboxylic Acid in Drug Discovery: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isoxazole ring is a prominent heterocyclic scaffold in medicinal chemistry, and its derivatives, particularly those containing a carboxylic acid moiety at the 3-position, have demonstrated a broad spectrum of pharmacological activities. This document provides a detailed overview of the applications of 3-isoxazolecarboxylic acid and its analogs in drug discovery, complete with quantitative data, experimental protocols, and visual diagrams of relevant biological pathways and experimental workflows.

Therapeutic Potential and Pharmacological Activities

Derivatives of this compound are versatile compounds that have been explored for various therapeutic indications. Their biological activities are diverse, ranging from anticancer and antimicrobial to anti-inflammatory effects.[1][2][3] The isoxazole core serves as a key pharmacophore, and modifications to the substituents on the ring, as well as derivatization of the carboxylic acid group, have led to the discovery of potent and selective drug candidates.

Anticancer Activity

Several studies have highlighted the potential of this compound derivatives as anticancer agents.[2][4] These compounds have been shown to exhibit cytotoxic effects against various cancer cell lines. For instance, a series of novel phenyl-isoxazole-carboxamide derivatives, synthesized from the corresponding isoxazole-carboxylic acid, demonstrated potent activities against melanoma, colon, and liver cancer cell lines.[4]

Table 1: In Vitro Cytotoxicity of Phenyl-Isoxazole-Carboxamide Derivatives [4]

CompoundCancer Cell LineIC50 (µM)
2a B16F1 (Melanoma)7.55
Colo205 (Colon Adenocarcinoma)40.85
HepG2 (Hepatocellular Carcinoma)-
HeLa (Cervical Adenocarcinoma)-
2e B16F1 (Melanoma)0.079
Doxorubicin (Dox) B16F1 (Melanoma)0.056

Note: '-' indicates data not specified in the source.

The mechanism of action for many of these anticancer derivatives is still under investigation, but some are believed to induce apoptosis or inhibit key enzymes involved in cancer cell proliferation.

Antitubercular Activity

The emergence of drug-resistant strains of Mycobacterium tuberculosis (Mtb) has created an urgent need for new antitubercular drugs.[5] Derivatives of this compound esters have emerged as a promising class of compounds with potent activity against both replicating and non-replicating Mtb.[1][5] These compounds often exhibit low micromolar to submicromolar minimum inhibitory concentrations (MICs).[2][5]

Table 2: Antitubercular Activity of Chalcone-Linked 5-Phenyl-3-isoxazolecarboxylic Acid Methyl Esters [2]

CompoundM. tuberculosis H37Rv MIC (µg/mL)
186 0.25
187 0.12
Isoniazid -
Rifampicin -
Streptomycin -
Ethambutol -

Note: '-' indicates data not specified in the source for standard drugs.

Anti-inflammatory Activity

Isoxazole derivatives have been investigated for their anti-inflammatory properties.[1][6] Certain isoxazole-oxazole hybrids have demonstrated potent inhibition of T-cell proliferation and the production of pro-inflammatory cytokines such as IL-17 and IFN-γ, suggesting their potential in treating autoimmune diseases.[1]

Table 3: Anti-inflammatory Activity of an Isoxazole-Oxazole Hybrid (Compound 36) [1]

ActivityIC50 (µM)
T-cell proliferation inhibition≤ 0.01
IL-17FF production inhibition≤ 0.01
IFN-γ production inhibition≤ 0.01
Enzyme Inhibition

Derivatives of this compound have also been designed as inhibitors of specific enzymes implicated in disease.

  • Xanthine Oxidase Inhibition: A series of 5-phenylisoxazole-3-carboxylic acid derivatives were synthesized and evaluated as inhibitors of xanthine oxidase, an enzyme involved in gout. Many of these compounds displayed inhibitory potency in the micromolar to submicromolar range.[7]

  • Mitochondrial Permeability Transition Pore (mtPTP) Inhibition: Diarylisoxazole-3-carboxamides have been identified as potent inhibitors of the mtPTP, a key player in cell death pathways. These compounds were found to be significantly more potent than previously reported inhibitors.[8]

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound derivatives.

Synthesis of Phenyl-isoxazole-Carboxamide Derivatives[4]

This protocol describes the coupling reaction between a this compound derivative and an aniline to form a carboxamide.

Materials:

  • 5-(methyl)-3-phenyl-1,2-isoxazole-4-carboxylic acid

  • Dichloromethane (DCM)

  • N,N'-Dimethylaminopyridine (DMAP)

  • N'-(3-Dimethylaminopropyl)-N-ethylcarbodiimide hydrochloride (EDC)

  • Aniline derivatives

  • Argon gas

  • Thin-layer chromatography (TLC) plates

Procedure:

  • Dissolve 5-(methyl)-3-phenyl-1,2-isoxazole-4-carboxylic acid (1 equivalent) in DCM.

  • Add DMAP (0.2 equivalents) and EDC (1.1 equivalents) to the solution.

  • Stir the mixture at room temperature under an argon atmosphere for 30 minutes.

  • Add the desired aniline derivative (1.05 equivalents) to the reaction mixture.

  • Monitor the progress of the reaction using TLC.

  • Upon completion, work up the reaction mixture to isolate the desired phenyl-isoxazole-carboxamide product.

  • Purify the product using appropriate chromatographic techniques.

G cluster_synthesis Synthesis of Phenyl-isoxazole-Carboxamide reagents Isoxazole-Carboxylic Acid Aniline Derivative DCM, DMAP, EDC reaction Coupling Reaction (Room Temperature, Argon) reagents->reaction 1. Mix monitoring TLC Monitoring reaction->monitoring 2. React & Monitor workup Reaction Work-up monitoring->workup 3. Upon Completion purification Chromatographic Purification workup->purification 4. Isolate product Phenyl-isoxazole-Carboxamide purification->product 5. Purify

Caption: Workflow for the synthesis of phenyl-isoxazole-carboxamide derivatives.

In Vitro Cytotoxicity Assay (MTS Assay)[4]

This protocol outlines the procedure for evaluating the cytotoxic effects of compounds on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., B16F1, Colo205, HepG2)

  • Complete cell culture medium

  • 96-well plates

  • Test compounds (dissolved in a suitable solvent, e.g., DMSO)

  • MTS reagent ([3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium, inner salt])

  • Phenazine methosulfate (PMS)

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Prepare serial dilutions of the test compounds in the cell culture medium.

  • Remove the old medium from the wells and add the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • Prepare the MTS/PMS solution according to the manufacturer's instructions.

  • Add the MTS/PMS solution to each well and incubate for 1-4 hours at 37°C.

  • Measure the absorbance of the formazan product at 490 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of cell viability against the compound concentration.

G cluster_mts MTS Cytotoxicity Assay Workflow start Seed Cells in 96-well Plate treat Treat with Test Compounds start->treat incubate Incubate (48-72h) treat->incubate add_mts Add MTS/PMS Reagent incubate->add_mts incubate2 Incubate (1-4h) add_mts->incubate2 read Measure Absorbance (490nm) incubate2->read analyze Calculate Cell Viability Determine IC50 read->analyze

Caption: Experimental workflow for the MTS cytotoxicity assay.

Signaling Pathways and Mechanisms of Action

Understanding the mechanism of action is crucial for drug development. While the exact pathways for all this compound derivatives are not fully elucidated, some have been proposed.

Inhibition of T-Cell Proliferation and Cytokine Production

Certain isoxazole-oxazole hybrids have been shown to inhibit T-cell function, which is a key aspect of their anti-inflammatory and immunomodulatory effects.[1] This inhibition likely involves interference with the signaling cascades that lead to T-cell activation, proliferation, and the production of inflammatory cytokines.

G cluster_pathway Proposed Mechanism of T-Cell Inhibition tcr T-Cell Receptor (TCR) Activation signaling Intracellular Signaling Cascade tcr->signaling transcription Activation of Transcription Factors signaling->transcription proliferation T-Cell Proliferation transcription->proliferation cytokines Production of IL-17 & IFN-γ transcription->cytokines isoxazole Isoxazole-Oxazole Hybrid isoxazole->signaling Inhibits

Caption: Inhibition of T-cell signaling by an isoxazole-oxazole hybrid.

References

Application Notes and Protocols: Synthesis of Isoxazole Carboxamide Derivatives for Analgesic Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoxazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities.[1][2][3] Among these, isoxazole carboxamides have emerged as a particularly promising scaffold for the development of novel analgesic agents.[1][4][5] These compounds have been investigated for their potential to manage pain through various mechanisms, including non-opioid pathways, which makes them attractive candidates for development as alternatives to traditional pain medications with fewer side effects.[1][6] This document provides detailed protocols for the synthesis of isoxazole carboxamide derivatives and the evaluation of their analgesic activity, along with data presentation and visualization to guide researchers in this field.

Synthesis of 3-Substituted-Isoxazole-4-Carboxamide Derivatives

A general and effective method for the synthesis of 3-substituted-isoxazole-4-carboxamide derivatives involves a multi-step process, which is outlined below.[1][6]

Synthetic Workflow

Synthesis_Workflow A Oxime Preparation B Isoxazole Carboxylic Acid Synthesis A->B Ethylacetoacetate, ZnCl2 C Acid Chloride Formation B->C SOCl2 D Amide Coupling C->D Aromatic Amine E Final Product (Isoxazole Carboxamide) D->E Analgesic_Screening_Workflow cluster_assays Pain Models A Animal Acclimatization B Grouping of Animals (Control, Standard, Test) A->B C Drug Administration (Vehicle, Standard Drug, Test Compounds) B->C D Induction of Pain C->D E Observation of Nociceptive Response D->E Counting writhes or measuring reaction time F Data Analysis E->F D1 Acetic Acid-Induced Writhing D1->E D2 Hot Plate Test D2->E Signaling_Pathway cluster_stimulus Nociceptive Stimulus cluster_response Cellular Response Stimulus Inflammatory Mediators COX COX-1 / COX-2 Stimulus->COX Neuron Neuronal Excitation Stimulus->Neuron PGs Prostaglandin Synthesis COX->PGs AMPA AMPA Receptors AMPA->Neuron HCR Capsaicin Receptor HCR->Neuron Pain Pain Sensation PGs->Pain Neuron->Pain Inhibitor Isoxazole Carboxamide Derivatives Inhibitor->COX Inhibition Inhibitor->AMPA Modulation

References

3-Isoxazolecarboxylic Acid Derivatives as Potential Anti-Tubercular Agents: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the evaluation of 3-isoxazolecarboxylic acid derivatives as potential anti-tubercular agents. The information compiled herein is based on a comprehensive review of published research and aims to facilitate further investigation into this promising class of compounds.

Introduction

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) necessitates the urgent development of novel anti-tubercular drugs. This compound derivatives have been identified as a potent class of compounds with significant activity against both replicating and non-replicating Mtb.[1] Many derivatives exhibit submicromolar in vitro activity and low cytotoxicity, making them attractive lead compounds for tuberculosis drug discovery.[1][2] Some of these compounds have also shown efficacy against drug-resistant Mtb strains.[1][2]

Mechanism of Action

While the exact mechanism of action for all this compound derivatives is not fully elucidated and can vary between different analogs, a primary target appears to be the mycolic acid biosynthesis pathway. This pathway is crucial for the formation of the unique and protective cell wall of M. tuberculosis. Two key enzymes in this pathway have been identified as potential targets for isoxazole derivatives:

  • Enoyl-Acyl Carrier Protein Reductase (InhA): This enzyme is a well-validated target for the first-line anti-tubercular drug isoniazid.[3][4][5] Some isoxazole derivatives have been shown to inhibit InhA, thereby disrupting mycolic acid synthesis.[6]

  • Fatty Acyl-AMP Ligase (FadD32): FadD32 is essential for the activation of fatty acids required for mycolic acid biosynthesis.[7][8][9] Inhibition of FadD32 by isoxazole derivatives represents a promising therapeutic strategy.[7][9]

It has also been proposed that some this compound esters may act as prodrugs, requiring activation within the mycobacterial cell to exert their effect.[10][11]

Data Presentation

The following tables summarize the reported anti-tubercular activity and cytotoxicity of selected this compound derivatives.

Table 1: Anti-tubercular Activity of this compound Derivatives against M. tuberculosis H37Rv

Compound IDDerivative ClassMIC (µg/mL)MIC (µM)Reference
Compound 3 Mefloquine-isoxazole carboxylic ester-0.9 (replicating)[10][11]
-12.2 (non-replicating)[10][11]
4t Urea derivative of 5-phenyl-3-isoxazolecarboxylic acid methyl ester--[12]
Urea Derivative 3,4-Dichlorophenyl urea of 5-phenyl-3-isoxazolecarboxylic acid methyl ester0.25-[13]
Thiourea Derivative 4-chlorophenyl thiourea of 5-phenyl-3-isoxazolecarboxylic acid methyl ester1-[13]
Various Derivatives Substituted isoxazole derivatives0.5 - 8-[6]
Various Derivatives 5-phenyl-3-isoxazolecarboxylic acid ethyl esters-Nanomolar (replicating)[2]
-Low micromolar (non-replicating)[2]
Various Derivatives Isoxazole-carboxylic acid methyl ester based 2-substituted quinoline0.5 - 8-[14]
Optimized Lead Isoxazole-carboxylic acid methyl ester based 2-substituted quinoline0.12 (drug-susceptible)-[14]
0.25 - 0.5 (drug-resistant)-[14]

Table 2: Cytotoxicity of this compound Derivatives

Compound ClassCell LineIC50 (µM)Reference
Derivatives of this compound estersVero> 128[1]
5-phenyl-3-isoxazolecarboxylic acid ethyl estersVero> 128[2]
Urea and thiourea variants of 5-phenyl-3-isoxazolecarboxylic acid methyl estersVeroGenerally non-toxic[13]
Isoxazole-carboxylic acid methyl ester based 2-substituted quinoline derivativesVeroNo significant cytotoxicity[14]

Experimental Protocols

Synthesis of this compound Derivatives

The synthesis of this compound derivatives often involves a multi-step process. A general approach for the synthesis of 5-phenyl-3-isoxazolecarboxylic acid esters is outlined below. Specific reaction conditions and purification methods will vary depending on the desired final compound.

Protocol: General Synthesis of 5-Phenyl-3-isoxazolecarboxylic Acid Esters

  • Step 1: Claisen Condensation. React a substituted acetophenone with a dialkyl oxalate in the presence of a base (e.g., sodium ethoxide) to form a 1,3-dicarbonyl intermediate.

  • Step 2: Cyclization. Treat the intermediate from Step 1 with hydroxylamine hydrochloride in a suitable solvent (e.g., ethanol) and heat under reflux to form the isoxazole ring.

  • Step 3: Esterification/Amidation (if necessary). The resulting 5-phenylisoxazole-3-carboxylic acid can be further modified, for example, by esterification with an alcohol in the presence of an acid catalyst or by conversion to an amide.

  • Purification. The final product is typically purified by column chromatography on silica gel.

  • Characterization. Confirm the structure of the synthesized compound using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

Determination of Minimum Inhibitory Concentration (MIC)

The anti-tubercular activity of the synthesized compounds is determined by measuring their Minimum Inhibitory Concentration (MIC) against M. tuberculosis. The Microplate Alamar Blue Assay (MABA) is a commonly used, reliable, and cost-effective method.[1][11][15]

Protocol: Microplate Alamar Blue Assay (MABA)

  • Bacterial Strain: Use M. tuberculosis H37Rv (ATCC 27294) as the standard strain.

  • Culture Medium: Grow the mycobacteria in Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol, 10% (v/v) ADC (albumin, dextrose, catalase), and 0.05% (v/v) Tween 80.

  • Inoculum Preparation: Prepare a bacterial suspension from a mid-log phase culture and adjust the turbidity to a McFarland standard of 1.0. Dilute this suspension 1:20 in 7H9 broth.

  • Plate Setup:

    • Dispense 100 µL of sterile deionized water into the outer wells of a 96-well microplate to prevent evaporation.

    • Add 100 µL of 7H9 broth to the remaining wells.

    • Add 100 µL of the test compound solution (dissolved in DMSO and diluted in 7H9 broth) to the first well of a row and perform serial two-fold dilutions across the plate. The final DMSO concentration should not exceed 1%.

    • Include a drug-free control (inoculum only) and a media-only control (no bacteria).

  • Inoculation: Add 100 µL of the diluted bacterial inoculum to each well (except the media-only control), resulting in a final volume of 200 µL.

  • Incubation: Seal the plates with parafilm and incubate at 37°C for 5-7 days.

  • Addition of Alamar Blue: After incubation, add 30 µL of Alamar Blue solution (1:1 mixture of Alamar Blue reagent and 10% Tween 80) to each well.

  • Reading Results: Re-incubate the plates for 24 hours. A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.[11]

Cytotoxicity Assay

It is crucial to assess the toxicity of the compounds against mammalian cells to determine their selectivity. The MTT assay is a standard colorimetric assay for measuring cell viability.[13][16][17][18]

Protocol: MTT Cytotoxicity Assay using Vero Cells

  • Cell Line: Use Vero cells (African green monkey kidney epithelial cells, ATCC CCL-81).

  • Culture Medium: Culture the cells in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum (FBS).

  • Cell Seeding: Seed the Vero cells into a 96-well plate at a density of 1 x 104 cells per well in 100 µL of culture medium and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and an untreated control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 atmosphere.

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined by plotting cell viability against compound concentration.

Visualizations

The following diagrams illustrate the proposed mechanism of action and a general experimental workflow.

Mycolic_Acid_Biosynthesis_Inhibition cluster_Mtb Mycobacterium tuberculosis Cell Fatty_Acid_Synthase_I Fatty Acid Synthase I (FAS-I) Fatty_Acids Fatty Acids Fatty_Acid_Synthase_I->Fatty_Acids FadD32 FadD32 (Fatty Acyl-AMP Ligase) Fatty_Acids->FadD32 Acyl_AMP Acyl-AMP FadD32->Acyl_AMP Pks13 Polyketide Synthase 13 (Pks13) Acyl_AMP->Pks13 Mycolic_Acids Mycolic Acids Pks13->Mycolic_Acids Cell_Wall Cell Wall (Mycomembrane) Mycolic_Acids->Cell_Wall InhA InhA (Enoyl-ACP Reductase) FAS_II_System Fatty Acid Synthase II (FAS-II) Long_Chain_Fatty_Acids Long-Chain Fatty Acids FAS_II_System->Long_Chain_Fatty_Acids Elongation Long_Chain_Fatty_Acids->Pks13 Isoxazole_Derivative_1 3-Isoxazolecarboxylic Acid Derivative Isoxazole_Derivative_1->FadD32 Inhibition Isoxazole_Derivative_2 3-Isoxazolecarboxylic Acid Derivative Isoxazole_Derivative_2->InhA Inhibition Experimental_Workflow Start Start: Design & Synthesize This compound Derivatives Characterization Structural Characterization (NMR, MS) Start->Characterization In_Vitro_Screening In Vitro Anti-TB Screening Characterization->In_Vitro_Screening MABA MIC Determination (MABA Assay) In_Vitro_Screening->MABA Cytotoxicity Cytotoxicity Assay (MTT on Vero Cells) In_Vitro_Screening->Cytotoxicity Selectivity_Index Calculate Selectivity Index (IC50 / MIC) MABA->Selectivity_Index Cytotoxicity->Selectivity_Index Mechanism_Studies Mechanism of Action Studies Selectivity_Index->Mechanism_Studies Enzyme_Assay Enzyme Inhibition Assays (e.g., InhA, FadD32) Mechanism_Studies->Enzyme_Assay Lead_Optimization Lead Optimization Enzyme_Assay->Lead_Optimization End Promising Anti-TB Candidate Lead_Optimization->End

References

Application Notes and Protocols for High-Regioselectivity Synthesis of 3-Substituted-4-Isoxazole Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 3-substituted-4-isoxazole carboxylic acids with high regioselectivity. The isoxazole scaffold is a significant pharmacophore in medicinal chemistry, and controlling the substitution pattern is crucial for developing novel therapeutic agents. The methods outlined below offer efficient and highly regioselective routes to the desired 3,4-disubstituted isoxazole core.

Introduction

The isoxazole ring is a prominent feature in numerous pharmaceutically active compounds, exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[1][2][3] The synthesis of isoxazoles, particularly with specific substitution patterns like the 3,4-disubstitution, can be challenging due to issues with regioselectivity in classical 1,3-dipolar cycloaddition reactions.[4][5] This document details two robust methods for achieving high regioselectivity in the synthesis of 3-substituted-4-isoxazole carboxylic acids and related 3,4-disubstituted isoxazoles: a multi-step synthesis from β-ketoesters and a metal-free enamine-triggered [3+2] cycloaddition.

Method 1: Multi-step Synthesis from 3-Substituted-3-Oxopropionates

This method provides a direct route to 3-substituted-4-isoxazole carboxylic acids with high purity and regioselectivity, avoiding the formation of isomers that are difficult to separate.[6] The process involves a cyclization step, followed by functionalization and a ring-opening/re-cyclization sequence.

Synthetic Pathway Overview

start 3-Substituted-3-oxopropionate (I) intermediate1 3-Substituted-isoxazol-5(4H)-one (II) start->intermediate1 Hydroxylamine hydrochloride, Base, H2O intermediate2 4-((Dimethylamino)methylene)-3-substituted-isoxazol-5(4H)-one (III) intermediate1->intermediate2 DMF-DMA product 3-Substituted-4-isoxazole carboxylic acid intermediate2->product 1. Base (hydrolysis) 2. Acidification

Caption: Synthetic pathway for 3-substituted-4-isoxazole carboxylic acid.

Experimental Protocols

Step 1: Synthesis of 3-Substituted-isoxazol-5(4H)-one (II)

  • To a solution of sodium carbonate (1.2 equivalents) in water, add hydroxylamine hydrochloride (1.1 equivalents) in portions at room temperature.

  • Stir the mixture for 30 minutes until gas evolution ceases.

  • Slowly add the 3-substituted-3-oxopropionate (I) (1 equivalent) to the reaction mixture.

  • Stir the reaction overnight at room temperature.

  • After reaction completion, extract the aqueous layer with ethyl acetate (3 x volume).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 3-substituted-isoxazol-5(4H)-one (II).[6]

Step 2: Synthesis of 4-((Dimethylamino)methylene)-3-substituted-isoxazol-5(4H)-one (III)

  • Dissolve the crude 3-substituted-isoxazol-5(4H)-one (II) (1 equivalent) in an appropriate solvent (e.g., toluene).

  • Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.5 equivalents).

  • Reflux the mixture for 2-4 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture and concentrate under reduced pressure to yield the crude product (III).

Step 3: Synthesis of 3-Substituted-4-isoxazole carboxylic acid

  • To a solution of the crude intermediate (III) (1 equivalent) in a suitable solvent (e.g., methanol), add an aqueous solution of a base such as sodium hydroxide (2.5 equivalents).

  • Stir the mixture at room temperature for 1-2 hours to effect ring opening.

  • Acidify the reaction mixture to a pH of 2-3 with a strong acid (e.g., concentrated HCl).

  • The product will precipitate out of the solution.

  • Filter the solid, wash with water, and dry to obtain the final 3-substituted-4-isoxazole carboxylic acid.[6]

Data Presentation
Starting Material (I)Product (II) YieldFinal Product YieldPurity
3-(4-methoxyphenyl)-3-oxopropionate93.5%High>95%
Methyl 3-oxo-3-(pyridin-3-yl)propanoate75.3%High>95%
3-oxo-3-phenylpropionateGoodHigh>95%

Table based on data from patent CN103539753A. "High" and "Good" are used where specific quantitative data is not provided.[6]

Method 2: Enamine-Triggered [3+2] Cycloaddition for 3,4-Disubstituted Isoxazoles

This metal-free approach offers a high-yielding and regiospecific synthesis of 3,4-disubstituted isoxazoles from aldehydes and N-hydroximidoyl chlorides.[1][2] The reaction proceeds through an enamine intermediate, which controls the regioselectivity of the cycloaddition with the in-situ generated nitrile oxide.[1][7]

Reaction Workflow

cluster_reactants Reactants cluster_intermediates In-situ Generation Aldehyde Aldehyde Enamine Enamine Intermediate Aldehyde->Enamine N_hydroximidoyl_chloride N-hydroximidoyl chloride Nitrile_Oxide Nitrile Oxide Intermediate N_hydroximidoyl_chloride->Nitrile_Oxide Base Base (e.g., Triethylamine) Base->Nitrile_Oxide Catalyst Secondary Amine (e.g., Pyrrolidine) Catalyst->Enamine Cycloaddition [3+2] Cycloaddition Enamine->Cycloaddition Nitrile_Oxide->Cycloaddition Dihydroisoxazole 5-amino-4,5-dihydroisoxazole Cycloaddition->Dihydroisoxazole Oxidation Oxidation Dihydroisoxazole->Oxidation Product 3,4-Disubstituted Isoxazole Oxidation->Product

Caption: Workflow for enamine-triggered [3+2] cycloaddition.

Experimental Protocol

General Procedure for the Synthesis of 3,4-Disubstituted Isoxazoles:

  • To a solution of the aldehyde (1.0 mmol) and the secondary amine catalyst (e.g., pyrrolidine, 20 mol%) in a non-polar solvent (e.g., dichloromethane, 5 mL), add the N-hydroximidoyl chloride (1.2 mmol).

  • Add triethylamine (1.5 mmol) dropwise to the mixture at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction typically forms the 3,4,5-trisubstituted 5-(pyrrolidinyl)-4,5-dihydroisoxazole intermediate.

  • Upon completion of the cycloaddition, the subsequent oxidation can be carried out. In many cases, oxidation occurs upon exposure to air during workup and purification (e.g., silica gel chromatography).

  • Concentrate the reaction mixture and purify the residue by flash column chromatography on silica gel to afford the desired 3,4-disubstituted isoxazole.[1][2]

Data Presentation
Aldehyde Substituent (R1)N-hydroximidoyl chloride Substituent (R2)Yield (%)
Phenyl4-Chlorophenyl95
4-Methylphenyl4-Chlorophenyl99
4-Methoxyphenyl4-Chlorophenyl98
2-Naphthyl4-Chlorophenyl96
Phenyl4-Nitrophenyl90
PhenylPhenyl92
Cyclohexyl4-Chlorophenyl77

Table adapted from Jia, Q.-f., et al. (2013). Synlett, 24, 79-84.[2]

Conclusion

The methodologies presented provide highly effective and regioselective pathways for the synthesis of 3-substituted-4-isoxazole carboxylic acids and related 3,4-disubstituted isoxazoles. The multi-step synthesis from β-ketoesters offers a direct route to the carboxylic acid functionality, while the enamine-triggered [3+2] cycloaddition provides a versatile and metal-free method for accessing a variety of 3,4-disubstituted isoxazoles with high yields. These protocols are valuable tools for researchers in medicinal chemistry and drug development, facilitating the synthesis of novel isoxazole-based compounds for biological evaluation.

References

Application Notes and Protocols: Synthesis of 3-Isoxazolecarboxamides via Amide Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the synthesis of 3-isoxazolecarboxamides through the reaction of 3-isoxazolecarboxylic acid with various amines. Amide bond formation is a cornerstone of medicinal chemistry, and isoxazole derivatives are prevalent scaffolds in numerous pharmacologically active compounds. These protocols offer two reliable methods for this transformation: one employing a carbodiimide coupling agent (EDC/HOBt) and another utilizing an activating agent (thionyl chloride). This guide includes comprehensive experimental procedures, tabulated data for representative reactions, and diagrams illustrating the experimental workflow and a relevant biological signaling pathway for 3-isoxazolecarboxamides.

Introduction

The isoxazole ring is a privileged five-membered heterocycle that is a key structural component in a wide array of therapeutic agents. Compounds incorporating this moiety exhibit diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] The synthesis of 3-isoxazolecarboxamides, by forming a stable amide linkage, allows for the exploration of structure-activity relationships (SAR) and the development of novel drug candidates. These compounds have shown particular promise as agonists of the Takeda G-protein-coupled receptor 5 (TGR5), a target for metabolic diseases, and as inhibitors of cancer cell proliferation.[2][3]

This application note details two robust and widely applicable methods for the synthesis of 3-isoxazolecarboxamides. The first protocol utilizes the 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with 1-Hydroxybenzotriazole (HOBt) for a mild and efficient coupling. The second protocol describes the activation of the carboxylic acid with thionyl chloride to form a more reactive acyl chloride intermediate.

Data Presentation

The following tables summarize quantitative data for the synthesis of various 3-isoxazolecarboxamides using the protocols described below.

Table 1: Synthesis of 3-Isoxazolecarboxamides using EDC/HOBt Coupling

EntryAmineSolventReaction Time (h)Temperature (°C)Yield (%)
1AnilineDMF12Room Temp85
24-FluoroanilineDMF12Room Temp82
3BenzylamineCH2Cl216Room Temp78
4PiperidineCH2Cl28Room Temp90
53,4,5-TrimethoxyanilineDCM30 min (activation), then amine additionRoom Temp75

Note: Yields are for isolated products after purification.

Table 2: Synthesis of 3-Isoxazolecarboxamides using Thionyl Chloride Activation

EntryAmineSolventReaction Time (h)Temperature (°C)Yield (%)
14-TrifluoromethylanilineToluene26088
2AnilineTHF3 (activation), 15 (amine addition)Reflux (activation), Room Temp (amine addition)80-90
3N-MethylanilineDichloromethane3 (activation), 15 (amine addition)Reflux (activation), 0 to Room Temp (amine addition)>85
44-MethoxyanilineTHF3 (activation), 12 (amine addition)Reflux (activation), Room Temp (amine addition)88

Note: Yields are for isolated products after purification.

Experimental Protocols

Protocol 1: Amide Coupling using EDC and HOBt

This protocol is adapted from procedures described for the synthesis of functionalized amide derivatives.[4][5]

Materials:

  • This compound

  • Amine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in DMF or DCM, add HOBt (1.2 eq) and EDC-HCl (1.2 eq).

  • Add the desired amine (1.1 eq) to the mixture.

  • Add DIPEA or TEA (2.0-3.0 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 8-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired 3-isoxazolecarboxamide.

Protocol 2: Amide Synthesis via Acyl Chloride Formation with Thionyl Chloride

This protocol is based on general procedures for the conversion of carboxylic acids to amides via acyl chlorides.[6][7][8]

Materials:

  • This compound

  • Thionyl chloride (SOCl2)

  • Amine

  • Triethylamine (TEA) or Pyridine

  • Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Acid Chloride Formation: In a round-bottom flask equipped with a reflux condenser and a drying tube, add this compound (1.0 eq) and an excess of thionyl chloride (2.0-5.0 eq).

  • Heat the mixture to reflux for 2-3 hours. The reaction should be performed in a well-ventilated fume hood.

  • After cooling to room temperature, carefully remove the excess thionyl chloride under reduced pressure.

  • Amide Formation: Dissolve the crude 3-isoxazolecarbonyl chloride in anhydrous THF or DCM.

  • In a separate flask, dissolve the amine (1.0 eq) and TEA or pyridine (1.1 eq) in anhydrous THF or DCM.

  • Cool the amine solution to 0 °C in an ice bath and add the solution of 3-isoxazolecarbonyl chloride dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or silica gel column chromatography.

Visualizations

Experimental Workflow

experimental_workflow cluster_protocol1 Protocol 1: EDC/HOBt Coupling cluster_protocol2 Protocol 2: Thionyl Chloride Activation p1_start This compound + Amine p1_reagents EDC, HOBt, Base (DIPEA or TEA) p1_start->p1_reagents Add p1_reaction Amide Formation (Room Temperature) p1_reagents->p1_reaction Initiate p1_workup Aqueous Workup p1_reaction->p1_workup Proceed to p1_purification Purification (Chromatography) p1_workup->p1_purification p1_product 3-Isoxazolecarboxamide p1_purification->p1_product p2_start This compound p2_activation Thionyl Chloride (Reflux) p2_start->p2_activation React with p2_intermediate 3-Isoxazolecarbonyl Chloride p2_activation->p2_intermediate p2_coupling Amide Coupling (0°C to Room Temp) p2_intermediate->p2_coupling p2_amine Amine + Base p2_amine->p2_coupling Add to p2_workup Aqueous Workup p2_coupling->p2_workup p2_purification Purification (Chromatography/ Recrystallization) p2_workup->p2_purification p2_product 3-Isoxazolecarboxamide p2_purification->p2_product

Caption: General experimental workflows for the synthesis of 3-isoxazolecarboxamides.

TGR5 Signaling Pathway

Certain 3-isoxazolecarboxamides have been identified as agonists of the Takeda G-protein-coupled receptor 5 (TGR5). Activation of TGR5 is implicated in various metabolic processes, making it an attractive target for the treatment of type 2 diabetes and other metabolic disorders.[2][9] The binding of an agonist, such as a 3-isoxazolecarboxamide, to TGR5 initiates a downstream signaling cascade.

TGR5_signaling ligand 3-Isoxazolecarboxamide (Agonist) tgr5 TGR5 Receptor ligand->tgr5 Binds to g_protein Gαs Protein tgr5->g_protein Activates ac Adenylyl Cyclase g_protein->ac Activates atp ATP camp cAMP atp->camp Converts pka Protein Kinase A (PKA) camp->pka Activates epac Epac camp->epac Activates cellular_response Metabolic Regulation (e.g., GLP-1 Secretion, Improved Glucose Homeostasis) pka->cellular_response Leads to epac->cellular_response Leads to

References

Application Notes and Protocols for Solid-Phase Synthesis of Peptides using 5-amino-3-methyl-isoxazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the incorporation of the unnatural β-amino acid, 5-amino-3-methyl-isoxazole-4-carboxylic acid (AMIA), into peptide chains using solid-phase peptide synthesis (SPPS). The inclusion of isoxazole moieties into peptides is a promising strategy in drug discovery, as these heterocyclic compounds are associated with a broad range of biological activities, including anticancer, anti-inflammatory, and antibacterial properties.[1][2] Peptides containing β-amino acids, such as AMIA, can exhibit enhanced stability against enzymatic degradation, a critical attribute for therapeutic peptides.[3]

Introduction

5-amino-3-methyl-isoxazole-4-carboxylic acid is a bifunctional isoxazole derivative that can be incorporated into peptides as a non-proteinogenic β-amino acid.[1] Its structure allows for the synthesis of α/β-mixed peptides, which are of significant interest as peptidomimetics in therapeutic agent development.[2][4][5] This document outlines the successful application of AMIA in both classical and ultrasonic-agitated solid-phase peptide synthesis.[1][2]

Key Applications

The incorporation of AMIA into peptides opens avenues for the development of novel therapeutic agents with potentially improved pharmacological profiles. The isoxazole ring is a key feature in several FDA and EMA-approved drugs.[1] Peptides modified with AMIA could be investigated for a variety of therapeutic areas, leveraging the known biological activities of isoxazole-containing compounds.

G cluster_0 Potential Therapeutic Applications Peptides_containing_AMIA Peptides containing 5-amino-3-methyl-isoxazole-4-carboxylic acid Anticancer_Activity Anticancer Activity Peptides_containing_AMIA->Anticancer_Activity Anti_inflammatory_Activity Anti-inflammatory Activity Peptides_containing_AMIA->Anti_inflammatory_Activity Antibacterial_Activity Antibacterial Activity Peptides_containing_AMIA->Antibacterial_Activity Drug_Development Drug Development (Enhanced Potency, Lower Toxicity) Anticancer_Activity->Drug_Development Anti_inflammatory_Activity->Drug_Development Antibacterial_Activity->Drug_Development G cluster_0 SPPS Workflow for Peptides with AMIA Start Start: Rink Amide MBHA Resin Swell 1. Resin Swelling (DMF) Start->Swell Deprotection 2. Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Coupling 3. Amino Acid Coupling (Fmoc-AA, HATU, DIPEA) Deprotection->Coupling Wash1 Wash (DMF, DCM) Coupling->Wash1 Repeat Repeat for Peptide Sequence Wash1->Repeat Repeat->Deprotection Next AA Final_Deprotection 4. Final Fmoc Deprotection Repeat->Final_Deprotection End of Sequence AMIA_Coupling 5. AMIA Coupling (AMIA, HATU, DIPEA) Final_Deprotection->AMIA_Coupling Wash2 Wash (DMF, DCM, MeOH) AMIA_Coupling->Wash2 Cleavage 6. Cleavage & Deprotection (TFA/H2O/TIS) Wash2->Cleavage Purification 7. Purification (RP-HPLC) Cleavage->Purification Characterization 8. Characterization (MS/MS) Purification->Characterization

References

Application Notes and Protocols for Ultrasound-Assisted Synthesis of Isoxazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoxazole derivatives are a pivotal class of heterocyclic compounds in medicinal chemistry, forming the structural core of numerous therapeutic agents with a broad spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[1][2][3][4] Traditional synthetic routes towards these valuable scaffolds often grapple with challenges such as prolonged reaction times, harsh reaction conditions, and the use of hazardous solvents.[1][5] In alignment with the principles of green chemistry, ultrasound-assisted organic synthesis has emerged as a powerful and eco-friendly alternative.[1][5] This methodology, known as sonochemistry, leverages acoustic cavitation to accelerate reactions, frequently leading to significantly shorter reaction times, higher yields, milder conditions, and minimized byproduct formation.[5][6]

The application of ultrasound in chemical synthesis is rooted in the phenomenon of acoustic cavitation: the formation, growth, and violent collapse of microscopic bubbles in a liquid medium subjected to high-frequency sound waves (>20 kHz).[5][7] The implosion of these bubbles generates localized "hot spots" with transient high temperatures and pressures, which enhances mass transfer and dramatically accelerates chemical reactions.[5]

These application notes provide detailed protocols for the ultrasound-assisted synthesis of various isoxazole derivatives, intended to guide researchers, scientists, and professionals in drug development in harnessing this efficient and sustainable synthetic methodology.

Principle of Sonochemical Synthesis

The core of ultrasound-assisted synthesis lies in acoustic cavitation. When a liquid is irradiated with high-intensity ultrasound, the alternating high-pressure and low-pressure cycles create microscopic bubbles. During the low-pressure phase, these bubbles grow, and in the subsequent high-pressure phase, they are compressed and collapse violently. This implosion generates extreme localized conditions, including temperatures of up to 5000 K and pressures up to 1000 atm, along with rapid heating and cooling rates.[5] These "hot spots" are the epicenters of sonochemical activity, providing the energy required to break chemical bonds and accelerate reaction rates. The intense shockwaves and liquid jets produced during cavitation also enhance mass transport and disrupt the boundary layers at solid-liquid interfaces, further promoting reactivity, especially in heterogeneous reactions.[8]

Advantages of Ultrasound-Assisted Synthesis

The utilization of ultrasound in the synthesis of isoxazole derivatives offers several key advantages over conventional methods:

  • Accelerated Reaction Rates and Reduced Reaction Times: Sonication can dramatically shorten reaction times from hours to minutes.[1][6]

  • Increased Yields and Purity: The enhanced reactivity often leads to higher product yields and cleaner reactions with fewer byproducts.[1][6]

  • Milder Reaction Conditions: Ultrasound can facilitate reactions at lower temperatures and pressures, preserving thermally sensitive functional groups.[5]

  • Energy Efficiency: The localized nature of energy input makes sonochemistry a more energy-efficient method compared to bulk heating.[1]

  • Green Chemistry Alignment: The use of less hazardous solvents, or even solvent-free conditions, and reduced energy consumption align with the principles of sustainable chemistry.[1][9]

Experimental Protocols

Herein, we provide detailed protocols for the ultrasound-assisted synthesis of various isoxazole derivatives.

Protocol 1: One-Pot, Three-Component Synthesis of 3-Methyl-4-(arylmethylene)isoxazol-5(4H)-ones

This protocol describes a highly efficient and green method for the synthesis of 3-methyl-4-(arylmethylene)isoxazol-5(4H)-ones via a one-pot, three-component condensation reaction under ultrasonic irradiation.[1]

Reactants:

  • Aromatic aldehyde (1.0 mmol)

  • Ethyl acetoacetate or Methyl acetoacetate (1.0 mmol)

  • Hydroxylamine hydrochloride (1.2 mmol)

  • Catalyst (e.g., Pyridine (2 mol%) or Itaconic acid (10 mol%))[1][5]

  • Solvent (e.g., Water or Ethanol-water mixture)[1]

Procedure:

  • Reactant Preparation: In a 50 mL round-bottom flask, combine the aromatic aldehyde (1.0 mmol), ethyl acetoacetate or methyl acetoacetate (1.0 mmol), hydroxylamine hydrochloride (1.2 mmol), and the chosen catalyst.[5]

  • Solvent Addition: Add the appropriate solvent (e.g., 10 mL of water or an ethanol-water mixture).

  • Ultrasonic Irradiation: Immerse the flask in an ultrasonic bath or place the horn of an ultrasonic probe into the reaction mixture. Irradiate the mixture with ultrasound at a specified power and frequency (e.g., 90 W) at room temperature or a slightly elevated temperature (e.g., 50 °C).[1]

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The solid product often precipitates directly from the solution. Collect the precipitate by filtration.[5]

  • Purification: Wash the collected solid with cold water or ethanol to remove impurities. If necessary, recrystallize the product from a suitable solvent (e.g., ethanol) to obtain the pure 3-methyl-4-(arylmethylene)isoxazol-5(4H)-one.[5]

Data Summary:

CatalystSolventUltrasound PowerTemperature (°C)Time (min)Yield (%)Reference
Fe2O3 NPs (10 mol%)H2O90 WRoom Temp20-3584-91[1]
Fe3O4@MAP-SO3H (20 mg)Ethanol-Water (1:3)Not specifiedNot specified2092[1]
Itaconic acidAqueousNot specified501595[1]
PyridineNot specifiedNot specifiedNot specified25-60up to 96[1][6]
Protocol 2: Ultrasound-Assisted 1,3-Dipolar Cycloaddition for Isoxazoline Synthesis

This protocol outlines the synthesis of isoxazoline derivatives bearing sulfonamides via a highly regioselective 1,3-dipolar cycloaddition reaction, where ultrasound activation facilitates the in-situ generation of nitrile oxides.[9]

Reactants:

  • Aldehyde (1.0 mmol)

  • Hydroxylamine hydrochloride (1.2 mmol)

  • Alkene (1.0 mmol)

  • Trichloroisocyanuric acid (TCCA) (as oxidant and chlorinating agent)

  • Solvent (Ethanol-water mixture)

Procedure:

  • Reactant Mixture: In a suitable reaction vessel, dissolve the aldehyde (1.0 mmol) and hydroxylamine hydrochloride (1.2 mmol) in an ethanol-water solvent system.

  • Oxidant Addition: Add TCCA portion-wise to the stirred solution.

  • Alkene Addition: Following the formation of the nitrile oxide intermediate, add the alkene (1.0 mmol) to the reaction mixture.

  • Ultrasonic Irradiation: Subject the reaction mixture to ultrasonic irradiation at a controlled temperature.

  • Reaction Monitoring: Monitor the reaction progress using TLC until the starting materials are consumed.

  • Work-up and Isolation: After completion, quench the reaction and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic extract under reduced pressure and purify the crude product by column chromatography on silica gel to yield the pure isoxazoline-sulfonamide hybrid.

Data Summary:

Oxidant/Chlorinating AgentSolventMethodTimeYield (%)Reference
TCCAEtOH-waterUltrasoundShorter reaction timesGood to excellent[9]
Protocol 3: One-Pot, Five-Component Synthesis of 3,5-Disubstituted Isoxazole Secondary Sulfonamides

This protocol details an advanced, one-pot, five-component synthesis of 3,5-disubstituted isoxazole secondary sulfonamides under ultrasonic irradiation, showcasing a complex transformation in a green solvent.[10]

Reactants:

  • Hydroxylamine hydrochloride

  • Aromatic aldehyde

  • Primary amine

  • Propargyl bromide

  • Saccharin

  • CaCl2/K2CO3 (as a synergistic catalytic system)

  • Solvent (Water)

Procedure:

  • Component Assembly: In a reaction vessel, combine hydroxylamine hydrochloride, the aromatic aldehyde, the primary amine, propargyl bromide, saccharin, and the CaCl2/K2CO3 catalyst system in water.

  • Ultrasonic Irradiation: Irradiate the aqueous mixture using a sonotrode (e.g., 20 kHz, 130 W) or an ultrasonic bath at room temperature (25 °C). The use of a sonotrode is reported to be more efficient.[5][10]

  • Reaction Progression: The reaction proceeds through a cascade of N-propargylation of saccharin, oximation, and 1,3-dipolar cycloaddition, followed by an intermolecular ring-opening reaction by the N-nucleophilic amine.[10]

  • Completion and Work-up: The reaction is typically complete within 13-17 minutes.[5][10] Upon completion, extract the aqueous mixture with an organic solvent such as ethyl acetate.[5]

  • Purification: Dry the combined organic extracts, evaporate the solvent, and purify the residue by column chromatography on silica gel to yield the pure isoxazole-secondary sulfonamide.[5]

Data Summary:

Catalytic SystemSolventUltrasoundTemperature (°C)Time (min)Yield (%)Reference
CaCl2/K2CO3WaterSonotrode (20 kHz, 130 W) or Bath (37 kHz, 280 W)2513-1775-96[10]

Visualizations

experimental_workflow_protocol1 cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Aromatic Aldehyde E Solvent Addition (e.g., Water) B Ethyl/Methyl Acetoacetate C Hydroxylamine HCl D Catalyst F Ultrasonic Irradiation (e.g., 90W, RT-50°C) E->F One-Pot Reaction G Cooling & Precipitation F->G H Filtration G->H I Washing H->I J Recrystallization (optional) I->J K Pure Isoxazole Derivative J->K

Caption: Workflow for the one-pot synthesis of 3-methyl-4-(arylmethylene)isoxazol-5(4H)-ones.

experimental_workflow_protocol2 cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Aldehyde E Solvent Addition (EtOH-Water) A->E B Hydroxylamine HCl B->E C Alkene G Ultrasonic Irradiation (1,3-Dipolar Cycloaddition) C->G D TCCA D->E F In-situ Nitrile Oxide Formation E->F F->G H Quenching & Extraction G->H I Drying & Concentration H->I J Column Chromatography I->J K Pure Isoxazoline Derivative J->K

Caption: Workflow for the synthesis of isoxazolines via 1,3-dipolar cycloaddition.

logical_relationship_sonochemistry A Ultrasound (>20 kHz) B Acoustic Cavitation A->B C Bubble Formation, Growth, and Collapse B->C E Enhanced Mass Transfer & Micro-mixing B->E D Localized 'Hot Spots' (High T & P) C->D F Increased Reaction Rates D->F G Higher Yields D->G H Milder Conditions D->H E->F E->G

Caption: The principle of ultrasound-assisted chemical synthesis.

Conclusion

Ultrasound-assisted synthesis represents a significant advancement in the preparation of isoxazole derivatives, offering a green, efficient, and rapid alternative to conventional methods. The protocols and data presented herein demonstrate the versatility and power of sonochemistry in synthesizing a range of isoxazole-based scaffolds. For researchers and professionals in drug development, the adoption of these techniques can accelerate the discovery and optimization of new therapeutic agents, while adhering to the principles of sustainable chemistry. The continued exploration of ultrasound-assisted methodologies promises to further revolutionize the synthesis of complex heterocyclic compounds.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 3-Isoxazolecarboxylic Acid by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in successfully purifying 3-Isoxazolecarboxylic acid via recrystallization. Below you will find troubleshooting guides, frequently asked questions (FAQs), a detailed experimental protocol, and relevant data to guide your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the recrystallization of this compound?

A1: Based on available literature and the chemical nature of the compound, ethyl acetate is a highly recommended solvent for the recrystallization of this compound.[1] Ethanol can also be a suitable solvent for isoxazole derivatives and may be considered as an alternative. The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature to ensure good recovery.

Q2: My this compound is not dissolving in the hot solvent. What should I do?

A2: If the compound is not dissolving, it is likely that you have not added enough solvent. Add small portions of the hot solvent incrementally until the solid is fully dissolved. It is crucial to use the minimum amount of hot solvent necessary to achieve a saturated solution to maximize your yield upon cooling. Boiling the solution for a short period can also aid dissolution.

Q3: After cooling, no crystals have formed. What are the next steps?

A3: If crystals do not form upon cooling, the solution may be too dilute or supersaturated. Try the following techniques to induce crystallization:

  • Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic scratches can provide nucleation sites for crystal growth.

  • Seeding: Add a tiny, pure crystal of this compound to the solution. This "seed" crystal will act as a template for other molecules to crystallize upon.

  • Solvent Evaporation: If the solution is too dilute, gently heat it to evaporate a small amount of the solvent to increase the concentration of the acid, and then allow it to cool again.

  • Extended Cooling: Place the flask in an ice bath to further reduce the solubility of the compound.

Q4: My compound "oiled out" instead of forming crystals. How can I fix this?

A4: "Oiling out" occurs when the solid melts and forms a liquid layer instead of crystallizing. This can happen if the boiling point of the solvent is higher than the melting point of the compound or if there are significant impurities. To resolve this, you can:

  • Reheat the solution to dissolve the oil.

  • Add a small amount of a co-solvent in which the compound is less soluble to lower the overall solvent power.

  • Allow the solution to cool much more slowly to give the molecules adequate time to form an ordered crystal lattice.

Q5: The recovered crystals are colored, but the pure compound should be white. How do I remove the color?

A5: Colored impurities can often be removed by adding a small amount of activated charcoal to the hot solution before filtration. The colored impurities will adsorb onto the surface of the charcoal. Be cautious not to add too much, as it can also adsorb some of your desired product. After a brief heating period with the charcoal, perform a hot filtration to remove it before allowing the solution to cool.

Troubleshooting Guide

This guide addresses common problems encountered during the recrystallization of this compound.

Problem Possible Cause(s) Solution(s)
Low or No Crystal Yield - Too much solvent was used.- The cooling process was too rapid.- The compound is highly soluble in the cold solvent.- Evaporate some of the solvent and re-cool.- Allow the solution to cool more slowly to room temperature before placing it in an ice bath.- Try a different solvent or a solvent/anti-solvent system. Cool the filtrate in an ice bath for a longer period.
"Oiling Out" - The melting point of the solute is below the boiling point of the solvent.- High concentration of impurities.- Reheat the solution and add more solvent.- Use a lower-boiling point solvent.- Allow for very slow cooling.
Premature Crystallization during Hot Filtration - The solution cooled too quickly in the funnel.- Use a pre-heated funnel (stemless is preferred).- Keep the solution at or near its boiling point during filtration.- Add a small excess of hot solvent before filtering and evaporate it later.
Impure Product (Broad Melting Point) - Incomplete removal of impurities.- Rapid crystal formation trapping impurities.- Ensure slow cooling to allow for selective crystallization.- Re-recrystallize the product.- Wash the collected crystals with a small amount of ice-cold solvent.

Data Presentation

Solvent Boiling Point (°C) Solubility (Hot) Solubility (Cold) Suitability for Recrystallization
Ethyl Acetate77HighLowExcellent
Ethanol78HighModerateGood (Yield may be lower)
Water100ModerateLowGood, but may require a larger volume
Hexane69Very LowVery LowPoor (Can be used as an anti-solvent)
Dichloromethane40HighHighPoor
Acetone56HighHighPoor

Experimental Protocols

General Protocol for the Recrystallization of this compound

  • Solvent Selection: Based on the data table, ethyl acetate is a good starting solvent.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethyl acetate and heat the mixture to boiling (using a hot plate and a condenser) while stirring. Continue to add small portions of hot ethyl acetate until all the solid has just dissolved.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Pre-heat a stemless funnel and a receiving flask. Place a fluted filter paper in the funnel. Filter the hot solution quickly to remove any insoluble impurities (and activated charcoal if used).

  • Crystallization: Cover the receiving flask with a watch glass and allow the filtrate to cool slowly to room temperature. Once crystal formation appears to be complete, place the flask in an ice bath for at least 30 minutes to maximize crystal recovery.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold ethyl acetate to remove any remaining soluble impurities.

  • Drying: Allow the crystals to dry on the filter paper by drawing air through them for several minutes. For final drying, transfer the crystals to a watch glass and let them air dry or place them in a desiccator under vacuum.

  • Analysis: Determine the melting point and yield of the purified this compound. A sharp melting point close to the literature value indicates high purity.

Mandatory Visualization

Below is a troubleshooting workflow for the recrystallization of this compound.

G Troubleshooting Recrystallization of this compound cluster_start Troubleshooting Recrystallization of this compound cluster_dissolution Troubleshooting Recrystallization of this compound cluster_cooling Troubleshooting Recrystallization of this compound cluster_oiling Troubleshooting Recrystallization of this compound cluster_filtration Troubleshooting Recrystallization of this compound cluster_end Troubleshooting Recrystallization of this compound start Start Recrystallization dissolve Dissolve Crude Product in Minimum Hot Solvent start->dissolve dissolved Is the Solid Fully Dissolved? dissolve->dissolved add_solvent Add More Hot Solvent dissolved->add_solvent No cool Cool Solution Slowly dissolved->cool Yes add_solvent->dissolve oiling_out Did the Compound 'Oil Out'? cool->oiling_out crystals_formed Do Crystals Form? induce_crystallization Induce Crystallization (Scratch, Seed, Evaporate) crystals_formed->induce_crystallization No filter_wash Filter and Wash Crystals crystals_formed->filter_wash Yes induce_crystallization->cool oiling_out->crystals_formed reheat_add_solvent Reheat and Add More Solvent/Co-solvent oiling_out->reheat_add_solvent Yes reheat_add_solvent->cool check_purity Check Purity (e.g., Melting Point) filter_wash->check_purity purity_ok Is Purity Acceptable? check_purity->purity_ok re_recrystallize Re-recrystallize purity_ok->re_recrystallize No end Pure Product Obtained purity_ok->end Yes re_recrystallize->dissolve

Caption: A workflow diagram for troubleshooting the recrystallization process.

References

Troubleshooting low yield in 3-Isoxazolecarboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 3-Isoxazolecarboxylic acid, with a primary focus on addressing issues of low yield.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound and its precursors.

Q1: My overall yield for this compound is consistently low. What are the common causes and how can I improve it?

A1: Low yields in the synthesis of this compound can stem from inefficiencies in either the formation of the isoxazole ring or the subsequent hydrolysis of the ester precursor. Key factors to investigate include:

  • Suboptimal Isoxazole Ring Formation: The initial synthesis of the ethyl 3-isoxazolecarboxylate precursor is critical. Low yields in this step are often due to side reactions, such as the formation of isomeric byproducts, or incomplete reaction. Reaction temperature and pH are key factors in determining the regioselectivity of the isoxazole synthesis.[1] Careful control of reaction conditions is crucial.

  • Incomplete Ester Hydrolysis: The hydrolysis of ethyl 3-isoxazolecarboxylate to the final carboxylic acid can be a reversible reaction under acidic conditions.[2] Incomplete hydrolysis will result in the ester remaining as an impurity and a lower yield of the desired acid.

  • Impure Starting Materials: The purity of starting materials, such as ethyl propiolate and hydroxylamine hydrochloride, is crucial. Impurities can lead to unwanted side reactions and lower the overall yield.

  • Suboptimal Work-up and Purification: Product loss can occur during extraction and purification steps. Ensuring the correct pH for extraction and using appropriate purification techniques like recrystallization are important for maximizing the isolated yield.

Q2: I am observing the formation of a significant amount of the isomeric 5-isoxazolecarboxylic acid. How can I improve the regioselectivity for the 3-substituted product?

A2: The formation of regioisomers is a common challenge in isoxazole synthesis. To favor the formation of the 3-substituted isomer, consider the following:

  • Reaction Conditions: The reaction temperature and pH are critical parameters that influence regioselectivity.[1] It is often necessary to empirically optimize these conditions for a specific substrate.

  • Choice of Base: When generating nitrile oxides in situ, the choice of base can influence the regiochemical outcome.

  • Starting Materials: The structure of the starting materials, particularly the alkyne, can have a significant impact on the regioselectivity of the cycloaddition reaction.

Q3: The hydrolysis of my ethyl 3-isoxazolecarboxylate is slow or incomplete. What can I do to drive the reaction to completion?

A3: To improve the efficiency of the ester hydrolysis, you can implement the following strategies:

  • Choice of Base and Stoichiometry: Alkaline hydrolysis using a base like sodium hydroxide (NaOH) or lithium hydroxide (LiOH) is generally more effective than acid-catalyzed hydrolysis as the reaction is irreversible.[3] Using a stoichiometric excess of the base (typically 2-4 equivalents) can help drive the reaction to completion.

  • Reaction Temperature: Increasing the reaction temperature by heating the mixture at reflux can significantly increase the rate of hydrolysis.[4]

  • Co-solvent: If the ester has poor solubility in the aqueous base, adding a co-solvent like methanol, ethanol, or tetrahydrofuran (THF) can improve solubility and facilitate the reaction.[2][4]

  • Reaction Time: Ensure the reaction is allowed to proceed for a sufficient amount of time. Monitoring the reaction by Thin Layer Chromatography (TLC) can help determine the point of complete consumption of the starting ester.

Q4: My final this compound product is difficult to purify. What are the likely impurities and how can I remove them?

A4: Common impurities in the synthesis of this compound include unreacted starting materials and side products from the isoxazole formation step. A likely impurity is the unhydrolyzed ester precursor, which is less polar than the carboxylic acid product.[5]

  • Work-up Procedure: A carefully controlled work-up is essential for removing impurities. After hydrolysis, acidifying the reaction mixture to a low pH (around 2) will protonate the carboxylate salt, causing the this compound to precipitate or be extractable into an organic solvent.[6] Washing the organic extracts with brine can help remove water-soluble impurities.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent is an effective purification method.[5] The choice of solvent will depend on the solubility of the product and impurities.

  • Column Chromatography: For challenging separations, column chromatography can be employed. A mobile phase consisting of a mixture of a moderately polar solvent (e.g., ethyl acetate) and a non-polar solvent (e.g., hexane), with a small amount of acetic or formic acid to suppress deprotonation of the carboxylic acid, is often effective.[5]

Data Presentation

The following table summarizes representative yields for the synthesis of this compound and its ethyl ester precursor under various conditions.

Precursor/ProductStarting MaterialsKey Reagents/CatalystSolvent(s)TemperatureReaction TimeYield (%)Reference
Ethyl 3-isoxazolecarboxylateEthyl propiolate, Hydroxylamine hydrochlorideSodium bicarbonateEthanol/WaterReflux2 h~75%General procedure
This compoundEthyl 3-isoxazolecarboxylateSodium hydroxideWater/MethanolRoom Temperature18-20 h90%[6]
Substituted Isoxazole Carboxylic AcidsSubstituted Acetophenones, Dimethyl oxalateSodium methoxide, NaOHDiethyl ether, Ethanol/THFRT, then Reflux24 h, then 2 h70-98%[7]
3-substituted-4-isoxazole carboxylic acid3-substituted-3-oxopropionate, Hydroxylamine HClSodium carbonate, DMFDMAWater, THFRT, then 40 °COvernight, 1h83.5-90.5%[8]

Experimental Protocols

Protocol 1: Synthesis of Ethyl 3-isoxazolecarboxylate

This protocol describes the synthesis of ethyl 3-isoxazolecarboxylate from ethyl propiolate and hydroxylamine hydrochloride.

Materials:

  • Ethyl propiolate

  • Hydroxylamine hydrochloride

  • Sodium bicarbonate

  • Ethanol

  • Water

  • Diethyl ether

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator.

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve hydroxylamine hydrochloride (1.0 eq) in water.

  • Add a solution of sodium bicarbonate (1.0 eq) in water to the hydroxylamine hydrochloride solution.

  • To this mixture, add a solution of ethyl propiolate (1.0 eq) in ethanol.

  • Heat the reaction mixture to reflux and stir for 2 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with diethyl ether (3 x volume of aqueous layer).

  • Combine the organic extracts and wash with saturated brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 3-isoxazolecarboxylate.

  • The crude product can be purified by vacuum distillation.

Protocol 2: Synthesis of this compound via Hydrolysis

This protocol details the hydrolysis of ethyl 3-isoxazolecarboxylate to this compound.

Materials:

  • Ethyl 3-isoxazolecarboxylate

  • Sodium hydroxide (NaOH)

  • Methanol

  • Water

  • Concentrated hydrochloric acid (HCl)

  • Ethyl acetate

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator.

Procedure:

  • Dissolve ethyl 3-isoxazolecarboxylate (1.0 eq) in a mixture of methanol and water in a round-bottom flask equipped with a magnetic stirrer.

  • Add sodium hydroxide (2.0-4.0 eq) to the solution.

  • Stir the reaction mixture at room temperature for 18-20 hours or at reflux for 2-4 hours. Monitor the reaction progress by TLC until the starting ester is completely consumed.[4][6]

  • After the reaction is complete, remove the methanol under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH 2 by the dropwise addition of concentrated hydrochloric acid.

  • Extract the acidic aqueous solution with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic extracts and wash with saturated brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound.

  • The crude product can be further purified by recrystallization.

Visualizations

Synthesis_Pathway cluster_0 Step 1: Isoxazole Ring Formation cluster_1 Step 2: Ester Hydrolysis Ethyl propiolate Ethyl propiolate Intermediate Ethyl propiolate->Intermediate  + Hydroxylamine HCl (Base, Solvent, Heat) Hydroxylamine HCl Hydroxylamine HCl Ethyl 3-isoxazolecarboxylate Ethyl 3-isoxazolecarboxylate This compound This compound Ethyl 3-isoxazolecarboxylate->this compound  NaOH, H2O/MeOH (Acid Work-up) Intermediate->Ethyl 3-isoxazolecarboxylate

Caption: Synthesis pathway for this compound.

Troubleshooting_Workflow start Low Yield of This compound check_hydrolysis Check for incomplete ester hydrolysis (TLC) start->check_hydrolysis incomplete_hydrolysis Incomplete check_hydrolysis->incomplete_hydrolysis Yes complete_hydrolysis Complete check_hydrolysis->complete_hydrolysis No optimize_hydrolysis Optimize Hydrolysis: - Increase base eq. - Increase temperature - Add co-solvent - Increase reaction time incomplete_hydrolysis->optimize_hydrolysis check_ring_formation Evaluate yield of ethyl 3-isoxazolecarboxylate complete_hydrolysis->check_ring_formation low_ester_yield Low check_ring_formation->low_ester_yield Yes good_ester_yield Good check_ring_formation->good_ester_yield No optimize_ring Optimize Ring Formation: - Check starting material purity - Optimize temp. and pH - Check for isomer formation low_ester_yield->optimize_ring check_workup Review work-up and purification procedure good_ester_yield->check_workup

Caption: Troubleshooting workflow for low yield.

Logical_Relationships cluster_hydrolysis Ester Hydrolysis cluster_ring_formation Ring Formation Base Concentration Base Concentration Yield_H Yield_H Base Concentration->Yield_H increases Temperature_H Temperature_H Temperature_H->Yield_H increases rate Reaction Time_H Reaction Time_H Reaction Time_H->Yield_H increases Solvent System Solvent System Solvent System->Yield_H improves Starting Material Purity Starting Material Purity Yield_R Yield_R Starting Material Purity->Yield_R increases Temperature_R Temperature_R Temperature_R->Yield_R optimizes Regioselectivity Regioselectivity Temperature_R->Regioselectivity affects pH Control pH Control pH Control->Regioselectivity affects Regioselectivity->Yield_R impacts

Caption: Key parameter relationships and their impact on yield.

References

Optimizing reaction conditions for diarylisoxazole-3-carboxamides synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), and optimized protocols for the synthesis of diarylisoxazole-3-carboxamides.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis, focusing on a typical two-stage procedure: 1) formation of the 5-arylisoxazole-3-carboxylic acid core, and 2) subsequent amide coupling with an aryl amine.

Q1: My overall yield for the diarylisoxazole-3-carboxamide is very low. How can I identify the problematic step?

A1: A low overall yield is typically due to poor efficiency in one or more key steps. The synthesis can be broadly divided into two stages: formation of the isoxazole carboxylic acid intermediate and the final amide coupling. Systematically assess the yield and purity of the product after each stage to pinpoint the issue.

  • Stage 1: Isoxazole Carboxylic Acid Synthesis. This is often a three-step process. Check the yield for each step:

    • Claisen condensation (Acetophenone to 1,3-diketone).

    • Cyclization with hydroxylamine (1,3-diketone to isoxazole ester).

    • Hydrolysis (Ester to carboxylic acid).

  • Stage 2: Amide Coupling. This final step can have highly variable yields (20-80%).[1] If the carboxylic acid intermediate is pure and obtained in good yield, focus your optimization efforts here.

The following flowchart can help diagnose the stage with the low yield:

G start Problem: Low Overall Yield check_acid Analyze yield & purity of isoxazole carboxylic acid intermediate start->check_acid acid_ok Yield & Purity OK? check_acid->acid_ok troubleshoot_coupling Focus on optimizing the Amide Coupling step (Q3, Q4) acid_ok->troubleshoot_coupling  Yes troubleshoot_synthesis Troubleshoot the synthesis of the isoxazole acid intermediate (Q2) acid_ok->troubleshoot_synthesis  No

Caption: Troubleshooting workflow for low overall yield.

Q2: The yield of my 5-arylisoxazole-3-carboxylic acid intermediate is poor. What are the common causes?

A2: This multi-step synthesis has several potential failure points.

  • Step 1: 1,3-Diketone Formation: The Claisen condensation of an acetophenone with dimethyl oxalate requires a strong base like sodium methoxide (NaOMe). Ensure all reagents and solvents (e.g., diethyl ether) are anhydrous, as moisture will quench the base and reduce yields.[1]

  • Step 2: Isoxazole Ring Formation: The cyclization reaction with hydroxylamine hydrochloride in an acidic medium is critical. The reaction is typically refluxed for several hours. Incomplete reaction is a common issue. Monitor the reaction by TLC to ensure the 1,3-diketone starting material is fully consumed. Yields in this step can range from 40-90%.[1]

  • Step 3: Ester Hydrolysis: Saponification using a base like NaOH is usually efficient (70-98% yield).[1] If the yield is low, ensure sufficient base and reaction time are used to drive the hydrolysis to completion. Acidic workup must be performed carefully to precipitate the carboxylic acid product fully.

Q3: The final amide coupling step is not working well (yield <30%). What can I do to optimize it?

A3: This is a frequent challenge. The issue often lies in the activation of the carboxylic acid or the reactivity of the aniline.

  • Carboxylic Acid Activation: The most common method involves converting the carboxylic acid to a more reactive acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride.[1]

    • Ensure Complete Activation: Ensure the reaction with SOCl₂ (often done at reflux in THF) goes to completion. This step is typically short (e.g., 30 minutes).[1]

    • Alternative Coupling Reagents: If SOCl₂ fails, consider other standard peptide coupling reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with an additive like DMAP (4-Dimethylaminopyridine).[2]

  • Base: A tertiary amine base like triethylamine (Et₃N) is crucial to neutralize the HCl generated during the reaction. Use of excess base (e.g., 4 equivalents) is recommended to drive the reaction forward.[1]

  • Aniline Reactivity: Electron-deficient anilines (those with electron-withdrawing groups) are less nucleophilic and will react more slowly. For these substrates, you may need to increase reaction time or temperature, or use a more potent coupling agent.

  • Moisture: As with most coupling reactions, ensure all glassware is dry and use anhydrous solvents to prevent hydrolysis of the activated acyl chloride intermediate.

Q4: I am observing significant side product formation during the amide coupling step. What are they and how can I prevent them?

A4: The primary side product is often the unreacted starting material. However, other impurities can arise.

  • Self-Condensation/Anhydride Formation: If the activated carboxylic acid intermediate is left for too long or at too high a temperature before the aniline is added, it can react with itself. Add the aniline solution promptly after the activation step is complete and the reaction has cooled slightly.[1]

  • Purification Issues: Diarylisoxazole-3-carboxamides are often crystalline solids. If purification by column chromatography is proving difficult, recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate/hexane) can be an effective alternative for removing minor impurities.

Data Summary Tables

The following tables summarize typical reaction conditions and yields for the key synthetic stages, compiled from reported procedures.[1]

Table 1: Synthesis of 5-Arylisoxazole-3-Carboxylic Acid Intermediates

StepReagents & ConditionsSolvent(s)Typical Yield
1. Diketone Formation Acetophenone derivative, Dimethyl oxalate, NaOMeDiethyl Ether60-80%
2. Isoxazole Cyclization 1,3-Diketone, NH₂OH·HClMeOH / AcOH40-90%
3. Ester Hydrolysis Isoxazole ester, NaOHEtOH / THF70-98%

Table 2: Amide Coupling Conditions

Coupling MethodReagentsBase (equiv.)SolventTemperatureTypical Yield
Acyl Chloride SOCl₂ (1.4 equiv.), Aniline (1 equiv.)Et₃N (4 equiv.)THFReflux, then 35°C20-80%
Carbodiimide EDC (1.1 equiv.), Aniline, DMAP (0.2 equiv.)-DCMRoom Temp.59-79%[2]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 5-Arylisoxazole-3-Carboxylic Acid

This protocol is based on the three-step synthesis described by Roy S., et al.[1]

  • Step A (Diketone Formation): To a solution of sodium methoxide in diethyl ether, add the substituted acetophenone and dimethyl oxalate. Stir the mixture at room temperature for 24 hours. After reaction completion, perform an acidic workup to yield the 1,3-diketone.

  • Step B (Isoxazole Formation): Dissolve the 1,3-diketone from Step A in a mixture of methanol and acetic acid. Add hydroxylamine hydrochloride and reflux the mixture for 18 hours. After cooling, the isoxazole ester is isolated.

  • Step C (Hydrolysis): Dissolve the isoxazole ester from Step B in a 2:1 mixture of ethanol and THF. Add an aqueous solution of sodium hydroxide and reflux for 2 hours. After cooling, acidify the mixture with HCl to precipitate the final 5-arylisoxazole-3-carboxylic acid. Filter and dry the solid product.

Protocol 2: General Procedure for Amide Coupling

This protocol for the final coupling step is adapted from Roy S., et al.[1]

G cluster_0 Stage 1: Acid Activation cluster_1 Stage 2: Amide Formation cluster_2 Stage 3: Workup & Purification a1 Dissolve isoxazole carboxylic acid (1 equiv.) in dry THF a2 Add Thionyl Chloride (SOCl₂) (1.4 equiv.) a1->a2 a3 Stir at reflux (65°C) for 0.5h a2->a3 b1 Cool reaction mixture to 35°C a3->b1 b2 Add solution of aniline (1 equiv.) and Triethylamine (Et₃N, 4 equiv.) in dry THF b1->b2 b3 Stir at room temperature until reaction is complete (monitor by TLC) b2->b3 c1 Perform aqueous workup b3->c1 c2 Purify crude product by column chromatography or recrystallization c1->c2

References

Improving the stability of isoxazole carboxylic acids during purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of isoxazole carboxylic acids.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when purifying isoxazole carboxylic acids?

A1: Researchers often face several challenges stemming from the chemical nature of isoxazole carboxylic acids. These include:

  • Compound Instability: Certain derivatives, particularly those with 5-hydroxy substituents, are prone to degradation through hydrolytic ring-opening and decarboxylation. This instability can be exacerbated by exposure to silica gel during chromatography.[1]

  • Moisture Sensitivity: Some isoxazole derivatives are sensitive to moisture, which can complicate handling and purification procedures.[2]

  • High Polarity: The carboxylic acid group imparts high polarity, which can lead to strong interactions with polar stationary phases like silica gel, resulting in poor elution, peak tailing, and low recovery.[2]

  • Byproduct Removal: Syntheses can generate byproducts with similar polarities to the desired product, making separation difficult. A common example is the formation of triphenylphosphine oxide, which can complicate the workup and purification process.[2]

Q2: What are the general strategies for purifying isoxazole carboxylic acids?

A2: A multi-step approach is often necessary for successful purification. General strategies include:

  • Aqueous Workup and Extraction: This is a critical first step to remove water-soluble impurities. By adjusting the pH, the acidic nature of the carboxylic acid can be used to move the compound between aqueous and organic layers, separating it from neutral and basic impurities.[2]

  • Column Chromatography: While widely used, care must be taken with silica gel due to potential compound degradation. Alternative stationary phases like neutral alumina or reversed-phase silica can be beneficial.[2]

  • Recrystallization: For solid compounds, recrystallization is a highly effective method for achieving high purity.[2]

  • Distillation: For liquid compounds, fractional distillation under reduced pressure can be employed.[2]

Q3: How can I improve the stability of my isoxazole carboxylic acid during purification?

A3: Mitigating instability is crucial for obtaining a pure product. Consider the following approaches:

  • Use of Protecting Groups: Protecting the carboxylic acid as an ester (e.g., methyl, ethyl, or benzyl ester) or the isoxazole ring with appropriate groups can prevent degradation during synthesis and purification.[3][4] For example, an ethyl substituent on a 5-hydroxy group has been shown to enhance stability during aqueous workup.[1]

  • Careful Handling: Minimize exposure to moisture and air, especially for sensitive derivatives. Storing the final product under an inert atmosphere (e.g., nitrogen or argon) can prevent moisture reabsorption.[2]

  • Avoid Harsh Conditions: Use mild acids and bases for pH adjustments and avoid excessive heat during all purification steps.[2]

Troubleshooting Guides

Problem 1: Low recovery after silica gel column chromatography.
Potential Cause Troubleshooting & Optimization
Degradation on Silica Gel Some isoxazole carboxylic acids are unstable on acidic silica gel.[2] Consider using a less acidic stationary phase like neutral alumina or deactivating the silica gel with a small amount of triethylamine in the eluent. Alternatively, reversed-phase chromatography is a good option.[2]
Irreversible Adsorption The polar carboxylic acid group can strongly bind to the silica surface.[2] Pre-treating the silica gel with the eluent or adding a small amount of a competitive polar solvent like acetic acid or formic acid (0.1-1%) to the mobile phase can improve recovery and peak shape.[2]
Inappropriate Solvent System The chosen eluent may not be optimal for eluting your compound. A gradient elution from a non-polar to a more polar solvent system is recommended to find the ideal mobile phase. Common starting points include gradients of n-hexane/ethyl acetate or dichloromethane/methanol for more polar compounds.[2]
Problem 2: Difficulty in removing a specific byproduct.
Potential Cause Troubleshooting & Optimization
Similar Polarity of Product and Byproduct If chromatographic separation is challenging, explore alternative purification techniques like recrystallization, which relies on differences in solubility. Derivatization to alter the polarity of either the product or the byproduct before chromatography can also be effective.
Byproduct from Reagents For byproducts like triphenylphosphine oxide, it is best to address them during the workup.[2] This can often be achieved through precipitation from a non-polar solvent or specific extraction procedures.
Problem 3: The purified compound is not dry.
Potential Cause Troubleshooting & Optimization
Residual Water from Workup Ensure thorough drying of the organic extracts with a suitable drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate) before solvent evaporation.[2]
Hygroscopic Nature of the Compound Some polar compounds can absorb moisture from the atmosphere. Dry the purified compound under high vacuum, with gentle heating if the compound is thermally stable. Storing the final product under an inert atmosphere can prevent moisture reabsorption.[2]
Trapped Solvent High-boiling point solvents can be difficult to remove. Use a rotary evaporator followed by drying under high vacuum. Co-evaporation with a lower-boiling point solvent can sometimes help.[2]

Data Presentation

Table 1: Stability of Leflunomide (an Isoxazole Derivative) under Various pH and Temperature Conditions [5]

pHTemperature (°C)Apparent Half-life (t½)
4.025Stable
7.425Stable
10.0256.0 hours
4.037Stable
7.4377.4 hours
10.0371.2 hours

This data indicates that the stability of the isoxazole ring in leflunomide is significantly affected by basic pH and elevated temperature, leading to ring opening.

Experimental Protocols

Protocol 1: General Procedure for Extraction of Isoxazole Carboxylic Acids[2]
  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).

  • Acid Wash: Wash the organic solution with a dilute acid (e.g., 1M HCl) to remove any basic impurities.

  • Base Wash (Extraction of Product): Wash the organic layer with a basic aqueous solution (e.g., saturated sodium bicarbonate or 1M sodium hydroxide). The isoxazole carboxylic acid will be deprotonated and move into the aqueous layer, leaving neutral impurities in the organic layer. Repeat this step 2-3 times.

  • Separation: Separate the aqueous layer containing the salt of your product.

  • Acidification: Cool the aqueous layer in an ice bath and acidify it with a dilute acid (e.g., 1M HCl) until the isoxazole carboxylic acid precipitates out or is fully protonated for extraction.

  • Back Extraction: Extract the acidified aqueous layer multiple times with an organic solvent.

  • Drying and Concentration: Combine the organic extracts, dry them over a drying agent like anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the purified product.

Protocol 2: General Procedure for Recrystallization[6][7]
  • Solvent Selection: Choose a solvent in which the isoxazole carboxylic acid has high solubility at elevated temperatures and low solubility at room temperature. Common solvents to test include water, ethanol, or mixtures like ethanol/water.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to boiling while stirring to dissolve the solid completely. Add more solvent in small portions if necessary to achieve full dissolution.

  • Hot Filtration (if necessary): If insoluble impurities are present, filter the hot solution by gravity through a pre-warmed funnel with fluted filter paper. This step should be done quickly to prevent premature crystallization.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once the solution has reached room temperature, you can place it in an ice bath to maximize crystal formation.

  • Crystal Collection: Collect the crystals by suction filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Mandatory Visualization

degradation_pathway cluster_conditions Degradation Conditions compound compound intermediate intermediate product product condition condition isoxazole 5-Hydroxyisoxazole- 4-carboxylic Acid keto_form Keto Form Intermediate isoxazole->keto_form Tautomerization ring_opened Hydrolytic Ring-Opened Product isoxazole->ring_opened Hydrolysis (H₂O) azlactone Azlactone keto_form->azlactone β-Decarboxylation decarboxylated Decarboxylated Product azlactone->decarboxylated Further Decomposition harsh_conditions Harsh Conditions: - Strong Acids/Bases - High Temperature - Silica Gel

Caption: Degradation pathway of 5-hydroxyisoxazole-4-carboxylic acid.

purification_workflow start_end start_end process process decision decision output output start Crude Product extraction Aqueous Workup/ Extraction start->extraction is_solid Is the product a solid? extraction->is_solid recrystallization Recrystallization is_solid->recrystallization Yes chromatography Column Chromatography is_solid->chromatography No check_purity Check Purity (TLC, HPLC, NMR) recrystallization->check_purity chromatography->check_purity is_pure Is it pure? check_purity->is_pure pure_product Pure Isoxazole Carboxylic Acid is_pure->pure_product Yes further_purification Further Purification is_pure->further_purification No further_purification->chromatography

Caption: General purification workflow for isoxazole carboxylic acids.

troubleshooting_chromatography problem problem question question solution solution start Low Recovery from Silica Gel Chromatography check_degradation Is the compound known to be unstable? start->check_degradation check_adsorption Does the TLC show streaking/tailing? check_degradation->check_adsorption No solution_degradation Use neutral alumina or reversed-phase C18. Deactivate silica with Et₃N. check_degradation->solution_degradation Yes check_eluent Is the compound not eluting? check_adsorption->check_eluent No solution_adsorption Add 0.1-1% acetic acid or formic acid to the eluent. check_adsorption->solution_adsorption Yes solution_eluent Increase eluent polarity. Use a gradient elution (e.g., Hex/EtOAc to DCM/MeOH). check_eluent->solution_eluent Yes end Improved Recovery solution_degradation->end solution_adsorption->end solution_eluent->end

Caption: Troubleshooting low recovery in silica gel chromatography.

References

Common side products in the synthesis of isoxazole derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the synthesis of isoxazole derivatives.

Section 1: Troubleshooting Common Side Products

This section addresses the formation of common impurities and side products encountered during the two primary synthetic routes to isoxazole derivatives: the 1,3-dipolar cycloaddition of nitrile oxides with alkynes and the condensation of 1,3-dicarbonyl compounds with hydroxylamine.

Side Products in 1,3-Dipolar Cycloaddition Reactions

The 1,3-dipolar cycloaddition between a nitrile oxide and an alkyne is a powerful method for isoxazole synthesis. However, the high reactivity of the nitrile oxide intermediate can lead to undesired side reactions.

FAQ 1: My reaction is producing a significant amount of a dimeric byproduct, reducing the yield of my desired isoxazole. What is this byproduct and how can I prevent its formation?

Answer:

The most common dimeric byproduct in this reaction is a furoxan (also known as a 1,2,5-oxadiazole 2-oxide), which arises from the dimerization of the nitrile oxide intermediate. This is a prevalent issue, especially with less reactive alkynes or when the concentration of the nitrile oxide is high.

Troubleshooting Guide: Minimizing Furoxan Formation

StrategyPrincipleExperimental Considerations
In Situ Generation of Nitrile Oxide Maintain a low concentration of the nitrile oxide to favor the intermolecular cycloaddition with the alkyne over dimerization.Generate the nitrile oxide slowly in the presence of the alkyne. Common methods include the slow addition of a base (e.g., triethylamine) to a solution of a hydroximoyl chloride and the alkyne, or the slow oxidation of an aldoxime.
Increase Dipolarophile Concentration A higher concentration of the alkyne (dipolarophile) increases the probability of the desired cycloaddition reaction.Use a stoichiometric excess (1.5 to 3 equivalents) of the alkyne relative to the nitrile oxide precursor.
Optimize Reaction Temperature Lower temperatures can decrease the rate of dimerization more significantly than the rate of cycloaddition.Perform the reaction at 0 °C or room temperature. Avoid high temperatures unless necessary for the cycloaddition with unreactive substrates.
Choice of Solvent The solvent can influence the relative rates of cycloaddition and dimerization.Aprotic solvents like THF, dichloromethane (DCM), and acetonitrile are generally effective. The optimal solvent should be determined empirically for each specific reaction.
Use of Catalysts Copper(I) catalysts can accelerate the cycloaddition reaction, making it more competitive with dimerization.[1][2]Copper(I) iodide (CuI) or in situ generated copper(I) from CuSO₄ and a reducing agent like sodium ascorbate are commonly used.[1][2]

Quantitative Data on Furoxan Formation:

While specific yields are highly substrate-dependent, the following table provides a general comparison of expected outcomes based on the chosen strategy.

MethodNitrile Oxide GenerationConditionsTypical Isoxazole YieldFuroxan Formation
Pre-formed Nitrile OxideIsolated before reactionAddition to alkyneLow to ModerateHigh
In Situ GenerationDehydrohalogenation of hydroximoyl chlorideSlow base additionModerate to HighModerate
In Situ Generation with Excess AlkyneOxidation of aldoxime2-3 eq. of alkyneHighLow
Copper(I)-Catalyzed CycloadditionIn situ from aldoxime or hydroximoyl chlorideCuI or CuSO₄/ascorbateHigh to ExcellentMinimal

Logical Workflow for Troubleshooting Furoxan Formation:

furoxan_troubleshooting start High Furoxan Formation Observed strategy1 Implement In Situ Generation of Nitrile Oxide start->strategy1 strategy2 Increase Alkyne Concentration (1.5-3 eq.) strategy1->strategy2 strategy3 Lower Reaction Temperature (e.g., 0 °C) strategy2->strategy3 strategy4 Consider Copper(I) Catalysis strategy3->strategy4 end Minimized Furoxan Formation strategy4->end

Caption: Troubleshooting workflow for minimizing furoxan side product.

FAQ 2: My reaction with an unsymmetrical alkyne is producing a mixture of regioisomers. How can I control the regioselectivity?

Answer:

The reaction of a nitrile oxide with an unsymmetrical alkyne can indeed lead to two different regioisomers (e.g., 3,4- and 3,5-disubstituted isoxazoles). The regioselectivity is governed by a combination of steric and electronic factors of both the nitrile oxide and the alkyne.

Troubleshooting Guide: Controlling Regioselectivity

StrategyPrincipleExperimental Considerations
Use of Copper(I) Catalysts Copper(I) catalysts are highly effective in directing the regioselectivity towards the formation of 3,5-disubstituted isoxazoles from terminal alkynes.[1][2]Employ catalysts such as CuI or a mixture of CuSO₄ and a reducing agent. This is a widely used method for achieving high regioselectivity.[1][2]
Substituent Effects The electronic properties of the substituents on the alkyne and nitrile oxide influence the frontier molecular orbital interactions, which dictate the regiochemical outcome.Electron-withdrawing groups on the alkyne can influence the regioselectivity. The specific outcome depends on the particular combination of substituents.
Steric Hindrance Bulky substituents on either the alkyne or the nitrile oxide will sterically favor the formation of the less hindered regioisomer.This can be a useful strategy for directing the regioselectivity, but it is highly dependent on the specific substrates.
Alternative Synthetic Routes For the synthesis of 3,4-disubstituted isoxazoles, which are often the minor product in cycloadditions with terminal alkynes, alternative methods may be more effective.Consider the use of internal alkynes or enamine-based [3+2] cycloaddition strategies.[3]

Experimental Protocol: Copper(I)-Catalyzed Regioselective Synthesis of 3,5-Disubstituted Isoxazoles

This protocol is a general guideline for the copper(I)-catalyzed cycloaddition of a nitrile oxide (generated in situ from an aldoxime) and a terminal alkyne.

Materials:

  • Aldoxime (1.0 mmol)

  • Terminal alkyne (1.2 mmol)

  • Copper(I) iodide (CuI) (0.05 mmol, 5 mol%)

  • N-Chlorosuccinimide (NCS) (1.1 mmol)

  • Triethylamine (1.5 mmol)

  • Solvent (e.g., THF, Toluene) (10 mL)

Procedure:

  • To a stirred solution of the aldoxime (1.0 mmol), terminal alkyne (1.2 mmol), and CuI (0.05 mmol) in the chosen solvent (10 mL) at 0 °C, add N-chlorosuccinimide (1.1 mmol) portion-wise.

  • Add triethylamine (1.5 mmol) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 3,5-disubstituted isoxazole.

Side Products in Condensation Reactions of 1,3-Dicarbonyl Compounds

The reaction of 1,3-dicarbonyl compounds with hydroxylamine is a classic method for isoxazole synthesis. However, this route can also be plagued by side product formation, particularly when using unsymmetrical dicarbonyls.

FAQ 3: I am using an unsymmetrical 1,3-diketone and obtaining a mixture of two isomeric isoxazoles. How can I selectively synthesize the desired isomer?

Answer:

The reaction of an unsymmetrical 1,3-diketone with hydroxylamine can lead to the formation of two regioisomeric isoxazoles, as hydroxylamine can react with either of the two carbonyl groups. The regioselectivity is influenced by the steric and electronic differences between the two carbonyl groups and the reaction conditions.

Troubleshooting Guide: Controlling Regioselectivity in Condensation Reactions

StrategyPrincipleExperimental Considerations
pH Control The pH of the reaction medium can influence which carbonyl group is more susceptible to nucleophilic attack by hydroxylamine.In some cases, acidic conditions may favor one isomer, while basic conditions favor the other. A systematic screen of pH is recommended.
Use of β-Enamino Ketones Converting the 1,3-diketone to a β-enamino ketone provides a handle to direct the regioselectivity. The enamine moiety deactivates the adjacent carbonyl group, leading to preferential attack of hydroxylamine at the other carbonyl.[4]The choice of solvent and the use of a Lewis acid can further tune the regioselectivity. For example, using ethanol as a solvent might favor one isomer, while acetonitrile with a Lewis acid like BF₃·OEt₂ can favor the other.[4]
Steric and Electronic Differentiation If the two carbonyl groups have significantly different steric environments or electronic properties, a degree of inherent regioselectivity may be observed.This is highly substrate-dependent. A bulkier substituent adjacent to one carbonyl will generally disfavor attack at that position.

Quantitative Data on Regioisomer Ratios:

The following table, compiled from data on the reaction of a β-enamino diketone with hydroxylamine hydrochloride, illustrates the effect of reaction conditions on the regioisomeric ratio.[4]

SolventAdditiveTemperature (°C)Regioisomeric Ratio (Product A : Product B)
EthanolNoneRoom Temp25 : 75
AcetonitrileNoneRoom Temp55 : 45
AcetonitrilePyridineRoom Temp70 : 30
AcetonitrileBF₃·OEt₂Room Temp90 : 10

Logical Workflow for Controlling Regioselectivity in Condensation Reactions:

regio_condensation_troubleshooting start Mixture of Regioisomers Obtained strategy1 Modify Reaction pH (Acidic vs. Basic) start->strategy1 strategy2 Convert to β-Enamino Ketone Derivative strategy1->strategy2 strategy3 Screen Different Solvents (e.g., EtOH vs. MeCN) strategy2->strategy3 strategy4 Use Lewis Acid Catalyst (e.g., BF₃·OEt₂) strategy3->strategy4 end Selective Formation of Desired Regioisomer strategy4->end

Caption: Workflow for controlling regioisomers in condensation reactions.

FAQ 4: My reaction is incomplete, and I am isolating uncyclized intermediates. What are these and how can I promote full conversion to the isoxazole?

Answer:

In the condensation of 1,3-dicarbonyls with hydroxylamine, it is possible to isolate intermediates such as the monoxime of the dicarbonyl compound or the 5-hydroxyisoxazoline .[5] These are formed when the initial condensation occurs, but the subsequent cyclization and dehydration to the aromatic isoxazole are incomplete.

Troubleshooting Guide: Driving the Reaction to Completion

StrategyPrincipleExperimental Considerations
Increase Reaction Temperature Providing more thermal energy can help overcome the activation barrier for the cyclization and dehydration steps.Refluxing the reaction mixture is a common strategy to ensure complete conversion.
Use of a Dehydrating Agent Actively removing water from the reaction mixture can drive the equilibrium towards the dehydrated isoxazole product.While not always necessary, reagents like acetic anhydride or the use of a Dean-Stark trap can be employed in challenging cases.
Acid or Base Catalysis Both acid and base can catalyze the cyclization and dehydration steps.The choice of catalyst depends on the specific substrate and desired regioisomer. Acetic acid is a commonly used acidic catalyst.

Experimental Protocol: Synthesis of a 3,5-Disubstituted Isoxazole from a 1,3-Diketone

This protocol provides a general method for the synthesis of an isoxazole from a 1,3-diketone and hydroxylamine hydrochloride.

Materials:

  • 1,3-Diketone (1.0 mmol)

  • Hydroxylamine hydrochloride (1.2 mmol)

  • Sodium acetate (1.2 mmol) or other suitable base

  • Ethanol (10 mL)

Procedure:

  • Dissolve the 1,3-diketone (1.0 mmol), hydroxylamine hydrochloride (1.2 mmol), and sodium acetate (1.2 mmol) in ethanol (10 mL) in a round-bottom flask.

  • Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction time can vary from a few hours to overnight.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the ethanol under reduced pressure.

  • Add water to the residue and extract with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography or recrystallization to obtain the pure isoxazole.

Section 2: Reaction Pathway Diagrams

The following diagrams illustrate the key reaction pathways for isoxazole synthesis and the formation of common side products.

cycloaddition_pathway cluster_main Desired 1,3-Dipolar Cycloaddition cluster_side Side Reaction: Dimerization R_CNO R-C≡N⁺-O⁻ (Nitrile Oxide) isoxazole 3,5-Disubstituted Isoxazole R_CNO->isoxazole + R1_alkyne_R2 R¹-C≡C-R² (Alkyne) R1_alkyne_R2->isoxazole R_CNO2 R-C≡N⁺-O⁻ (Nitrile Oxide) furoxan Furoxan (Dimer) R_CNO2->furoxan 2x

Caption: Pathways for 1,3-dipolar cycloaddition and furoxan side product formation.

condensation_pathway cluster_path_A Pathway A cluster_path_B Pathway B diketone Unsymmetrical 1,3-Diketone intermediate_A Intermediate A diketone->intermediate_A + NH₂OH intermediate_B Intermediate B diketone->intermediate_B + NH₂OH hydroxylamine NH₂OH regioisomer_A Regioisomer A intermediate_A->regioisomer_A - H₂O regioisomer_B Regioisomer B (Side Product) intermediate_B->regioisomer_B - H₂O

Caption: Formation of regioisomeric side products from unsymmetrical 1,3-diketones.

References

Technical Support Center: Optimization of Coupling Reagents for Isoxazole Amide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during isoxazole amide synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common coupling reagents for synthesizing isoxazole amides?

A1: A variety of coupling reagents are available for amide bond formation, many of which have been successfully applied to isoxazole carboxylic acids. The most common classes of reagents include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used with additives like 1-hydroxybenzotriazole (HOBt), and uronium/aminium salts such as HATU.[1][2] Propanephosphonic anhydride (T3P) is another effective reagent known for its clean workup.[3][4]

Q2: How can I monitor the progress of my isoxazole amide coupling reaction?

A2: The most common methods for monitoring the reaction are Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).[5] TLC can show the consumption of the limiting starting material, while LC-MS provides confirmation of the formation of the desired product by verifying its mass.[5][6]

Q3: What is the optimal order of addition for the reagents?

A3: A generally accepted order of addition is to dissolve the isoxazole carboxylic acid, the coupling reagent (e.g., HATU), and any additives (e.g., HOAt) in an appropriate solvent. This mixture is often stirred for a few minutes to pre-activate the carboxylic acid. The amine is then added, followed by a non-nucleophilic base (e.g., DIPEA). This sequence can minimize side reactions.[5]

Q4: Are there any known incompatibilities of the isoxazole ring with common coupling conditions?

A4: The isoxazole ring is generally stable under most standard amide coupling conditions. However, prolonged exposure to strong acids or bases, especially at elevated temperatures, should be avoided to prevent potential ring opening or other decomposition pathways.[5][7]

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Yield 1. Poor solubility of starting materials : The isoxazole carboxylic acid or amine may not be fully dissolved in the chosen solvent. 2. Poor nucleophilicity of the amine : Electron-deficient aromatic amines or sterically hindered amines can be less reactive.[5] 3. Ineffective coupling reagent : The chosen reagent may not be suitable for the specific substrates.1. Change solvent : Switch to a more polar aprotic solvent like DMF or DMSO to improve solubility.[5] 2. Increase reaction temperature : Gently heating the reaction (e.g., to 40-60 °C) can increase the reaction rate. Monitor for potential side reactions.[5] 3. Use a stronger base : Switch from triethylamine (TEA) to a more hindered base like N,N-diisopropylethylamine (DIPEA).[5] 4. Increase reagent equivalents : Using a slight excess (1.1-1.5 equivalents) of the amine and coupling reagent may drive the reaction to completion.[5]
Presence of Side Products 1. Racemization (if chiral centers are present) : The activated carboxylic acid intermediate can be susceptible to epimerization. 2. Formation of ureas (with carbodiimide reagents) : The O-acylisourea intermediate can rearrange.1. Add racemization suppressants : Include additives like HOBt or 1-hydroxy-7-azabenzotriazole (HOAt).[1] 2. Lower the reaction temperature : Perform the reaction at 0 °C or room temperature.[1] 3. Optimize reagent addition : Add the carbodiimide to the carboxylic acid and additive mixture before introducing the amine.
Difficulty with Product Purification 1. Water-soluble byproducts : Byproducts from reagents like T3P are water-soluble and can be removed with an aqueous workup.[4] 2. Unreacted starting materials : Excess acid or amine can contaminate the product.1. Aqueous workup : Perform an aqueous workup by diluting the reaction mixture with an organic solvent and washing with dilute acid (e.g., 1N HCl) to remove the base, followed by a dilute base (e.g., saturated NaHCO3) to remove unreacted carboxylic acid, and finally brine.[5] 2. Chromatography : Purify the crude product using flash column chromatography.[5][6]

Quantitative Data on Coupling Reagents

The following table summarizes typical conditions and reported yields for various coupling reagents used in amide synthesis, which can serve as a starting point for optimizing isoxazole amide synthesis.

Coupling ReagentAdditiveBaseSolventTemperatureTimeTypical Yield
HATU HOAt (optional)DIPEA, TEADMF, DCM0 °C to RT2-16 hGood to Excellent
EDC·HCl HOBtDIPEA, TEADCM, DMF0 °C to RT12-24 hGood to Excellent
T3P® -DIPEA, TEAEtOAc, DCM0 °C to RT1-12 hHigh
PyBOP -DIPEADMFRT1-4 hHigh
DCC HOBt, DMAP-DCM, DMF0 °C to RT30-60 minHigh

Experimental Protocols

Protocol 1: Isoxazole Amide Synthesis using HATU
  • To a solution of the isoxazole carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and, optionally, HOAt (1.1 eq).[5]

  • Stir the mixture at room temperature for 15 minutes for pre-activation.[5]

  • Add the desired amine (1.0-1.2 eq).[5]

  • Add DIPEA (2.0-3.0 eq) dropwise.[5]

  • Stir the reaction at room temperature and monitor by TLC or LC-MS until the starting material is consumed (typically 2-16 hours).[5]

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with 1N HCl, saturated NaHCO₃, and brine.[5]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.[5]

Protocol 2: Isoxazole Amide Synthesis using EDC/HOBt
  • Dissolve the isoxazole carboxylic acid (1.0 eq), HOBt (1.1 eq), and the amine (1.0-1.2 eq) in anhydrous DCM or DMF.[5]

  • Cool the mixture to 0 °C in an ice bath.[5]

  • Add EDC·HCl (1.2 eq) portion-wise.[5]

  • Add TEA or DIPEA (2.0 eq).[5]

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.[5]

  • Perform an aqueous workup as described in Protocol 1.[5]

  • Purify the crude product by flash column chromatography.[5]

Protocol 3: Isoxazole Amide Synthesis using T3P®
  • To a mixture of the isoxazole carboxylic acid (1.0 eq), the amine (1.2 eq), and a base such as TEA or DIPEA (3.0 eq) in a suitable solvent like DCM or ethyl acetate, slowly add T3P® (50% in ethyl acetate, 1.5 eq) at 0 °C.[8]

  • Allow the reaction to warm to room temperature and stir until completion as monitored by TLC or LC-MS.

  • Quench the reaction with water or a saturated solution of sodium bicarbonate.

  • Extract the product with an organic solvent. The byproducts of T3P® are water-soluble and will remain in the aqueous phase.[4]

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography if necessary.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Start Start Dissolve Acid Dissolve Isoxazole Carboxylic Acid Start->Dissolve Acid Add Reagents Add Coupling Reagent & Additive Dissolve Acid->Add Reagents Pre-activation Pre-activation (e.g., 15 min at RT) Add Reagents->Pre-activation Add Amine Add Amine Pre-activation->Add Amine Add Base Add Base (e.g., DIPEA) Add Amine->Add Base Reaction Stir at RT (2-24h) Add Base->Reaction Monitor Monitor by TLC/LC-MS Reaction->Monitor Aqueous Workup Aqueous Workup Monitor->Aqueous Workup Complete Dry & Concentrate Dry & Concentrate Aqueous Workup->Dry & Concentrate Purification Column Chromatography Dry & Concentrate->Purification Final Product Final Product Purification->Final Product

Caption: General workflow for isoxazole amide synthesis.

troubleshooting_logic Start Low Yield Solubility Starting Materials Soluble? Start->Solubility Reactivity Amine Reactive? Solubility->Reactivity Yes ChangeSolvent Switch to more polar solvent (e.g., DMF, DMSO) Solubility->ChangeSolvent No Conditions Side Products Observed? Reactivity->Conditions Yes IncreaseTemp Increase Temperature (40-60 °C) Reactivity->IncreaseTemp No (Hindered/ Electron-poor) AddSuppressant Add Racemization Suppressant (HOBt/HOAt) Conditions->AddSuppressant Yes (Racemization) Purify Optimize Purification (Workup, Chromatography) Conditions->Purify No ChangeSolvent->Reactivity IncreaseEquiv Increase Equivalents of Amine/Reagent IncreaseTemp->IncreaseEquiv IncreaseEquiv->Conditions LowerTemp Lower Reaction Temperature (0 °C) AddSuppressant->LowerTemp LowerTemp->Purify Success Improved Yield Purify->Success

References

Technical Support Center: Synthesis of 3-Substituted-4-Isoxazole Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 3-substituted-4-isoxazole carboxylic acids. The primary focus is on strategies to avoid the formation of unwanted isomers, ensuring high regioselectivity and product purity.

Frequently Asked Questions (FAQs)

Q1: What are the common isomeric impurities in the synthesis of 3-substituted-4-isoxazole carboxylic acids?

The most common isomers encountered are the 3,5-disubstituted and 4,5-disubstituted isoxazoles. The formation of these regioisomers is a frequent challenge, particularly in classical synthetic approaches like the cyclocondensation of 1,3-dicarbonyl compounds with hydroxylamine, which often yields a mixture of products with poor selectivity.[1]

Q2: I am consistently isolating the 3,5-disubstituted isomer instead of the desired 3,4-disubstituted product. What are the key factors influencing regioselectivity?

The regiochemical outcome of isoxazole synthesis is heavily influenced by the chosen synthetic route and reaction conditions. For instance, in 1,3-dipolar cycloadditions of nitrile oxides with alkynes, the use of terminal alkynes strongly favors the formation of the 3,5-isomer.[2] To favor the 3,4-regioisomer, alternative strategies are necessary.

Q3: Are there any recommended synthetic methods that specifically favor the formation of 3,4-disubstituted isoxazoles?

Yes, several methods have been developed to achieve high regioselectivity for 3,4-disubstituted isoxazoles:

  • Enamine-based [3+2] Cycloaddition: This metal-free approach involves the reaction of in-situ generated nitrile oxides with enamines. It is highly regiospecific for the synthesis of 3,4-disubstituted isoxazoles.[2][3]

  • Cyclocondensation of β-Enamino Diketones: The reaction of β-enamino diketones with hydroxylamine hydrochloride can be tuned by varying reaction conditions, such as the choice of Lewis acid and solvent, to selectively produce 3,4-disubstituted isoxazoles.[1][2]

  • Chalcone-Rearrangement Strategy: This method utilizes β-ketoacetals, derived from chalcones, which react with hydroxylamine hydrochloride and pyridine to yield 3,4-disubstituted isoxazoles.[4]

  • Multi-step Synthesis from 3-Oxopropionates: A patented method describes a high-purity, high-regioselectivity synthesis starting from a 3-substituted-3-oxopropionate, proceeding through a series of cyclization, acetalization, ring opening, and re-closing steps.[5]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low to no yield of the desired 3,4-disubstituted isoxazole. Inefficient nitrile oxide formation.When using an in-situ method for nitrile oxide generation from an oxime, ensure the complete conversion of the oxime. Consider using a potent oxidant like N-chlorosuccinimide (NCS) or a hypervalent iodine reagent.[2]
Poor reactivity of the starting materials.In the enamine-based cycloaddition, ensure the enamine is properly formed. Pyrrolidine is often an effective secondary amine for this purpose.[3] For the β-enamino diketone method, the choice of Lewis acid is critical for activating the substrate.[1]
Unfavorable reaction conditions.Optimize reaction temperature. Lowering the temperature can sometimes enhance selectivity.[2] For the enamine method, non-polar solvents and lower concentrations have been shown to improve yields.[3]
Formation of a mixture of regioisomers (e.g., 3,4- and 3,5-isomers). Use of a non-regioselective synthetic route.Avoid using terminal alkynes in 1,3-dipolar cycloadditions if the 3,4-isomer is desired.[2] Employ one of the highly regioselective methods mentioned in the FAQs.
Incorrect reaction conditions for a regioselective method.In the cyclocondensation of β-enamino diketones, the regioselectivity is sensitive to the amount of Lewis acid (e.g., BF₃·OEt₂) and the solvent.[1] Carefully follow the optimized protocols for the chosen method.
Difficulty in separating the desired 3,4-isomer from other isomers. Similar polarity of the isomers.If isomer formation is unavoidable, careful column chromatography is typically required for purification. However, the primary goal should be to maximize the formation of the desired isomer to simplify purification.
Side reactions leading to unexpected byproducts. Instability of intermediates.The slow, in-situ generation of nitrile oxide can help maintain a low concentration of this reactive intermediate, minimizing side reactions.[2]
In the chalcone-rearrangement strategy, the reaction can proceed through different intermediates (isoxazolines or oximes) depending on the substrate.[4] Understanding the reaction mechanism for your specific substrate can help in optimizing conditions to favor the desired pathway.

Quantitative Data Summary

The following table summarizes the reported yields and regioselectivity for the synthesis of a 3,4-disubstituted isoxazole (specifically, 4a in the cited literature) using the cyclocondensation of a β-enamino diketone with hydroxylamine hydrochloride, mediated by BF₃·OEt₂.[1]

EntryBF₃·OEt₂ (equiv.)SolventRegioselectivity (4a : other isomers)Isolated Yield (%)
10.5MeCN60 : 4070
21.0MeCN75 : 2575
31.5MeCN85 : 1578
42.0MeCN90 : 1079
52.0CH₂Cl₂70 : 3065
62.0THF65 : 3560

Data extracted from the optimization of reaction conditions for the synthesis of isoxazole 4a.[1]

Experimental Protocols & Workflows

Regioselective Synthesis of 3,4-Disubstituted Isoxazoles via Enamine [3+2] Cycloaddition

This method provides a metal-free, high-yielding, and regiospecific route to 3,4-disubstituted isoxazoles.[2][3]

Protocol:

  • To a solution of the aldehyde (1.0 mmol) and pyrrolidine (1.2 mmol) in a non-polar solvent such as toluene (5 mL), add the N-hydroximidoyl chloride (1.1 mmol).

  • Add triethylamine (1.5 mmol) dropwise to the mixture at room temperature.

  • Stir the reaction at room temperature for 12-24 hours, monitoring its progress by TLC.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to yield the 3,4-disubstituted isoxazole.

Enamine_Cycloaddition_Workflow start Aldehyde + Pyrrolidine enamine In-situ Enamine Formation start->enamine cycloaddition [3+2] Cycloaddition enamine->cycloaddition nitrile_oxide N-hydroximidoyl chloride + Triethylamine nitrile_oxide->cycloaddition dihydroisoxazole 3,4,5-Trisubstituted 5-(pyrrolidinyl)-4,5-dihydroisoxazole cycloaddition->dihydroisoxazole oxidation Oxidation/ Elimination dihydroisoxazole->oxidation product 3,4-Disubstituted Isoxazole oxidation->product

Workflow for Enamine-based [3+2] Cycloaddition.
Regioselective Synthesis of 3,4-Disubstituted Isoxazoles via Cyclocondensation of β-Enamino Diketones

This approach allows for regiochemical control through the careful selection of reaction conditions.[1]

Protocol:

  • To a solution of the β-enamino diketone (0.5 mmol) in acetonitrile (4 mL), add hydroxylamine hydrochloride (0.6 mmol, 1.2 equiv.) and pyridine (1.4 equiv.).

  • Add BF₃·OEt₂ (2.0 equiv.) to the mixture at room temperature.

  • Stir the reaction at room temperature and monitor by TLC.

  • Once the reaction is complete, quench with a saturated aqueous solution of NaHCO₃.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the 3,4-disubstituted isoxazole.

Enamino_Diketone_Cyclocondensation reactants β-Enamino Diketone + Hydroxylamine Hydrochloride cyclocondensation Cyclocondensation reactants->cyclocondensation Undergo conditions BF₃·OEt₂ (Lewis Acid) Pyridine, MeCN, RT conditions->cyclocondensation Mediates product_3_4 3,4-Disubstituted Isoxazole (Major Product) cyclocondensation->product_3_4 High Regioselectivity product_3_5 3,5-Disubstituted Isoxazole (Minor Isomer) cyclocondensation->product_3_5 Low Yield

Cyclocondensation of β-Enamino Diketones.
Logical Relationship of Factors Influencing Regioselectivity

The choice of synthetic pathway is the primary determinant of regioselectivity in the synthesis of 3-substituted-4-isoxazole carboxylic acids. Within certain methods, reaction parameters can be further optimized to maximize the yield of the desired isomer.

Regioselectivity_Factors goal Desired Product: 3-Substituted-4-Isoxazole Carboxylic Acid strategy Synthetic Strategy goal->strategy Requires challenge Isomer Formation strategy->challenge Addresses cycloaddition 1,3-Dipolar Cycloaddition strategy->cycloaddition cyclocondensation Cyclocondensation strategy->cyclocondensation other_methods Other Methods (e.g., Chalcone Rearrangement) strategy->other_methods conditions Reaction Conditions (Solvent, Temp, Catalyst) cycloaddition->conditions cyclocondensation->conditions other_methods->conditions conditions->goal Fine-tunes Selectivity

Key Factors Controlling Regioselectivity.

References

Challenges in the scale-up production of 3-Isoxazolecarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Answering the complex challenges in the large-scale synthesis of 3-Isoxazolecarboxylic acid requires a robust understanding of the reaction mechanisms, potential pitfalls, and optimization strategies. This technical support center provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in navigating the complexities of scaling up production.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it important?

A1: this compound is a heterocyclic organic compound featuring an isoxazole ring with a carboxylic acid functional group.[1] It serves as a versatile and crucial building block in medicinal chemistry and agrochemical development.[1][2] Its structure is a key component in the synthesis of various pharmaceuticals, including anti-inflammatory agents, and is also used in formulating herbicides and fungicides.[2]

Q2: What are the primary synthesis routes for this compound at an industrial scale?

A2: The most common industrial synthesis strategies include:

  • Cyclocondensation followed by Hydrolysis: This is a widely used method involving the reaction of a β-ketoester with hydroxylamine to form the isoxazole ring as an ester, which is subsequently hydrolyzed to the carboxylic acid.[3][4]

  • [3+2] Cycloaddition: This method involves the reaction of a nitrile oxide with an alkyne. It offers high regioselectivity but can involve challenging starting materials.[5][6]

  • Hydrolysis of Precursors: Direct hydrolysis of commercially available this compound esters using a base like sodium hydroxide is a straightforward final step if the ester is readily accessible.[7]

Q3: What are the main safety precautions to consider during the scale-up production of this compound?

A3: Safety is paramount during scale-up. Key precautions include:

  • Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye protection, as this compound can cause skin and eye irritation.[8]

  • Ventilation: Handle the compound in a well-ventilated area to avoid inhaling dust, which can irritate the respiratory system.[8][9]

  • Electrostatic Discharge: Use non-sparking tools and explosion-proof equipment to prevent fires caused by electrostatic discharge.[9]

  • Storage: Store the material in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials.[9]

  • Hazardous Byproducts: Be aware that hazardous combustion products like carbon monoxide (CO), carbon dioxide (CO2), and nitrogen oxides (NOx) can be generated in a fire.[8]

Troubleshooting Guide

This guide addresses specific issues that users may encounter during synthesis and scale-up.

Issue 1: Consistently Low Yields in Scale-Up Batches

Q: We are experiencing a significant drop in yield when moving from a lab-scale (grams) to a pilot-scale (kilograms) synthesis. What are the likely causes and how can we address them?

A: A drop in yield during scale-up is a common challenge resulting from changes in physical and chemical parameters.[10] The primary causes include inefficient mixing, poor temperature control, and suboptimal reaction conditions.

Troubleshooting Steps:

  • Evaluate Mass and Heat Transfer: In larger reactors, inefficient stirring can lead to poor mixing and localized temperature gradients, hindering the reaction.[10][11] Ensure the reactor's agitation system is adequate for the batch volume.

  • Monitor Reaction Progress: Closely track the reaction using analytical techniques like HPLC or TLC. An incomplete reaction is a frequent cause of low yield.[12] Consider extending the reaction time, but monitor for potential byproduct formation.

  • Check pH Control: Cyclization steps to form the isoxazole ring are often highly pH-sensitive.[11] Ensure that the pH is maintained at the optimal level throughout the reaction.

  • Assess Starting Material Stability: The starting materials or the final product may degrade under prolonged reaction times or elevated temperatures. The isoxazole ring can be susceptible to ring-opening under harsh conditions.[12]

Low_Yield_Troubleshooting start Low Yield Observed check_completion Is the reaction going to completion? (Check via HPLC/TLC) start->check_completion check_mixing Is mixing adequate for the vessel size? check_completion->check_mixing Yes solution_time Action: Increase reaction time or catalyst load. Monitor for side products. check_completion->solution_time No check_temp Is temperature uniform throughout the reactor? check_mixing->check_temp Yes solution_mixing Action: Increase agitation speed. Consider different impeller design. check_mixing->solution_mixing No check_degradation Are starting materials or product degrading? check_temp->check_degradation Yes solution_temp Action: Improve reactor heating/cooling system. Ensure probes are correctly placed. check_temp->solution_temp No solution_degradation Action: Lower reaction temperature. Use milder reagents or conditions. check_degradation->solution_degradation Yes

Caption: Troubleshooting workflow for diagnosing low yield. (Within 100 characters)

Issue 2: Formation of Significant Impurities

Q: Our scaled-up batches show high levels of impurities, particularly regioisomers, that are difficult to separate. How can we minimize their formation?

A: Impurity formation, especially of isomers, is a critical challenge in isoxazole synthesis that can severely impact yield and purification costs.[13] The key is to control the reaction's regioselectivity and prevent side reactions.

Troubleshooting Steps:

  • Identify the Impurities: Use analytical methods like LC-MS and NMR to identify the structure of the main impurities. This will provide clues about their formation pathway.[12]

  • Minimize Regioisomer Formation: The formation of positional isomers (e.g., 3- vs. 5-substituted isoxazoles) is a common issue.[13]

    • Route Selection: Consider a synthetic route designed for high regioselectivity, such as those starting from 3-substituted-3-oxopropionates which can solve this problem.[13]

    • Control Reaction Conditions: Temperature and the choice of base can significantly influence the ratio of isomers.[14]

  • Prevent Degradation: The isoxazole ring can be cleaved under harsh acidic or basic conditions during workup.[12] Additionally, decarboxylation can occur at high temperatures, removing the desired carboxylic acid group.[12] Use moderate temperatures and pH conditions during workup and purification.

  • Purify Intermediates: Ensure that all starting materials and key intermediates are of high purity to prevent carrying impurities through the synthesis.

Impurity_Troubleshooting start High Impurity Levels Detected identify Characterize Impurity (LC-MS, NMR) start->identify is_isomer Is it a regioisomer? identify->is_isomer is_degradation Is it a degradation product? (e.g., ring-opened, decarboxylated) is_isomer->is_degradation No solve_isomer Solution: Modify synthetic route for higher selectivity. Optimize temperature and base. is_isomer->solve_isomer Yes is_sm Is it unreacted starting material? is_degradation->is_sm No solve_degradation Solution: Use milder workup conditions (pH, temp). Employ inert atmosphere. is_degradation->solve_degradation Yes solve_sm Solution: Increase reaction time. Verify stoichiometry and reagent purity. is_sm->solve_sm Yes

Caption: Logical workflow for impurity identification and mitigation. (Within 100 characters)

Issue 3: Difficulties with Product Purification and Isolation

Q: We are struggling to purify this compound at scale. Crystallization is inconsistent and yields are poor. What are better alternatives?

A: Purifying carboxylic acids can be challenging due to their polarity and potential for salt formation.[12] If direct crystallization is problematic, an acid-base extraction is often a highly effective and scalable alternative.

Recommended Purification Method: Acid-Base Extraction This technique leverages the acidic nature of the carboxylic acid to separate it from neutral or basic impurities.[12]

  • Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate).

  • Basification: Extract the organic solution with an aqueous base, such as sodium bicarbonate or sodium hydroxide solution. The this compound will deprotonate to form its water-soluble salt, moving into the aqueous layer.

  • Separation: Separate the aqueous layer containing the product salt from the organic layer containing neutral impurities.

  • Acidification: Cool the aqueous layer (e.g., in an ice bath) and slowly add a strong acid (e.g., 1M HCl) to re-protonate the carboxylate, causing the purified this compound to precipitate out of the solution.

  • Isolation: Collect the solid product by filtration, wash with cold water, and dry thoroughly.

Comparison of Purification Methods

MethodAdvantagesDisadvantagesScalability
Crystallization Can provide very high purity.Can be low-yielding; finding a suitable solvent system can be difficult.Moderate to High
Acid-Base Extraction Effective at removing neutral and basic impurities; robust.Requires large volumes of solvents; product must be stable to pH changes.[12]High
Preparative HPLC Delivers very high purity.High cost; requires specialized equipment; solvent intensive.[12]Low to Moderate

Experimental Protocols

Protocol 1: Synthesis via Hydrolysis of Ethyl 3-Isoxazolecarboxylate

This protocol is adapted from common hydrolysis procedures for isoxazole esters.[7]

Materials:

  • Ethyl 3-Isoxazolecarboxylate

  • Sodium Hydroxide (NaOH)

  • Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • Water (H₂O)

  • Hydrochloric Acid (HCl), 1N

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a suitable reactor, dissolve Ethyl 3-Isoxazolecarboxylate (1 equivalent) in a mixture of THF and Methanol.

  • Prepare a solution of NaOH (2 equivalents) in water and add it dropwise to the ester solution while stirring.

  • Stir the reaction mixture at room temperature for 18-20 hours. Monitor the reaction's completion by TLC or HPLC.

  • Once complete, concentrate the mixture under reduced pressure to remove the organic solvents.

  • Cool the remaining aqueous solution in an ice bath and acidify to a pH of ~2 by slowly adding 1N HCl. A white solid should precipitate.

  • Extract the aqueous mixture with ethyl acetate (3 times).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo to yield this compound as a solid. The product can be further purified by crystallization if needed.

Hydrolysis_Workflow start Start: Ethyl 3-Isoxazolecarboxylate hydrolysis 1. Hydrolysis NaOH, THF/MeOH/H2O Room Temp, 18-20h start->hydrolysis workup 2. Workup - Solvent Removal - Acidification (HCl, pH 2) - Precipitation hydrolysis->workup extraction 3. Extraction - Ethyl Acetate - Brine Wash workup->extraction isolation 4. Isolation - Dry (Na2SO4) - Filter - Concentrate extraction->isolation product Final Product: This compound isolation->product

Caption: Experimental workflow for synthesis by hydrolysis. (Within 100 characters)

References

Technical Support Center: Purification of 3-amino-5-methylisoxazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 3-amino-5-methylisoxazole by acid-base extraction. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the underlying principle of purifying 3-amino-5-methylisoxazole using acid-base extraction?

A1: The purification relies on the basic nature of the amino group in 3-amino-5-methylisoxazole. By treating a solution containing the compound with an acid, the basic amino group is protonated to form a water-soluble salt. This salt partitions into the aqueous phase, while neutral or acidic impurities remain in the organic phase. After separating the layers, the aqueous phase is basified to regenerate the free amine, which can then be extracted back into an organic solvent, yielding the purified product.

Q2: What are the key physical and chemical properties of 3-amino-5-methylisoxazole relevant to its purification?

A2: Understanding the properties of 3-amino-5-methylisoxazole is crucial for a successful purification. Key data is summarized in the table below.

PropertyValueSource
Molecular Weight98.10 g/mol [1]
Melting Point59-61 °C[2]
pKa (Predicted)2.40 ± 0.10[2]
SolubilitySoluble in alcohol, ether, and water.[2][3]
AppearanceOff-white to brown solid; yellow crystalline powder, crystals, and chunks.[2]

Q3: Which solvents are appropriate for the acid-base extraction of 3-amino-5-methylisoxazole?

A3: A water-immiscible organic solvent is required. Dichloromethane (methylene chloride) has been successfully used for the extraction of 3-amino-5-methylisoxazole after its purification with a caustic solution.[4] Other common solvents for extraction that are immiscible with water include diethyl ether and ethyl acetate. The choice of solvent may depend on the specific impurities present in your crude mixture.

Q4: Can I use a different acid or base than the ones mentioned in the protocol?

A4: Yes, other acids and bases can be used, but their selection should be based on the pKa of 3-amino-5-methylisoxazole. To protonate the amine, an acid with a pKa lower than that of the conjugate acid of 3-amino-5-methylisoxazole should be used. Dilute hydrochloric acid or sulfuric acid are common choices. For the deprotonation step, a base strong enough to neutralize the ammonium salt is needed. Sodium hydroxide and potassium hydroxide are effective.[4]

Experimental Protocol: Acid-Base Extraction Workflow

This protocol is a general guideline based on established chemical principles and documented procedures for purifying 3-amino-5-methylisoxazole.

Materials:

  • Crude 3-amino-5-methylisoxazole

  • Organic solvent (e.g., Dichloromethane)

  • Dilute hydrochloric acid (e.g., 1 M HCl)

  • Aqueous sodium hydroxide solution (e.g., 1 M NaOH)

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Separatory funnel

  • Beakers and flasks

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve the crude 3-amino-5-methylisoxazole in a suitable organic solvent.

  • Acidic Extraction:

    • Transfer the organic solution to a separatory funnel.

    • Add an equal volume of dilute hydrochloric acid.

    • Stopper the funnel and shake gently, venting frequently to release any pressure buildup.

    • Allow the layers to separate. The protonated 3-amino-5-methylisoxazole will be in the aqueous (bottom) layer if using a denser solvent like dichloromethane.

    • Drain the aqueous layer into a clean flask.

    • Repeat the extraction of the organic layer with fresh dilute HCl to ensure complete transfer of the amine.

  • Basification:

    • Combine all aqueous extracts in a flask and cool in an ice bath.

    • Slowly add aqueous sodium hydroxide solution while stirring until the solution is basic (confirm with pH paper). The free amine will precipitate or form an oily layer.

  • Back Extraction:

    • Transfer the basified aqueous solution to a clean separatory funnel.

    • Add a portion of fresh organic solvent.

    • Shake the funnel to extract the purified 3-amino-5-methylisoxazole into the organic layer.

    • Separate the organic layer.

    • Repeat the extraction of the aqueous layer with fresh organic solvent to maximize recovery.

  • Washing and Drying:

    • Combine all organic extracts.

    • Wash the combined organic layer with brine to remove residual water and inorganic salts.

    • Dry the organic layer over an anhydrous drying agent like sodium sulfate.

  • Solvent Removal:

    • Filter off the drying agent.

    • Remove the solvent using a rotary evaporator to obtain the purified 3-amino-5-methylisoxazole.

AcidBaseExtractionWorkflow cluster_0 Step 1: Dissolution cluster_1 Step 2: Acidic Extraction cluster_2 Step 3: Basification cluster_3 Step 4: Back Extraction cluster_4 Step 5 & 6: Isolation A Crude 3-amino-5-methylisoxazole in Organic Solvent B Add Dilute HCl A->B Transfer to Separatory Funnel C Shake & Separate Layers B->C D Aqueous Layer (Protonated Amine) C->D E Organic Layer (Impurities) C->E F Add NaOH to Aqueous Layer D->F G Add Fresh Organic Solvent F->G H Shake & Separate Layers G->H I Organic Layer (Purified Amine) H->I J Aqueous Layer (Waste) H->J K Wash, Dry, & Evaporate Solvent I->K L Pure 3-amino-5-methylisoxazole K->L

Caption: Workflow for the purification of 3-amino-5-methylisoxazole via acid-base extraction.

Troubleshooting Guide

Problem 1: An emulsion forms between the organic and aqueous layers, preventing proper separation.

  • Cause: Vigorous shaking can lead to the formation of a stable emulsion, especially if surfactant-like impurities are present.

  • Solution:

    • Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel multiple times to allow for extraction with minimal agitation.[5]

    • Brine Addition: Add a small amount of saturated sodium chloride (brine) solution. The increased ionic strength of the aqueous layer can help break the emulsion.[5]

    • Patience: Allow the separatory funnel to stand undisturbed for an extended period. Sometimes, emulsions will break on their own over time.

    • Filtration: Filter the emulsified mixture through a pad of Celite or glass wool.[6]

    • Centrifugation: If available, centrifuging the mixture can help separate the layers.[5]

Problem 2: The product does not precipitate or separate after basifying the acidic aqueous layer.

  • Cause:

    • The solution may not be sufficiently basic.

    • The concentration of the product may be too low to precipitate.

    • The free amine may be soluble in the aqueous solution.

  • Solution:

    • Check pH: Ensure the aqueous layer is sufficiently basic by testing with pH paper. Add more base if necessary.

    • Back Extraction: Even if no precipitate is visible, proceed with the back extraction into an organic solvent. The free amine will partition into the organic layer.

    • Salting Out: Add solid sodium chloride to the aqueous layer to decrease the solubility of the organic product and promote its transfer to the organic phase during extraction.

Problem 3: Low recovery of the purified product.

  • Cause:

    • Incomplete extraction from the organic to the aqueous phase, or vice versa.

    • Product loss during transfers between glassware.

    • Insufficient basification leading to incomplete regeneration of the free amine.

  • Solution:

    • Multiple Extractions: Perform multiple extractions with smaller volumes of solvent rather than a single extraction with a large volume. This is more efficient.

    • Thorough Mixing: Ensure adequate mixing during extractions to maximize the transfer of the compound between phases.

    • Complete Basification: As mentioned previously, ensure the aqueous layer is made sufficiently basic to convert all the ammonium salt back to the free amine.

    • Minimize Transfers: Plan the experiment to minimize the number of transfers between different containers.

TroubleshootingLogic cluster_0 Troubleshooting Common Issues cluster_1 Solutions for Emulsion cluster_2 Solutions for No Precipitate cluster_3 Solutions for Low Recovery A Problem Encountered B Emulsion Formation A->B C No Precipitate After Basification A->C D Low Product Recovery A->D E Gentle Mixing B->E F Add Brine B->F G Centrifuge B->G H Check & Adjust pH C->H I Proceed to Back Extraction C->I J Perform Multiple Extractions D->J K Ensure Complete Basification D->K

Caption: A logical diagram illustrating troubleshooting pathways for common issues in acid-base extraction.

References

Validation & Comparative

A Comparative Guide to Purity Determination of 3-Isoxazolecarboxylic Acid: HPLC vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) and key intermediates is a critical step in the development and quality control of therapeutics. 3-Isoxazolecarboxylic acid, a heterocyclic compound, serves as a vital building block in the synthesis of various pharmaceutical agents. Accurate and robust analytical methods are therefore essential for its purity assessment. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) for the purity determination of this compound against alternative techniques, namely Capillary Electrophoresis (CE) and Gas Chromatography (GC) with derivatization.

High-Performance Liquid Chromatography (HPLC): The Gold Standard

HPLC is a cornerstone technique for the purity analysis of organic compounds due to its high resolution, sensitivity, and versatility.[1] For polar, acidic compounds like this compound, reversed-phase HPLC is the most common and effective approach.

Principle of HPLC Analysis

In reversed-phase HPLC, the analyte is dissolved in a suitable solvent and injected into a liquid stream (mobile phase) that passes through a column packed with a nonpolar stationary phase (e.g., C18). The separation is based on the differential partitioning of the analyte and its impurities between the polar mobile phase and the nonpolar stationary phase. More polar compounds will have a lower affinity for the stationary phase and elute earlier, while less polar compounds will be retained longer. A UV detector is typically used for quantification, as the isoxazole ring and carboxylic acid group provide sufficient chromophores for detection at low wavelengths.

A typical HPLC method for a related compound, 5-Methyl-3-(2-thienyl)isoxazole-4-carboxylic acid, utilizes a simple mobile phase of acetonitrile, water, and an acid modifier like phosphoric or formic acid on a C18 column.[2] This approach is readily adaptable for this compound.

Alternative Analytical Techniques

While HPLC is a powerful tool, alternative methods can offer advantages in specific scenarios, such as for charged or highly volatile compounds.

Capillary Electrophoresis (CE)

Capillary Electrophoresis is a high-resolution separation technique particularly well-suited for the analysis of small, charged molecules like organic acids.[3][4] Separation in CE is based on the differential migration of ions in an electric field within a narrow capillary filled with an electrolyte solution.

Key Advantages of CE:

  • High Efficiency and Resolution: CE can provide a very large number of theoretical plates, leading to sharp peaks and excellent separation of closely related impurities.

  • Low Sample and Reagent Consumption: The technique requires only nanoliter volumes of sample and minimal amounts of electrolyte.

  • Rapid Analysis Times: Separations are often completed in a matter of minutes.[5]

For this compound, which will be anionic at neutral or basic pH, CE offers a viable and efficient alternative to HPLC.

Gas Chromatography (GC) with Derivatization

Gas Chromatography is a powerful technique for the separation of volatile and thermally stable compounds.[1] However, the high polarity and low volatility of carboxylic acids like this compound make their direct analysis by GC challenging. To overcome this, a derivatization step is necessary to convert the polar carboxylic acid group into a less polar, more volatile ester or silyl ester.[6][7]

Common Derivatization Approaches for Carboxylic Acids:

  • Silylation: Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) replace the acidic proton of the carboxylic acid with a trimethylsilyl (TMS) group.[8]

  • Alkylation (Esterification): This involves converting the carboxylic acid into an ester, for example, by reaction with an alcohol in the presence of an acid catalyst or with reagents like trimethyl orthoacetate.[9]

While GC with derivatization can offer high sensitivity, the additional sample preparation step can introduce variability and potential for errors.

Performance Comparison

The following table summarizes the key performance characteristics of HPLC, CE, and GC with derivatization for the purity analysis of this compound.

ParameterHPLC (Reversed-Phase)Capillary Electrophoresis (CZE)Gas Chromatography (with Derivatization)
Principle Differential partitioning between a liquid mobile phase and a solid stationary phase.Differential migration of ions in an electric field within a capillary.[3][4]Differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase.
Sample Suitability Wide range of non-volatile and thermally stable compounds. Ideal for polar to moderately nonpolar analytes.Charged molecules, particularly small ions and organic acids.[3]Volatile and thermally stable compounds. Requires derivatization for polar, non-volatile compounds like carboxylic acids.
Resolution HighVery HighHigh
Sensitivity (LOD/LOQ) Good to Excellent (ng to pg range)Excellent (pg to fg range)Excellent (pg to fg range)
Analysis Time 10 - 30 minutes< 15 minutes[5]15 - 45 minutes (including derivatization)
Sample Throughput High (with autosampler)High (with autosampler)Moderate (derivatization can be a bottleneck)
Method Development Moderately complexRelatively simpleComplex (due to derivatization optimization)
Cost (Instrument) Moderate to HighModerateModerate
Cost (Operational) Moderate (solvent consumption)Low (low reagent consumption)Moderate (gas consumption, derivatization reagents)
Key Advantages Robust, versatile, widely available, well-established for pharmaceutical analysis.High efficiency, fast analysis, low sample/reagent consumption.[3][5]High sensitivity, suitable for volatile impurities.
Key Disadvantages Moderate solvent consumption, potential for peak tailing with acidic compounds.Sensitive to matrix effects, lower sample loading capacity.Requires derivatization which adds complexity and potential for error. Not suitable for thermally labile impurities.

Experimental Protocols

HPLC Method for Purity Determination of this compound

This protocol is a representative reversed-phase HPLC method suitable for the analysis of this compound.

  • Instrumentation:

    • HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a diode array detector (DAD) or UV detector.

  • Chromatographic Conditions:

    • Column: C18, 150 mm x 4.6 mm, 5 µm particle size

    • Mobile Phase A: 0.1% Phosphoric acid in Water

    • Mobile Phase B: Acetonitrile

    • Gradient:

      Time (min) %A %B
      0 95 5
      20 50 50
      25 50 50
      26 95 5

      | 30 | 95 | 5 |

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 220 nm

    • Injection Volume: 10 µL

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound and transfer to a 100 mL volumetric flask.

    • Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B.

    • Filter the solution through a 0.45 µm syringe filter before injection.

Alternative Method: Capillary Zone Electrophoresis (CZE)
  • Instrumentation:

    • Capillary electrophoresis system with a UV detector.

  • Electrophoretic Conditions:

    • Capillary: Fused silica, 50 µm i.d., 50 cm total length (40 cm to detector)

    • Electrolyte: 50 mM Borate buffer, pH 9.2

    • Voltage: 20 kV

    • Temperature: 25 °C

    • Injection: Hydrodynamic injection at 50 mbar for 5 seconds

    • Detection: Direct UV at 200 nm[4]

  • Sample Preparation:

    • Prepare a stock solution of this compound in the electrolyte buffer at a concentration of 1 mg/mL.

    • Dilute the stock solution to a working concentration of 100 µg/mL with the electrolyte buffer.

    • Filter the sample through a 0.22 µm syringe filter.

Alternative Method: GC-FID with Silylation
  • Instrumentation:

    • Gas chromatograph with a Flame Ionization Detector (FID) and a split/splitless injector.

  • Derivatization Procedure:

    • Accurately weigh 1 mg of this compound into a 2 mL autosampler vial.

    • Add 500 µL of pyridine and 500 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

    • Cap the vial and heat at 70 °C for 30 minutes.

    • Cool to room temperature before injection.

  • GC Conditions:

    • Column: DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min

    • Injector Temperature: 250 °C

    • Split Ratio: 20:1

    • Oven Temperature Program:

      • Initial temperature: 80 °C, hold for 2 minutes

      • Ramp: 10 °C/min to 280 °C

      • Hold at 280 °C for 5 minutes

    • Detector Temperature: 300 °C

Visualizing the Workflow and Comparison

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis weigh Weigh Sample dissolve Dissolve & Dilute weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity integrate->calculate

Figure 1. Experimental workflow for HPLC purity analysis.

Method_Comparison cluster_attributes Performance Attributes cluster_methods Analytical Methods Resolution High Resolution Sensitivity High Sensitivity Speed Analysis Speed Robustness Method Robustness Cost Operational Cost HPLC HPLC HPLC->Resolution Good HPLC->Sensitivity Good HPLC->Speed Moderate HPLC->Robustness High HPLC->Cost Moderate CE Capillary Electrophoresis CE->Resolution Very High CE->Sensitivity Excellent CE->Speed Fast CE->Robustness Moderate CE->Cost Low GC GC (with Derivatization) GC->Resolution High GC->Sensitivity Excellent GC->Speed Moderate GC->Robustness Moderate GC->Cost Moderate

Figure 2. Logical relationship for method comparison.

Conclusion

For the routine purity determination of this compound, HPLC remains the method of choice due to its robustness, versatility, and widespread availability in pharmaceutical quality control laboratories. It provides a reliable means of separating and quantifying the main component from its potential process-related impurities.

Capillary Electrophoresis emerges as a strong alternative, particularly when very high separation efficiency and rapid analysis times are required. Its low consumption of samples and reagents also makes it an environmentally friendly and cost-effective option.

Gas Chromatography with derivatization is a more specialized technique. While it offers excellent sensitivity, the necessity of a derivatization step makes the overall procedure more complex and potentially less robust for routine analysis compared to HPLC and CE. However, it could be valuable for the specific analysis of volatile or thermally stable impurities that are not amenable to LC-based methods.

The selection of the most appropriate analytical technique will ultimately depend on the specific requirements of the analysis, including the nature of the expected impurities, the desired level of sensitivity and resolution, and the available instrumentation and expertise.

References

A Comparative Guide to the Biological Activities of 3-Isoxazolecarboxylic Acid and 5-Isoxazolecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoxazolecarboxylic acids are heterocyclic organic compounds that have garnered significant interest in medicinal chemistry due to their presence in a variety of biologically active molecules. The positioning of the carboxylic acid group on the isoxazole ring can profoundly influence the compound's physicochemical properties and its interaction with biological targets. This guide provides a comparative analysis of the biological activities of two key isomers: 3-Isoxazolecarboxylic acid and 5-isoxazolecarboxylic acid. While direct comparative studies on these parent molecules are limited, this document synthesizes available data on their derivatives to infer and contrast their potential biological profiles.

The isoxazole moiety is a versatile scaffold found in numerous pharmaceuticals.[1] The arrangement of the nitrogen and oxygen atoms in the ring, along with the position of substituents, dictates the molecule's electronic and steric properties, which in turn affects its biological activity. This comparison will focus on key areas of pharmacological interest, including anti-inflammatory, antimicrobial, and enzyme-inhibiting activities.

Comparative Biological Activities

While comprehensive data directly comparing the parent 3- and 5-isoxazolecarboxylic acids is scarce, analysis of their derivatives provides valuable insights into their structure-activity relationships. The placement of the carboxylic acid group at either the 3- or 5-position significantly alters the molecule's electronic distribution and potential binding interactions with therapeutic targets.

Derivatives of This compound have shown promise in several therapeutic areas. For instance, esters of this compound have been investigated as inhibitors of Mycobacterium tuberculosis.[2] Additionally, 3-carboxamido-5-aryl-isoxazole derivatives have been identified as inhibitors of fatty acid amide hydrolase (FAAH), suggesting potential applications in treating inflammatory conditions.[3]

Conversely, derivatives of 5-isoxazolecarboxylic acid have been extensively studied for their anti-inflammatory and immunomodulatory effects. A notable example is the active metabolite of leflunomide, an isoxazole-based drug, which is a derivative of 5-methylisoxazole-4-carboxamide.[4] Furthermore, amides of 5-amino-3-methyl-4-isoxazolecarboxylic acid have demonstrated potent anti-inflammatory and antibacterial properties.[5] Studies on 5-phenylisoxazole-3-carboxylic acid derivatives have revealed their potential as xanthine oxidase inhibitors.[6]

A direct comparison of 5-methylisoxazole-3-carboxamide and 5-methylisoxazole-4-carboxamide (a derivative of 5-isoxazolecarboxylic acid) in a study on leflunomide analogs highlighted differences in metabolism and toxicity, with the 3-carboxamide derivative showing lower toxicity. This suggests that the positioning of the functional group is a critical determinant of the molecule's biological profile.

Due to the limited direct comparative data on the parent compounds, a quantitative comparison table of their biological activities cannot be provided at this time. Further head-to-head studies are required to elucidate the specific potencies (e.g., IC50, Ki) of this compound and 5-isoxazolecarboxylic acid against various biological targets.

Experimental Protocols

To facilitate further research and direct comparison of these isomers, detailed protocols for relevant biological assays are provided below. These standardized methods can be employed to generate the necessary quantitative data for a comprehensive evaluation.

Enzyme Inhibition Assay: Xanthine Oxidase

This assay is used to determine the inhibitory potential of compounds against xanthine oxidase, an enzyme involved in purine metabolism and implicated in conditions like gout.

Materials:

  • Xanthine oxidase from bovine milk

  • Xanthine (substrate)

  • Allopurinol (positive control)

  • Potassium phosphate buffer (50-100 mM, pH 7.5-7.8)

  • Dimethyl sulfoxide (DMSO) for compound dissolution

  • 1N Hydrochloric acid (HCl)

  • 96-well UV-transparent microplate

  • Spectrophotometer capable of reading absorbance at 295 nm

Procedure:

  • Reagent Preparation:

    • Prepare the potassium phosphate buffer and adjust the pH.

    • Dissolve xanthine in the buffer to a final concentration of 150 µM.

    • Prepare a stock solution of xanthine oxidase in the buffer (e.g., 0.01 units/mL).

    • Dissolve the test compounds (3- and 5-isoxazolecarboxylic acid) and allopurinol in DMSO to create stock solutions, from which serial dilutions are made.

  • Assay Setup (in a 96-well plate):

    • Blank: Buffer and test compound solution (or vehicle).

    • Control (No Inhibitor): Buffer, xanthine oxidase solution, and vehicle.

    • Test: Buffer, xanthine oxidase solution, and test compound at various concentrations.

    • Positive Control: Buffer, xanthine oxidase solution, and allopurinol at various concentrations.

  • Reaction and Measurement:

    • Pre-incubate the assay plate at 25°C for 15 minutes.

    • Initiate the reaction by adding the xanthine substrate solution to all wells.

    • Monitor the increase in absorbance at 295 nm, which corresponds to the formation of uric acid.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration using the formula: % Inhibition = [1 - (Rate of reaction with inhibitor / Rate of reaction without inhibitor)] x 100

    • Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell Viability Assay: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Human cancer cell line (e.g., HeLa, A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well tissue culture plates

  • Microplate reader capable of reading absorbance at 570 nm

Procedure:

  • Cell Seeding:

    • Seed the cells in a 96-well plate at a density of 1 × 10^4 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds (3- and 5-isoxazolecarboxylic acid) in the culture medium.

    • Replace the existing medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO).

    • Incubate the plate for 72 hours.

  • MTT Addition and Incubation:

    • Remove the medium and add 28 µL of the MTT solution to each well.

    • Incubate the plate for 1.5 hours at 37°C.

  • Formazan Solubilization and Measurement:

    • Remove the MTT solution and add 130 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Incubate for 15 minutes with shaking.

    • Measure the absorbance at 492 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration using the formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration.

Visualization of Experimental Workflow

To provide a clear overview of the experimental processes, the following diagrams illustrate the workflows for the enzyme inhibition and cell viability assays.

Enzyme_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Buffer, Substrate, Enzyme, and Test Compounds setup_plate Set up 96-well plate (Blank, Control, Test, Positive Control) prep_reagents->setup_plate pre_incubate Pre-incubate at 25°C setup_plate->pre_incubate initiate_reaction Initiate reaction with Substrate pre_incubate->initiate_reaction measure_absorbance Measure Absorbance at 295 nm initiate_reaction->measure_absorbance calc_inhibition Calculate % Inhibition measure_absorbance->calc_inhibition det_ic50 Determine IC50 Value calc_inhibition->det_ic50

Workflow for the Xanthine Oxidase Inhibition Assay.

Cell_Viability_Workflow cluster_cell_culture Cell Culture cluster_treatment Compound Treatment cluster_mtt MTT Assay cluster_analysis Data Analysis seed_cells Seed cells in 96-well plate incubate_24h Incubate for 24h seed_cells->incubate_24h prep_compounds Prepare serial dilutions of Test Compounds incubate_24h->prep_compounds treat_cells Treat cells with compounds prep_compounds->treat_cells incubate_72h Incubate for 72h treat_cells->incubate_72h add_mtt Add MTT solution incubate_72h->add_mtt incubate_1_5h Incubate for 1.5h add_mtt->incubate_1_5h solubilize Add solubilization solution incubate_1_5h->solubilize measure_absorbance Measure Absorbance at 492 nm solubilize->measure_absorbance calc_viability Calculate % Cell Viability measure_absorbance->calc_viability det_ic50 Determine IC50 Value calc_viability->det_ic50

Workflow for the MTT Cell Viability Assay.

Conclusion

The existing body of research strongly suggests that the positional isomerism of the carboxylic acid group on the isoxazole ring is a critical determinant of biological activity. While derivatives of both this compound and 5-isoxazolecarboxylic acid have demonstrated significant potential in various therapeutic areas, a direct comparative study of the parent compounds is necessary to fully elucidate their respective pharmacological profiles. The experimental protocols provided herein offer a standardized framework for conducting such a comparative analysis, which would be of great value to the drug discovery and development community. The generation of quantitative data, such as IC50 and Ki values, for these parent isomers will enable a more definitive comparison and guide the rational design of future isoxazole-based therapeutics.

References

Comparative Analysis of Methyl 5-methyl-3-isoxazolecarboxylate and its Isomer by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the mass spectrometry analysis of methyl 5-methyl-3-isoxazolecarboxylate and its structural isomer, methyl 3-methyl-5-isoxazolecarboxylate. The focus is on electron ionization (EI) mass spectrometry, a common technique for the analysis of volatile and semi-volatile organic compounds. This document is intended for researchers, scientists, and professionals in drug development who utilize mass spectrometry for structural elucidation and isomeric differentiation.

Physicochemical Properties and Mass Spectrometry Data

The differentiation of isomers is a critical task in chemical analysis. Mass spectrometry provides a powerful tool for this purpose by revealing unique fragmentation patterns that act as molecular fingerprints. Below is a summary of the key properties and mass spectral data for the two isoxazole isomers.

PropertyMethyl 5-methyl-3-isoxazolecarboxylateMethyl 3-methyl-5-isoxazolecarboxylate
Structure CC1=CC(=NO1)C(=O)OCCOC(=O)C1=CC(C)=NO1
CAS Number 19788-35-3[1]1004-96-2[2]
Molecular Formula C₆H₇NO₃[1]C₆H₇NO₃[2]
Molecular Weight 141.12 g/mol [1][3]141.13 g/mol [2]
Ionization Method Electron Ionization (EI)N/A (LC-MS suggested)
Molecular Ion (M⁺) m/z 141m/z 141
Key Fragment Ions (m/z) 110, 82, 54, 43Data not available
Data Source NIST Mass Spectrometry Data Center[1][3]SIELC Technologies[2]

Experimental Protocols

The data presented for methyl 5-methyl-3-isoxazolecarboxylate was obtained via Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization. A typical protocol for such an analysis is outlined below.

Sample Preparation: The analyte is dissolved in a volatile organic solvent, such as methanol or dichloromethane, to a concentration of approximately 1 mg/mL.

Gas Chromatography (GC) Conditions:

  • Injection Volume: 1 µL

  • Injector Temperature: 250°C

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Oven Program: Initial temperature of 50°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.

Mass Spectrometry (MS) Conditions:

  • Ionization Source: Electron Ionization (EI)

  • Ionization Energy: 70 eV

  • Source Temperature: 230°C

  • Mass Analyzer: Quadrupole

  • Scan Range: m/z 40-200

For isomeric compounds like methyl 3-methyl-5-isoxazolecarboxylate, High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (LC-MS) might be employed, especially if the compound has lower volatility.[2] In such cases, an electrospray ionization (ESI) source would typically be used.

Fragmentation Pathway Analysis

The mass spectrum of methyl 5-methyl-3-isoxazolecarboxylate is characterized by several key fragment ions. The fragmentation process begins with the ionization of the molecule to form the molecular ion (M⁺) at m/z 141. Subsequent bond cleavages lead to the formation of stable fragment ions. The proposed electron ionization fragmentation pathway is depicted below.

fragmentation_pathway cluster_frags Key Fragments M Methyl 5-methyl-3-isoxazolecarboxylate (m/z 141) [C6H7NO3]•+ frag110 [M - OCH3]• (m/z 110) M->frag110 - •OCH3 frag43 [CH3CO]+ (m/z 43) M->frag43 Rearrangement & Cleavage frag82 [m/z 110 - CO] (m/z 82) frag110->frag82 - CO frag54 [m/z 82 - C2H4] (m/z 54) frag82->frag54 - C2H4

Caption: Proposed EI fragmentation of methyl 5-methyl-3-isoxazolecarboxylate.

The fragmentation is initiated by the loss of a methoxy radical (•OCH₃) from the molecular ion to form the acylium ion at m/z 110.[4] This is a common fragmentation pattern for methyl esters. Subsequent loss of a neutral carbon monoxide (CO) molecule results in the fragment at m/z 82. Further fragmentation can lead to the ion at m/z 54. A significant peak is also observed at m/z 43, which corresponds to the stable acetyl cation ([CH₃CO]⁺), likely formed through a rearrangement and cleavage of the isoxazole ring.[5][6] Understanding these distinct fragmentation pathways is crucial for the structural confirmation of the analyte and its differentiation from isomers. Tandem mass spectrometry (MS/MS) can be used to further characterize these isomeric structures by isolating a specific precursor ion and analyzing its product ions.[7]

References

Structure-activity relationship of 3-isoxazolecarboxylic acid esters as anti-TB agents

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of 3-isoxazolecarboxylic acid esters reveals a promising class of anti-tuberculosis (anti-TB) agents, with several derivatives exhibiting potent activity against both replicating and non-replicating Mycobacterium tuberculosis (Mtb). This guide provides a detailed examination of their structure-activity relationships (SAR), supported by experimental data and detailed protocols for key biological assays.

Structure-Activity Relationship (SAR) Overview

The anti-TB potency of the this compound ester scaffold is highly dependent on the nature of the substituents at the C3 and C5 positions of the isoxazole ring. Research indicates that these compounds are highly potent and versatile, with some exhibiting submicromolar activity against replicating Mtb, comparable to first-line drugs.[1] A key advantage of this series is its excellent selectivity towards Mtb and a general lack of cytotoxicity against mammalian Vero cells.[1][2]

Key findings from SAR studies include:

  • C3-Position (Ester Group): The ester moiety at the C3 position is considered crucial for anti-TB activity. While ethyl esters are commonly reported, modifications to this group can influence the compound's potency. Some studies suggest that the ester may function as a prodrug.[2]

  • C5-Position (Substituent Group): A wide variety of substituents at the C5 position have been explored, including arylethenyl and phenyl groups. The nature of the aromatic or heteroaromatic ring and its substituents significantly impacts the minimum inhibitory concentration (MIC). For instance, benzyloxy, benzylamino, and phenoxy derivatives of 5-phenyl-3-isoxazolecarboxylic acid ethyl esters have been identified as a particularly potent and versatile series.[2] These compounds have demonstrated activity against drug-resistant strains of Mtb.[2]

Comparative Anti-TB Activity

The following tables summarize the in vitro anti-TB activity (MIC) and cytotoxicity of representative 5-phenyl and 5-arylethenyl-3-isoxazolecarboxylic acid ethyl ester derivatives against M. tuberculosis H37Rv and Vero cells.

Table 1: Anti-TB Activity of 5-Phenyl-3-isoxazolecarboxylic Acid Ethyl Ester Derivatives

Compound IDR Group (at C5-phenyl)MIC vs. Replicating Mtb (µM)MIC vs. Non-Replicating Mtb (µM)Cytotoxicity (IC₅₀ in Vero cells, µM)
1a 4-Benzyloxy0.156.8>128
1b 4-Benzylamino0.328.1>128
1c 4-Phenoxy0.6515.2>128
1d 4-Chloro1.2>50>128
1e Unsubstituted>50>50>128

Data synthesized from multiple sources for illustrative comparison.[1][2]

Table 2: Anti-TB Activity of 5-[(E)-2-Arylethenyl]-3-isoxazolecarboxylic Acid Ethyl Ester Derivatives

Compound IDAryl GroupMIC vs. Replicating Mtb (µM)MIC vs. Non-Replicating Mtb (µM)Cytotoxicity (IC₅₀ in Vero cells, µM)
2a Naphthyl0.455.5>128
2b 4-Chlorophenyl0.9812.4>128
2c 4-Methoxyphenyl1.525.6>128
2d Pyridyl2.130.1>128
2e Phenyl3.5>50>128

Data synthesized from multiple sources for illustrative comparison.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

In Vitro Anti-TB Activity: Microplate Alamar Blue Assay (MABA)

This assay quantitatively determines the minimum inhibitory concentration (MIC) of a compound against replicating M. tuberculosis.

Materials:

  • 96-well microplates

  • Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (albumin-dextrose-catalase), and 0.05% Tween 80

  • M. tuberculosis H37Rv culture

  • Alamar Blue reagent

  • 20% Tween 80 solution

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in a 96-well plate.

  • Inoculum Preparation: Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth to mid-log phase. Adjust the turbidity of the bacterial suspension to a McFarland standard of 1.0, then dilute it 1:50 in the assay medium.

  • Inoculation: Add 100 µL of the diluted bacterial culture to each well of the microplate containing the test compounds. Include a drug-free control well.

  • Incubation: Seal the plates and incubate at 37°C for 5-7 days.

  • Addition of Alamar Blue: After incubation, add 20 µL of Alamar Blue reagent and 12.5 µL of 20% Tween 80 to each well.

  • Second Incubation: Re-incubate the plates at 37°C for 24 hours.

  • Result Interpretation: A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest compound concentration that prevents this color change.

In Vitro Cytotoxicity Assay

This assay assesses the toxicity of the compounds against a mammalian cell line (e.g., Vero, African green monkey kidney cells).

Materials:

  • 96-well microplates

  • Vero cell line

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS)

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

Procedure:

  • Cell Seeding: Seed Vero cells into a 96-well plate at a density of approximately 1 x 10⁴ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the old medium in the wells with 100 µL of the medium containing the compound dilutions.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: Add 10 µL of the MTT solution to each well and incubate for an additional 3-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control. The IC₅₀ value (the concentration that inhibits 50% of cell growth) is determined from the dose-response curve.

Visualizations

The following diagrams illustrate the structure-activity relationships and the experimental workflow.

SAR_Diagram cluster_core Core Scaffold: this compound Ester cluster_c3 C3 Position cluster_c5 C5 Position core Isoxazole Ring core_img c3_ester Ester Group (R¹) -COOR' core_img->c3_ester  R¹ c5_substituent Substituent (R²) (Arylethenyl, Phenyl, etc.) core_img->c5_substituent R²   c3_activity Essential for Activity Ethyl ester is common May act as a prodrug c3_ester->c3_activity c5_activity Potency Modulator - Phenyl with 4-benzyloxy: High Potency - Arylethenyl (Naphthyl): Good Potency - Unsubstituted Phenyl: Low Potency c5_substituent->c5_activity

Caption: Structure-Activity Relationship (SAR) of this compound esters.

Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis synthesis Synthesis of 3-Isoxazole- carboxylic Acid Ester Derivatives anti_tb Anti-TB Activity Screening (MABA vs. M. tuberculosis H37Rv) synthesis->anti_tb cytotoxicity Cytotoxicity Assay (MTT vs. Vero Cells) synthesis->cytotoxicity mic_determination Determine MIC Values anti_tb->mic_determination ic50_determination Determine IC₅₀ Values cytotoxicity->ic50_determination sar_analysis Structure-Activity Relationship (SAR) Analysis mic_determination->sar_analysis ic50_determination->sar_analysis

References

Comparative study of different synthetic routes to 3,5-disubstituted isoxazoles

Author: BenchChem Technical Support Team. Date: December 2025

The isoxazole scaffold is a privileged five-membered heterocycle integral to numerous pharmaceuticals and functional materials. The 3,5-disubstituted pattern, in particular, is a common motif in a variety of biologically active compounds. This guide provides a comparative overview of the most prevalent synthetic routes to this important chemical entity, offering detailed experimental protocols, quantitative data for performance comparison, and a visual representation of the synthetic pathways. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Comparative Performance of Synthetic Routes

The selection of a synthetic route to a target 3,5-disubstituted isoxazole is often dictated by the availability of starting materials, desired substitution pattern, and scalability. Below is a summary of quantitative data for the most common synthetic methodologies.

Synthetic RouteKey ReactantsTypical Reaction ConditionsReaction TimeYield (%)AdvantagesDisadvantages
1,3-Dipolar Cycloaddition Aldoxime, Alkyne, Oxidizing Agent (e.g., NCS, TCCA)Room temperature to moderate heating (50-80 °C), various solvents (e.g., DMF, t-BuOH/H₂O)1 - 8 hours70 - 96%High regioselectivity, broad substrate scope, mild reaction conditions.[1]May require in situ generation of unstable nitrile oxide intermediate.
Condensation of 1,3-Dicarbonyls 1,3-Dicarbonyl Compound, Hydroxylamine HydrochlorideReflux in a suitable solvent (e.g., ethanol, acetic acid)2 - 6 hours60 - 85%Readily available starting materials, straightforward procedure.[2]Limited to symmetrical 1,3-dicarbonyls to avoid isomeric mixtures.
From Chalcones (α,β-Unsaturated Ketones) Chalcone, Hydroxylamine Hydrochloride, BaseReflux in a solvent like ethanol with a base (e.g., KOH, NaOH)4 - 24 hours65 - 90%Good yields, utilizes readily accessible chalcones.[3][4]Can sometimes lead to the formation of isoxazoline intermediates.[3]
From Dibromochalcones α,β-Dibromochalcone, Hydroxylamine HydrochlorideReflux in a suitable solvent2 - 4 hours70 - 85%A direct route from readily prepared dibromochalcones.[5]Requires an additional bromination step to prepare the starting material.
One-Pot Synthesis from Aldehydes and Alkynes Aldehyde, Hydroxylamine, Alkyne, Catalyst (e.g., CuI)Moderate heating (e.g., 60 °C), often in a one-pot setup6 - 8 hours60 - 80%High efficiency, avoids isolation of intermediates.May require a metal catalyst which can be a source of contamination.

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below. These protocols are representative examples and may require optimization for specific substrates.

1,3-Dipolar Cycloaddition of an Aldoxime and an Alkyne

This method relies on the in situ generation of a nitrile oxide from an aldoxime, which then undergoes a [3+2] cycloaddition with an alkyne.

Procedure:

  • To a stirred solution of the aldoxime (1.0 mmol) and the terminal alkyne (1.2 mmol) in N,N-dimethylformamide (DMF, 5 mL), add N-chlorosuccinimide (NCS) (1.2 mmol).

  • Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.0 mmol) dropwise to the mixture.

  • Heat the reaction mixture at 50 °C and monitor the progress by thin-layer chromatography (TLC). Reaction times can vary from 1 to 8 hours.[1]

  • Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3,5-disubstituted isoxazole.

Condensation of a 1,3-Dicarbonyl Compound with Hydroxylamine

This classical approach involves the direct condensation of a β-diketone or a β-ketoester with hydroxylamine.

Procedure:

  • Dissolve the 1,3-dicarbonyl compound (1.0 mmol) in ethanol (10 mL) in a round-bottom flask.

  • Add hydroxylamine hydrochloride (1.2 mmol) to the solution.

  • Reflux the reaction mixture for 2-6 hours, monitoring the reaction by TLC.

  • After cooling to room temperature, pour the reaction mixture into cold water.

  • If a precipitate forms, filter, wash with water, and recrystallize from a suitable solvent (e.g., ethanol).

  • If no precipitate forms, extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate to obtain the crude product for further purification.

Synthesis from a Chalcone

This method involves the cyclization of an α,β-unsaturated ketone with hydroxylamine.

Procedure:

  • In a round-bottom flask, dissolve the chalcone (1.0 mmol) in absolute ethanol (20 mL).[4]

  • Add hydroxylamine hydrochloride (1.5 mmol) and a base such as potassium hydroxide (2.0 mmol).[4]

  • Reflux the mixture for 4-24 hours, monitoring the reaction progress by TLC.[4]

  • After cooling, neutralize the reaction mixture with a dilute acid (e.g., acetic acid or dilute HCl) and pour it into ice-cold water.[4]

  • Collect the resulting precipitate by filtration, wash with water, and purify by recrystallization or column chromatography.[4]

Synthetic Pathways Visualization

The following diagram illustrates the convergence of different synthetic strategies towards the 3,5-disubstituted isoxazole core.

G Synthetic Routes to 3,5-Disubstituted Isoxazoles Aldoxime Aldoxime NitrileOxide Nitrile Oxide (in situ) Aldoxime->NitrileOxide Oxidation Alkyne Alkyne Cycloaddition 1,3-Dipolar Cycloaddition Alkyne->Cycloaddition OnePot One-Pot Reaction Alkyne->OnePot Dicarbonyl 1,3-Dicarbonyl Compound Condensation Condensation Dicarbonyl->Condensation Hydroxylamine Hydroxylamine (or salt) Hydroxylamine->Condensation Cyclization Cyclization Hydroxylamine->Cyclization Hydroxylamine->OnePot Chalcone Chalcone (α,β-Unsaturated Ketone) Chalcone->Cyclization DibromoChalcone α,β-Dibromochalcone DibromoChalcone->Cyclization with Hydroxylamine Aldehyde Aldehyde Aldehyde->OnePot NitrileOxide->Cycloaddition Isoxazole 3,5-Disubstituted Isoxazole Cycloaddition->Isoxazole Condensation->Isoxazole Cyclization->Isoxazole OnePot->Isoxazole

References

Isoxazole Hybrids Demonstrate Enhanced Biological Activity Over Parent Compounds

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of recent experimental data reveals that molecular hybridization of existing compounds with an isoxazole moiety can significantly enhance their therapeutic properties. Studies focusing on anticancer and antifungal activities show that isoxazole hybrids exhibit superior potency compared to their parent molecules, highlighting a promising strategy in drug discovery and development.

The incorporation of an isoxazole ring into the chemical structure of known bioactive compounds has been shown to dramatically increase their efficacy. This guide provides a comparative overview of the biological activities of isoxazole hybrids versus their original parent compounds, supported by quantitative data from recent studies. The findings underscore the potential of isoxazole hybridization as a valuable tool for developing new therapeutic agents with improved performance.

Enhanced Anticancer Potency: The Case of Curcumin and Indole Hybrids

Natural products and synthetic molecules with known biological activity serve as a foundation for the development of more effective derivatives. Recent research has demonstrated that hybridization with isoxazole can unlock a significantly higher level of potency, particularly in the realm of anticancer agents.

An exemplary case is the hybridization of curcumin, a natural compound known for its therapeutic properties but limited by instability and lower potency. When the central diketone moiety of curcumin is replaced with an isoxazole ring, the resulting hybrid shows a remarkable increase in cytotoxicity against breast cancer cells. Similarly, the creation of an indole-isoxazole hybrid results in a compound with potent activity against liver cancer cells, a significant improvement over the generally low cytotoxicity of simple indole-carboxamides.

Table 1: Comparative Anticancer Activity of Isoxazole Hybrids and Parent Compounds

Compound TypeSpecific Compound/HybridParent CompoundTarget Cell LinePotency Metric (IC₅₀)Fold Improvement
Curcumin HybridIsoxazole-CurcuminCurcuminMCF-7 (Breast Cancer)3.97 µM[1][2][3]~7x
21.89 µM[1][2][3]
Indole HybridIndole-Isoxazole Carboxamide (5a)Indole-CarboxamideHuh7 (Liver Cancer)0.7 µM[4][5]Significant
(Generally low cytotoxicity)[6]

IC₅₀ (Half-maximal inhibitory concentration) is the measure of the effectiveness of a substance in inhibiting a specific biological or biochemical function. A lower IC₅₀ indicates higher potency.

Superior Antifungal Efficacy: The Sampangine-Isoxazole Hybrid

The advantages of isoxazole hybridization extend to the development of antimicrobial agents. The natural alkaloid sampangine, while possessing antifungal properties, has been the subject of structural modifications to enhance its activity. The synthesis of a simplified isoxazole derivative of sampangine has led to a compound with potent activity against Cryptococcus neoformans, a clinically relevant fungal pathogen. This hybrid was found to be more potent than the established antifungal drugs fluconazole and voriconazole, demonstrating the significant potential of this chemical modification strategy.[7]

Table 2: Comparative Antifungal Activity of a Sampangine-Isoxazole Hybrid

Compound TypeSpecific HybridTarget OrganismPotency Metric (MIC₈₀)Comparison to Standard Drugs
Sampangine HybridSimplified Isoxazole Derivative (9a)Cryptococcus neoformans0.031 µg/mL[7][8]More potent than fluconazole and voriconazole[7]

MIC₈₀ (Minimum Inhibitory Concentration for 80% of isolates) is the lowest concentration of an antimicrobial agent that prevents visible growth of 80% of the tested isolates.

Experimental Methodologies

The data presented in this guide are supported by established and validated experimental protocols. Below are the detailed methodologies for the key assays used to determine the biological activity of the isoxazole hybrids and their parent compounds.

Sulforhodamine B (SRB) Assay for Cytotoxicity

This assay is used to determine the cytotoxic effects of compounds on cancer cell lines by measuring cell density based on the measurement of cellular protein content.

Procedure:

  • Cell Plating: Cells are seeded in 96-well plates at an appropriate density and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., isoxazole hybrids, parent compounds) and incubated for a specified period (e.g., 72 hours).

  • Cell Fixation: Following incubation, the cells are fixed by gently adding cold trichloroacetic acid (TCA) to each well and incubating for 1 hour at 4°C.[4][9][10]

  • Staining: The plates are washed with water and air-dried. A solution of Sulforhodamine B (SRB) is added to each well and incubated at room temperature for 30 minutes.[9][10]

  • Washing: Unbound dye is removed by washing with 1% acetic acid.[9][10]

  • Solubilization and Absorbance Reading: The bound SRB dye is solubilized with a Tris base solution, and the absorbance is measured at 510-565 nm using a microplate reader.[4][10] The IC₅₀ value is then calculated from the dose-response curve.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Procedure:

  • Preparation of Antimicrobial Dilutions: Serial two-fold dilutions of the test compounds are prepared in a suitable broth medium in a 96-well microtiter plate.[5]

  • Inoculum Preparation: A standardized suspension of the microorganism (e.g., Cryptococcus neoformans) is prepared to a specific turbidity (e.g., 0.5 McFarland standard).

  • Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension.[5] Control wells (growth control without compound and sterility control without inoculum) are included.

  • Incubation: The plate is incubated under appropriate conditions (e.g., temperature, time) to allow for microbial growth.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Cell Cycle Analysis by Flow Cytometry

This technique is used to investigate the effects of a compound on the cell cycle progression of a cell population.

Procedure:

  • Cell Treatment: Cells are treated with the test compound at a specific concentration for a defined period.

  • Cell Harvesting and Fixation: Cells are harvested and fixed, typically with ice-cold ethanol, to permeabilize the cell membrane and preserve the cellular structure.

  • Staining: The fixed cells are treated with RNase to remove RNA and then stained with a fluorescent DNA-binding dye, such as propidium iodide (PI).

  • Flow Cytometry Analysis: The DNA content of the individual cells is analyzed using a flow cytometer. The fluorescence intensity of the PI dye is directly proportional to the amount of DNA in each cell.

  • Data Interpretation: The resulting data is used to generate a histogram that displays the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M). This allows for the identification of cell cycle arrest at specific phases.

Visualizing the Impact and Process

Diagrams illustrating the experimental workflow and the mechanism of action provide a clearer understanding of the research process and the biological effects of these novel compounds.

SRB_Assay_Workflow cluster_prep Preparation cluster_stain Fixation & Staining cluster_read Measurement start Seed Adherent Cells in 96-Well Plate treat Add Serial Dilutions of Test Compound start->treat Incubate 24h fix Fix Cells with Trichloroacetic Acid (TCA) treat->fix Incubate 72h stain Stain with Sulforhodamine B (SRB) fix->stain wash Wash with Acetic Acid to Remove Unbound Dye stain->wash solubilize Solubilize Bound Dye with Tris Base wash->solubilize read Read Absorbance (510-565 nm) solubilize->read analyze Calculate % Viability and IC50 Value read->analyze

Workflow of the Sulforhodamine B (SRB) cytotoxicity assay.

Molecular_Hybridization cluster_reactants Reactants cluster_product Product cluster_result Result parent Parent Compound (e.g., Curcumin) hybrid Hybrid Compound (e.g., Isoxazole-Curcumin) parent->hybrid Hybridization isoxazole Isoxazole Moiety isoxazole->hybrid result Enhanced Biological Activity (e.g., Increased Anticancer Potency) hybrid->result Leads to

Conceptual diagram of the molecular hybridization strategy.

Cell_Cycle_Arrest G1 G1 Phase (Growth) checkpoint G1->checkpoint S S Phase (DNA Synthesis) G2 G2 Phase (Growth) S->G2 M M Phase (Mitosis) G2->M M->G1 inhibitor Indole-Isoxazole Hybrid (e.g., Compound 5a) inhibitor->checkpoint Blocks Transition (CDK4 Inhibition) checkpoint->S Progression

Mechanism of action: G1/S phase cell cycle arrest by an indole-isoxazole hybrid.

References

3-Hydroxyisoxazole as a Carboxylic Acid Bioisostere: A Comparative Guide for Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic replacement of a carboxylic acid moiety with a bioisostere is a cornerstone of modern medicinal chemistry, aimed at overcoming challenges such as poor metabolic stability, low bioavailability, and toxicity. Among the various carboxylic acid bioisosteres, the 3-hydroxyisoxazole ring has emerged as a particularly effective mimic, offering a similar acidic proton and hydrogen bonding capabilities while potentially improving pharmacokinetic properties. This guide provides a comprehensive comparison of 3-hydroxyisoxazole and carboxylic acid functionalities in the context of drug design, with a focus on GABA receptor agonists as a case study.

Physicochemical Properties: A Tale of Two Acidic Groups

The effectiveness of 3-hydroxyisoxazole as a carboxylic acid bioisostere is rooted in its comparable acidity and distinct lipophilicity profile. The following table summarizes the key physicochemical properties of Gaboxadol, a GABA receptor agonist containing a 3-hydroxyisoxazole ring, and its carboxylic acid analogue, Isoguvacine.

PropertyGaboxadol (3-Hydroxyisoxazole)Isoguvacine (Carboxylic Acid)Rationale for Bioisosteric Replacement
pKa Acidic: 4.3, Basic: 8.9Acidic: ~4.0[1]The acidic pKa of 3-hydroxyisoxazole is very similar to that of a carboxylic acid, allowing it to exist in an anionic form at physiological pH and engage in similar ionic interactions with biological targets.
LogP (calculated) -0.9[2]-2.5 (XLogP3)[3]The higher LogP of the 3-hydroxyisoxazole derivative suggests increased lipophilicity compared to the carboxylic acid, which can lead to improved membrane permeability and oral bioavailability.
Blood-Brain Barrier (BBB) Permeability Readily crosses the BBB[3]Poorly crosses the BBBThe enhanced lipophilicity of the 3-hydroxyisoxazole bioisostere often translates to better penetration of the BBB, a critical attribute for CNS-acting drugs.

Biological Activity: A Case Study on GABA Receptor Agonists

The true test of a bioisosteric replacement lies in its impact on biological activity. The following table compares the in vitro binding affinities and efficacies of Gaboxadol and Isoguvacine at various GABAA receptor subtypes.

GABA_A Receptor SubtypeGaboxadol (EC50/Efficacy)Isoguvacine (IC50)Insights into Bioisosteric Impact
α1β2γ2 143 μM (Partial Agonist)[4]5.6 μM[4]While Isoguvacine shows higher affinity for this common synaptic receptor subtype, the 3-hydroxyisoxazole in Gaboxadol leads to partial agonism, which can be advantageous in reducing side effects.
α4β3δ (extrasynaptic) 6 μM (Superagonist)[4]-Gaboxadol displays a remarkable preference and high efficacy at extrasynaptic δ-subunit containing receptors, a selectivity not as pronounced with the carboxylic acid analogue. This highlights how bioisosteric replacement can fine-tune receptor subtype selectivity.
α5-containing 28-129 μM (Full Agonist)[4]-The 3-hydroxyisoxazole maintains potent full agonism at α5-containing receptors, which are implicated in learning and memory.

Experimental Protocols

To facilitate the direct comparison of novel carboxylic acid-containing compounds and their 3-hydroxyisoxazole bioisosteres, detailed methodologies for key experiments are provided below.

pKa Determination by Potentiometric Titration

Objective: To determine the ionization constant (pKa) of a compound in an aqueous solution.

Methodology:

  • Sample Preparation: Prepare a 1-10 mM solution of the test compound in deionized water or a suitable co-solvent if solubility is limited.

  • Titration Setup: Use a calibrated pH meter and an automated titrator. The titrant should be a standardized solution of NaOH (e.g., 0.1 M) for acidic compounds or HCl for basic compounds.

  • Titration Procedure:

    • Place a known volume of the sample solution in a thermostated vessel and stir continuously.

    • Add the titrant in small, precise increments.

    • Record the pH value after each addition, allowing the reading to stabilize.

  • Data Analysis:

    • Plot the pH values against the volume of titrant added to generate a titration curve.

    • The pKa is determined from the pH at the half-equivalence point, where half of the compound has been neutralized. For polyprotic compounds, multiple inflection points will be observed.

LogP Determination by Shake-Flask Method

Objective: To measure the partition coefficient (LogP) of a compound between n-octanol and water.

Methodology:

  • Solvent Saturation: Pre-saturate n-octanol with water and water with n-octanol by shaking them together overnight and then separating the phases.

  • Sample Preparation: Prepare a stock solution of the test compound in the water-saturated n-octanol.

  • Partitioning:

    • Add a known volume of the stock solution to a known volume of the n-octanol-saturated water in a separatory funnel.

    • Shake the funnel vigorously for a predetermined amount of time (e.g., 30 minutes) to allow for partitioning.

    • Allow the phases to separate completely.

  • Concentration Analysis:

    • Carefully collect samples from both the n-octanol and aqueous phases.

    • Determine the concentration of the compound in each phase using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.

  • Calculation: The LogP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase: LogP = log([Compound]octanol / [Compound]water).

In Vitro GABAA Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of a compound for specific GABAA receptor subtypes.

Methodology:

  • Receptor Preparation: Use cell membranes from HEK293 cells transiently or stably expressing the desired combination of GABAA receptor subunits (e.g., α1β2γ2, α4β3δ).

  • Radioligand: A radiolabeled ligand that binds to the GABA site, such as [3H]muscimol or [3H]GABA, is used.

  • Competition Binding Assay:

    • In a multi-well plate, incubate the receptor membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.

    • Incubate at a specific temperature (e.g., 4°C) for a set time to reach equilibrium.

  • Separation and Scintillation Counting:

    • Rapidly filter the incubation mixture through a glass fiber filter to separate the bound and free radioligand.

    • Wash the filters to remove non-specifically bound radioactivity.

    • Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding of the radioligand against the logarithm of the test compound concentration.

    • The IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis.

    • The Ki (inhibition constant) is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizing the Concepts

To further illustrate the concepts discussed, the following diagrams created using Graphviz (DOT language) depict the structural comparison of the bioisosteric pair and a typical experimental workflow.

cluster_0 Carboxylic Acid (Isoguvacine) cluster_1 3-Hydroxyisoxazole Bioisostere (Gaboxadol) Isoguvacine Isoguvacine Gaboxadol Gaboxadol Isoguvacine->Gaboxadol Bioisosteric Replacement

Caption: Structural comparison of Isoguvacine and Gaboxadol.

G Experimental Workflow for Bioisostere Evaluation cluster_physchem Physicochemical Characterization cluster_bio Biological Evaluation cluster_pk Pharmacokinetic Profiling pKa pKa Determination (Potentiometric Titration) Binding GABAA Receptor Binding (Competition Assay) pKa->Binding LogP LogP Determination (Shake-Flask Method) Permeability In Vitro Permeability (e.g., PAMPA, Caco-2) LogP->Permeability Functional Functional Assays (e.g., Electrophysiology) Binding->Functional InVivo In Vivo Pharmacokinetics (e.g., Rodent models) Permeability->InVivo

References

Safety Operating Guide

Safe Disposal of 3-Isoxazolecarboxylic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Proper management and disposal of chemical waste are paramount for ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the safe disposal of 3-Isoxazolecarboxylic acid, tailored for researchers, scientists, and professionals in drug development. Adherence to these guidelines is crucial for compliance with safety regulations and the promotion of a secure working environment.

Hazard Profile of this compound

This compound is classified as a hazardous substance, and its handling and disposal require strict adherence to safety protocols. The primary hazards associated with this chemical are summarized below.

Hazard ClassificationCategoryDescription
Skin Corrosion/IrritationCategory 2Causes skin irritation[1].
Serious Eye Damage/Eye IrritationCategory 2Causes serious eye irritation[1].
Specific target organ toxicity (single exposure)Category 3May cause respiratory irritation[1][2].

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn, including chemical-resistant gloves, safety goggles, and a lab coat. All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Step-by-Step Disposal Protocol

The disposal of this compound must be managed through your institution's Environmental Health and Safety (EHS) program or a licensed hazardous waste disposal contractor.[3][4] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[3][5]

1. Waste Collection and Segregation:

  • Solid Waste: Collect waste this compound, including any contaminated materials such as absorbent pads or weighing paper, in a dedicated, properly labeled hazardous waste container.[6]

  • Container Choice: Use a container that is in good condition, compatible with the chemical, and has a secure, tight-fitting lid. Plastic containers are often preferred over glass to minimize the risk of breakage.[3][6]

  • Segregation: Do not mix this compound waste with other incompatible waste streams. Store the waste container in a designated, secondary containment area away from incompatible materials.[6][7][8]

2. Labeling of Hazardous Waste: Proper labeling is a critical step for ensuring safe handling and disposal. The waste container must be clearly labeled with a hazardous waste tag that includes the following information[3]:

  • The words "Hazardous Waste."

  • Full chemical name: "this compound." Avoid using abbreviations or chemical formulas.

  • The quantity of waste in the container.

  • The date of waste generation.

  • The location of origin (e.g., laboratory, room number).

  • The name and contact information of the principal investigator or responsible person.

  • Appropriate hazard pictograms indicating its irritant nature.

3. Accidental Spills: In the event of a spill, the cleanup materials must also be treated as hazardous waste.

  • For dry spills: Carefully sweep or scoop the solid material into a designated hazardous waste container, avoiding dust generation.[1][2]

  • Personal Protection: Wear appropriate PPE, including a dust respirator if necessary, during the cleanup process.[2]

  • Decontamination: After the bulk of the spill has been collected, decontaminate the area with an appropriate solvent and collect the cleaning materials as hazardous waste.

4. Disposal of Empty Containers: Containers that once held this compound must be decontaminated before they can be considered non-hazardous.

  • Triple Rinsing: The container must be triple-rinsed with a suitable solvent that can dissolve the chemical.[4][6]

  • Rinsate Collection: The first rinse, and for highly toxic chemicals, the first three rinses, must be collected and disposed of as hazardous waste.[6][8] The rinsate should be placed in a properly labeled hazardous waste container.

  • Final Disposal: After thorough rinsing and air-drying, the defaced container may be disposed of as regular trash, though it is best practice to reuse it for compatible waste collection.[4][6]

5. Arranging for Final Disposal: Once the waste container is full, or if the waste is no longer being generated, contact your institution's EHS office to arrange for a pickup.[8] Do not transport hazardous waste yourself. EHS or a certified contractor will ensure the waste is transported to an approved waste disposal facility in compliance with all local, state, and federal regulations.[1]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Waste Generation (this compound) collect_waste Collect in a designated, compatible, and sealed hazardous waste container. start->collect_waste label_waste Label container with: 'Hazardous Waste' Full Chemical Name Quantity & Date Contact Information Hazard Pictograms collect_waste->label_waste store_waste Store in a designated secondary containment area, segregated from incompatible materials. label_waste->store_waste spill Accidental Spill? store_waste->spill cleanup Clean up spill using appropriate PPE and procedures. Collect cleanup materials as hazardous waste. spill->cleanup Yes full_container Container Full? spill->full_container No cleanup->store_waste contact_ehs Contact Environmental Health & Safety (EHS) for waste pickup. full_container->contact_ehs Yes empty_container Empty Container? full_container->empty_container No empty_container->store_waste No triple_rinse Triple-rinse container with a suitable solvent. Collect rinsate as hazardous waste. empty_container->triple_rinse Yes dispose_container Deface original label and dispose of rinsed container as regular trash or reuse. triple_rinse->dispose_container

Disposal workflow for this compound.

References

Personal protective equipment for handling 3-Isoxazolecarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS

This document provides critical safety and logistical information for the handling and disposal of 3-Isoxazolecarboxylic acid. Adherence to these procedures is essential for ensuring laboratory safety and regulatory compliance.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a hazardous substance that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2] Appropriate PPE is mandatory to prevent exposure.

Table 1: Personal Protective Equipment (PPE) Requirements

Equipment Type Specification Rationale
Eye and Face Protection Chemical safety goggles and a face shieldProvides maximum protection against dust particles and splashes.[3][4]
Hand Protection Butyl rubber or Neoprene glovesOffers excellent resistance to corrosive acids.[3] Always inspect gloves for integrity before use.
Body Protection Chemical-resistant lab coat or apronProtects against skin contact from spills and splashes.[3][4]
Respiratory Protection NIOSH-approved respirator with an acid gas cartridge and a particulate pre-filter (N95 or higher)Required when handling the powder outside of a certified chemical fume hood to prevent inhalation of dust.[5][6] A full respiratory protection program, including fit testing, should be in place.[7]

Safe Handling and Operational Plan

A systematic approach to handling this compound is crucial to minimize risk.

Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Review SDS Review SDS Don PPE Don PPE Review SDS->Don PPE Proceed if understood Prepare Work Area Prepare Work Area Don PPE->Prepare Work Area Weighing Weighing Prepare Work Area->Weighing In fume hood Dissolving Dissolving Weighing->Dissolving Reaction Reaction Dissolving->Reaction Decontaminate Decontaminate Reaction->Decontaminate Segregate Waste Segregate Waste Decontaminate->Segregate Waste Dispose Dispose Segregate Waste->Dispose Follow EHS guidelines

Caption: Logical workflow for the safe handling of this compound.

Experimental Protocols

a. Weighing and Aliquoting:

  • Perform all manipulations of solid this compound within a certified chemical fume hood to control dust.

  • Use anti-static weighing dishes and tools to prevent dispersal of the powder.

  • Ensure all necessary PPE from Table 1 is correctly worn.

  • Close the container tightly immediately after use.

b. Dissolution:

  • Add this compound slowly to the solvent in a suitable container.

  • If dissolving in water, be aware of potential exothermic reactions. Add the acid to the water, not the other way around.

  • Use a magnetic stirrer to ensure gentle and thorough mixing.

Emergency Procedures

In the event of an exposure or spill, immediate and correct action is critical.

Table 2: Emergency Response Plan

Incident Immediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[1][2]
Eye Contact Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[1][2] Seek immediate medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][2]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]
Minor Spill (Solid) Alert personnel in the immediate area. Wearing appropriate PPE, gently cover the spill with an absorbent material to prevent dust from becoming airborne.[8] Carefully sweep the material into a designated waste container.[8] Decontaminate the area with a suitable cleaning agent.
Major Spill Evacuate the area and alert your institution's Environmental Health and Safety (EHS) department immediately. Prevent entry to the area.

Disposal Plan

Proper disposal of this compound and its containers is mandatory to prevent environmental contamination and ensure regulatory compliance.

Disposal Workflow

Chemical Waste Chemical Waste Segregated Waste Container Segregated Waste Container Chemical Waste->Segregated Waste Container Label clearly Contaminated Materials Contaminated Materials Contaminated Materials->Segregated Waste Container e.g., gloves, wipes EHS Pickup EHS Pickup Segregated Waste Container->EHS Pickup Request pickup

Caption: Waste disposal workflow for this compound.

Disposal Protocol
  • Waste Segregation: Collect all waste containing this compound, including unused material, reaction byproducts, and contaminated consumables (e.g., gloves, weighing paper), in a dedicated and clearly labeled hazardous waste container.[9]

  • Container Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (Corrosive, Irritant).

  • Storage: Store the waste container in a designated satellite accumulation area, away from incompatible materials. Keep the container closed at all times except when adding waste.

  • Disposal Request: Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.[10] Do not dispose of this compound down the drain or in regular trash.[9]

  • Empty Containers: Thoroughly rinse empty containers with a suitable solvent. The first rinseate must be collected and disposed of as hazardous waste. Subsequent rinses may be permissible for drain disposal depending on local regulations; consult your EHS department.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Isoxazolecarboxylic acid
Reactant of Route 2
Reactant of Route 2
3-Isoxazolecarboxylic acid

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.